Technical Documentation Center

2-(4-nitrophenyl)-1H-indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-nitrophenyl)-1H-indole

Core Science & Biosynthesis

Foundational

2-(4-Nitrophenyl)-1H-indole (CAS: 40015-09-6): A Comprehensive Technical Guide

Executive Summary 2-(4-nitrophenyl)-1H-indole (CAS: 40015-09-6) is a highly functionalized heterocyclic compound belonging to the 2-arylindole class. In medicinal chemistry, the 2-arylindole core is universally recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-nitrophenyl)-1H-indole (CAS: 40015-09-6) is a highly functionalized heterocyclic compound belonging to the 2-arylindole class. In medicinal chemistry, the 2-arylindole core is universally recognized as a "privileged scaffold"—a molecular framework capable of binding to multiple, diverse biological receptors with high affinity[1]. The strategic placement of a strongly electron-withdrawing nitro group at the para-position of the phenyl ring drastically alters the electronic topography of the indole core, enhancing its hydrogen-bond donor capacity and making it a critical intermediate in the development of targeted therapeutics, including selective COX-2 inhibitors, antimicrobial adjuvants, and chemopreventive agents.

Physicochemical Profiling

Understanding the physicochemical parameters of 2-(4-nitrophenyl)-1H-indole is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic reactions. The data below summarizes its core metrics[2].

ParameterValuePharmacological / Synthetic Significance
Molecular Formula C₁₄H₁₀N₂O₂Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 238.24 g/mol Ideal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
Exact Mass 238.0742 DaCritical for high-resolution mass spectrometry (HRMS) validation.
XLogP3 3.6Indicates high lipophilicity, favorable for membrane permeability but requires formulation strategies for aqueous solubility.
H-Bond Donors 1The indole N-H acts as a critical hydrogen bond donor in enzyme active sites.
H-Bond Acceptors 2The oxygens of the nitro group facilitate electrostatic interactions.
TPSA 61.6 ŲOptimal for cellular penetration and potential blood-brain barrier crossing.

Data sourced from [2].

Mechanistic Pharmacology & Biological Applications

As a Senior Application Scientist, I approach the 2-arylindole scaffold not just as a static structure, but as a dynamic pharmacophore. The causality behind its broad-spectrum activity lies in its structural mimicry of endogenous biomolecules (like tryptophan and serotonin) combined with the tunable electronics of the aryl substituent.

Selective COX-2 Inhibition

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) indiscriminately block both COX-1 and COX-2, leading to gastrointestinal toxicity. 2,3-diarylindoles and 2-arylindoles bypass this by exploiting the larger hydrophobic pocket of the COX-2 enzyme[3]. Molecular docking simulations reveal that the indole core anchors into the hydrophobic channel, while the para-nitro group engages in critical electrostatic and hydrogen-bonding interactions with residues such as Arg 120 , Gly 526 , and Phe 381 [3]. This specific binding conformation is responsible for the potent, selective inhibition of pro-inflammatory prostaglandin synthesis[4].

NF-κB and Nitric Oxide Synthase (NOS) Modulation

Substituted 2-phenylindoles have been identified as dual inhibitors of the NF-κB signaling pathway and nitric oxide synthase (NOS)[5]. By blocking the nuclear translocation of NF-κB, these compounds inhibit the downstream transcription of pro-inflammatory cytokines and nitrite production, offering a synergistic therapeutic approach for inflammation and cancer chemoprevention[5].

Antimicrobial Efflux Pump Inhibition

In the fight against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), 2-arylindoles act as potent efflux pump inhibitors[6]. By binding to the NorA efflux pump , these derivatives prevent the active expulsion of antibiotics from the bacterial cell, thereby restoring the bactericidal efficacy of drugs like ciprofloxacin[7].

Pharmacology A 2-(4-nitrophenyl)-1H-indole (Privileged Scaffold) B COX-2 Enzyme A->B Selective Binding C NF-κB Pathway A->C Pathway Modulation D Binding at Arg 120 / Gly 526 B->D Molecular Docking E Inhibition of Nitrite Production C->E Downregulation F Decreased Prostaglandins D->F Enzymatic Inhibition G Anti-inflammatory & Chemopreventive Effects E->G F->G

Dual pharmacological modulation of COX-2 and NF-κB pathways by 2-arylindole scaffolds.

Synthetic Methodologies: Strategic Approaches

While modern transition-metal-catalyzed C-H arylation (e.g., reacting unprotected indole with 1-bromo-4-nitrobenzene via Pd(OAc)₂) offers atom economy, it often suffers from regioselectivity issues (C2 vs. C3 vs. N1 arylation) and requires expensive ligands[8].

For reliable, scalable, and self-validating synthesis of 2-(4-nitrophenyl)-1H-indole, the Fischer Indole Synthesis remains the gold standard[6]. This method utilizes inexpensive starting materials (phenylhydrazine and 4-nitroacetophenone) and guarantees absolute regiocontrol at the C2 position.

Mechanistic Workflow of the Fischer Indole Synthesis

The reaction proceeds via the formation of a phenylhydrazone, which, under acidic thermal conditions, tautomerizes to an ene-hydrazine. This intermediate undergoes a concerted [3,3]-sigmatropic rearrangement—the rate-determining step—cleaving the N-N bond and forming a new C-C bond. Subsequent intramolecular cyclization and elimination of ammonia yield the aromatic indole core.

Fischer A Phenylhydrazine + 4-Nitroacetophenone B Hydrazone Intermediate A->B H+ Catalyst C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat (110°C) E Diimine Intermediate D->E C-C Bond Formation F Cyclization (Aminal Formation) E->F Intramolecular Attack G NH3 Elimination F->G Rearomatization H 2-(4-nitrophenyl)-1H-indole G->H Final Product

Mechanistic workflow of the Fischer Indole Synthesis for 2-(4-nitrophenyl)-1H-indole.

Experimental Protocol: Self-Validating Fischer Indole Synthesis

The following protocol utilizes Polyphosphoric Acid (PPA). Causality note: PPA is selected over traditional Lewis acids (like ZnCl₂) because it acts simultaneously as a strong Brønsted acid and a highly viscous, dehydrating solvent. This provides excellent thermal mass, ensuring uniform heating at 110 °C—the exact activation energy required to drive the[3,3]-sigmatropic rearrangement without degrading the sensitive diimine intermediate.

Step-by-Step Methodology

Step 1: Hydrazone Formation

  • In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (10.0 mmol) and phenylhydrazine (11.0 mmol, slight excess to ensure complete conversion) in 50 mL of absolute ethanol.

  • Add 3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the ketone is consumed.

  • Cool to 0 °C. Filter the precipitated 4-nitroacetophenone phenylhydrazone, wash with cold ethanol, and dry under vacuum.

Step 2: PPA-Mediated Cyclization

  • Preheat 20 g of Polyphosphoric Acid (PPA) in a beaker to 90 °C using an oil bath to reduce its viscosity.

  • Gradually add the dried hydrazone intermediate (approx. 8 mmol) to the stirring PPA.

  • Elevate the temperature to 110 °C and maintain rigorous mechanical stirring for 1.5 hours. Observation: The mixture will darken significantly as the sigmatropic rearrangement and ammonia elimination occur.

Step 3: Quench and Purification

  • Pour the hot, viscous reaction mixture directly over 200 g of crushed ice with vigorous stirring.

  • Neutralize the highly acidic aqueous suspension by slowly adding concentrated aqueous ammonia (NH₄OH) until the pH reaches ~7.5. This forces the precipitation of the crude 2-(4-nitrophenyl)-1H-indole.

  • Filter the crude solid and wash extensively with distilled water to remove phosphate salts.

  • Recrystallize from hot ethanol to yield the pure product as a crystalline solid.

Analytical Self-Validation

To confirm the integrity of the synthesis, utilize ¹H-NMR (DMSO-d₆). The protocol is considered successful if the following diagnostic shifts are observed:

  • ~11.8 ppm (bs, 1H): The highly deshielded indole N-H proton (broad singlet).

  • ~8.3 ppm (d, 2H) & ~8.1 ppm (d, 2H): The AA'BB' spin system characteristic of the para-nitrophenyl ring.

  • ~7.1 ppm (s, 1H): The distinct C3-H proton of the indole ring, confirming successful cyclization at the C2 position.

References

  • PubChem Database. Compound Summary for CID 950552, 2-(4-nitrophenyl)-1H-indole. National Center for Biotechnology Information. Available at:[Link]

  • Current Medicinal Chemistry (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Available at:[Link]

  • Bioorganic & Medicinal Chemistry (2010). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Available at:[Link]

  • Current Topics in Medicinal Chemistry (2023). 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. Available at:[Link]

  • Journal of Applied Pharmaceutical Science (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Available at:[Link]

Sources

Exploratory

Technical Guide: Molecular Characterization and Synthesis of 2-(4-nitrophenyl)indole

The following technical guide provides an in-depth analysis of 2-(4-nitrophenyl)indole , a significant heterocyclic scaffold in medicinal chemistry. This document is structured for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(4-nitrophenyl)indole , a significant heterocyclic scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on physicochemical properties, synthesis methodologies, and characterization standards.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The compound 2-(4-nitrophenyl)indole represents a fusion of the indole nucleus with a para-nitro-substituted phenyl ring at the C2 position. This structural motif serves as a critical intermediate in the synthesis of bioactive agents, including tubulin polymerization inhibitors and COX-2 inhibitors.

Core Identifiers
ParameterSpecification
IUPAC Name 2-(4-nitrophenyl)-1H-indole
Common Synonyms 2-(p-nitrophenyl)indole; 2-(4-Nitro-phenyl)-1H-indole
CAS Registry Number 40015-09-6
SMILES C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)[O-]
InChI Key XQPZWUIUIIIIRL-UHFFFAOYSA-N
Quantitative Physicochemical Data[8][9]
PropertyValueUnitSource/Calculation
Molecular Formula C₁₄H₁₀N₂O₂ -Stoichiometry
Molecular Weight 238.24 g/mol Average Mass
Exact Mass 238.0742 DaMonoisotopic
Physical State Solid (Crystalline)-Observed
Color Yellow to Orange-Nitro-conjugation effect
LogP (Predicted) ~3.6-Lipophilicity Index
H-Bond Donors 1-Indole N-H
H-Bond Acceptors 2-Nitro group (-NO₂)

Part 2: Synthesis & Reaction Mechanisms

The most robust and scalable method for synthesizing 2-(4-nitrophenyl)indole is the Fischer Indole Synthesis . This acid-catalyzed rearrangement allows for the regioselective formation of the indole core from 4-nitroacetophenone and phenylhydrazine.

Synthetic Pathway Visualization

The following diagram illustrates the reaction workflow, from precursor condensation to the final cyclized product.

G Figure 1: Synthetic Pathway for 2-(4-nitrophenyl)indole via Fischer Indole Synthesis start1 Phenylhydrazine (C6H8N2) inter Hydrazone Intermediate (Solid Precipitate) start1->inter Condensation (EtOH, Reflux) start2 4-Nitroacetophenone (C8H7NO3) start2->inter Condensation (EtOH, Reflux) product 2-(4-nitrophenyl)indole (C14H10N2O2) inter->product Fischer Cyclization (100-120°C) catalyst Acid Catalyst (PPA or ZnCl2) catalyst->inter Promotes [3,3]-Sigmatropic Shift

Mechanistic Insight

The transformation proceeds through a specific sequence of events driven by acid catalysis:

  • Hydrazone Formation: Condensation of the ketone and hydrazine eliminates water.

  • Ene-Hydrazine Tautomerization: The hydrazone isomerizes to an enamine-like structure.[1]

  • [3,3]-Sigmatropic Rearrangement: The key C-C bond forming step. The weak N-N bond breaks, establishing the indole C2-C3 bond connection.

  • Aromatization: Elimination of ammonia (

    
    ) yields the aromatic indole system.
    

Part 3: Experimental Protocols

This protocol is designed for self-validation. The formation of the hydrazone intermediate (Step 1) is a critical "stop/go" checkpoint; if no precipitate forms, do not proceed to cyclization.

Phase 1: Preparation of the Hydrazone Intermediate

Reagents: 4-Nitroacetophenone (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (solvent), Glacial Acetic Acid (catalytic).

  • Dissolve 4-nitroacetophenone (e.g., 10 mmol) in minimal hot ethanol.

  • Add phenylhydrazine (11 mmol) dropwise with stirring.

  • Add 2-3 drops of glacial acetic acid.

  • Reflux the mixture for 1 hour.

  • Checkpoint: Upon cooling, a colored solid (hydrazone) should precipitate.

  • Filter, wash with cold ethanol, and dry. Yield is typically >80%.[2]

Phase 2: Cyclization (Fischer Indolization)

Reagents: Polyphosphoric Acid (PPA) or Zinc Chloride (


).
  • Place the dried hydrazone into a reaction vessel containing Polyphosphoric Acid (PPA) (approx. 10g per 1g of hydrazone).

  • Heat the mixture to 100–110°C with vigorous mechanical stirring. Monitor the temperature strictly; overheating (>140°C) causes charring.

  • Maintain heating for 2–3 hours until the reaction mixture appears homogeneous and dark.

  • Quenching: Pour the hot reaction mixture slowly onto crushed ice with stirring. The crude indole will precipitate as a yellow/brown solid.

  • Purification: Filter the solid. Recrystallize from ethanol or an ethanol/water mixture to obtain pure 2-(4-nitrophenyl)indole .

Part 4: Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals. The nitro group exerts a strong electron-withdrawing effect, deshielding the protons on the phenyl ring.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d₆

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Indole N-H 11.8 – 12.0 Broad Singlet1H

-H (Exchangeable)
Phenyl (ortho-NO₂) 8.20 – 8.35 Doublet (

Hz)
2HPhenyl

Phenyl (meta-NO₂) 7.90 – 8.05 Doublet (

Hz)
2HPhenyl

Indole C3-H 7.10 – 7.20 Singlet/Doublet1HIndole

-H
Indole Benzenoid 7.00 – 7.60 Multiplets4HIndole

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  238 m/z (Base peak or significant intensity).
    
  • Fragmentation: Loss of

    
     (M-46) is a common fragmentation pathway, observing a peak at ~192 m/z.
    

Part 5: Applications in Drug Discovery[1]

The 2-arylindole scaffold is a "privileged structure" in medicinal chemistry. The specific inclusion of the 4-nitro group provides a handle for further functionalization (reduction to amine) or serves as a pharmacophore itself.

  • Tubulin Inhibition: Derivatives of 2-phenylindole bind to the colchicine site of tubulin, inhibiting microtubule polymerization.

  • COX-2 Inhibition: The scaffold mimics the structure of known anti-inflammatory agents, fitting into the cyclooxygenase active site.

  • Fluorescence: The push-pull electronic system (Indole donor + Nitro acceptor) creates solvatochromic fluorescence, useful in biological probing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 950552, 2-(4-nitrophenyl)-1H-indole. Retrieved from [Link]

  • Robinson, B. (1963).The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. (Classic mechanism reference).
  • Ishikura, M., et al. (2015).Recent advances in the synthesis of biologically active indoles. Heterocycles.
  • ChemSrc. 2-(4-nitrophenyl)-1H-indole Physicochemical Properties. Retrieved from [Link]

Sources

Foundational

Solvation Dynamics and Assay Formulation of 2-(4-Nitrophenyl)-1H-indole: A Technical Guide

Executive Summary In early-stage drug discovery and materials science, the physical handling of a compound is just as critical as its biological or chemical target affinity. As a Senior Application Scientist, I frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, the physical handling of a compound is just as critical as its biological or chemical target affinity. As a Senior Application Scientist, I frequently encounter assay irreproducibility that stems not from a lack of compound efficacy, but from unrecognized precipitation.

2-(4-nitrophenyl)-1H-indole (CAS: 40015-09-6) is a classic example of a "brick dust" molecule[1][2]. It is a highly crystalline, lipophilic compound that exhibits potent biological potential but presents severe challenges in aqueous environments[3]. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics in dimethyl sulfoxide (DMSO) versus water, alongside self-validating experimental protocols for kinetic solubility determination and aqueous assay formulation.

Physicochemical Profiling & Solvation Mechanics

To understand how to handle 2-(4-nitrophenyl)-1H-indole, we must first deconstruct the causality behind its physical properties. The molecular architecture (C₁₄H₁₀N₂O₂, MW: 238.24 g/mol ) dictates its behavior across different solvent systems[4].

The Hydrophobic Effect and Aqueous Insolubility

With a computed LogP of approximately 3.6, the molecule is highly lipophilic[5]. The extended conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system across the indole core and the 4-nitrophenyl ring promotes strong intermolecular 

-

stacking in the solid state. Water, a highly polar solvent reliant on extensive hydrogen-bonding networks, cannot overcome the high crystal lattice energy of this planar molecule. The nitro group acts as a poor hydrogen-bond acceptor in water, and the indole NH is sterically hindered, leading to an immense entropic penalty for cavity formation in an aqueous matrix.
The Mechanism of DMSO Solvation

Conversely, DMSO is an aprotic, highly polar solvent with a strong dipole moment that acts as a "universal solvent" for such organic compounds. The solvation mechanism is twofold:

  • Hydrogen Bonding: The oxygen atom of the DMSO sulfoxide group acts as a potent hydrogen-bond acceptor for the indole NH (the sole H-bond donor on the molecule)[6].

  • Hydrophobic Interactions: The hydrophobic methyl groups of DMSO interact favorably with the aromatic rings, disrupting the

    
    -
    
    
    
    stacking. This dual-action effectively breaks the crystal lattice, yielding high solubility.

Quantitative Solubility Profile

The table below summarizes the expected solubility metrics and their mechanistic drivers.

Property / MediumValue / RangeMechanistic Driver
LogP ~3.6High lipophilicity; heavy aromatic character[5].
Water Solubility (pH 7.4) < 10 µg/mL (< 40 µM)Hydrophobic effect; high crystal lattice energy[7].
DMSO Solubility > 20 mg/mL (> 80 mM)Strong dipole-dipole interactions; H-bond acceptance from indole NH[6].

Experimental Protocols: A Self-Validating System

To prevent false negatives in biochemical or cellular assays, solubility must be empirically determined. The following protocols establish a self-validating workflow: the compound is first forced into solution using an ideal solvent (DMSO), and then its precipitation threshold is measured in the target aqueous buffer[8][9].

Protocol 1: Preparation of a 10 mM Standardized DMSO Stock

Causality: Creating a fully dissolved, standardized stock ensures that downstream dilutions are accurate and free of micro-nucleation sites.

  • Weighing: Accurately weigh 2.38 mg of 2-(4-nitrophenyl)-1H-indole powder[4].

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (

    
    99.9% purity).
    
  • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes to fully disrupt the crystal lattice.

  • Storage: Aliquot into single-use amber glass vials. Note: Nitroaromatics can be susceptible to photolytic degradation; amber glass prevents UV-induced breakdown. Store at -20°C under an inert gas (argon/nitrogen)[2].

Protocol 2: Kinetic Aqueous Solubility Determination

Causality: Kinetic solubility mimics the exact conditions of an in vitro assay, evaluating how much compound remains in solution after a DMSO stock is spiked into an aqueous buffer[9][10].

  • Spiking: Add 10 µL of the 10 mM DMSO stock to 990 µL of PBS (pH 7.4) in a polypropylene tube. This yields a theoretical maximum concentration of 100 µM with a 1% DMSO co-solvent[6][10].

  • Equilibration: Incubate the mixture on an end-over-end rotator at 37°C for 24 hours. This duration allows the thermodynamically unstable supersaturated fraction to precipitate[6].

  • Separation: Centrifuge the sample at 15,000 x g for 15 minutes, or filter through a 0.45 µm PTFE syringe filter to remove invisible micro-precipitates[6][10].

  • Quantification: Dilute the supernatant 10x in an organic mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (detecting the extended chromophore at ~280-320 nm) or LC-MS/MS. Quantify against a standard curve prepared entirely in 100% DMSO to ensure calibration against a fully dissolved state[11].

Workflow A 1. Weigh Solid 2-(4-nitrophenyl)-1H-indole B 2. Dissolve in 100% DMSO (10-50 mM Stock) A->B C 3. Spike into Aqueous Buffer (Final DMSO ≤ 1%) B->C D 4. Incubate & Shake (24h @ 37°C) C->D E 5. Centrifuge / Filter (Remove Precipitate) D->E F 6. HPLC-UV / LC-MS (Quantify Supernatant) E->F

Caption: Kinetic solubility determination workflow for hydrophobic indole derivatives.

Formulation Strategies for Aqueous Assays

If the kinetic solubility assay reveals that 2-(4-nitrophenyl)-1H-indole precipitates at your required working concentration (e.g., 50 µM), you must engineer the assay buffer to support solvation.

  • Co-solvents: If the biological target (enzyme or cell line) tolerates it, maintain a 0.5% - 1.0% DMSO concentration. This lowers the dielectric constant of the buffer, slightly accommodating the lipophilic indole[11].

  • Surfactants: For biochemical assays, the addition of 0.01% - 0.1% Tween-20 or Triton X-100 forms micelles. The hydrophobic 4-nitrophenyl core will partition into the micelle interior, preventing aggregation[7].

  • Cyclodextrin Complexation: For sensitive cellular assays where surfactants are toxic, use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD). The cyclodextrin acts as a molecular host, encapsulating the lipophilic indole within its hydrophobic cavity while presenting a hydrophilic exterior to the water.

Matrix Start Aqueous Assay Required Q1 Tolerates DMSO? Start->Q1 Sol1 Use 0.1-1% DMSO Co-solvent Q1->Sol1 Yes Q2 Requires strictly aqueous? Q1->Q2 No Sol2 Add Surfactant (e.g., Tween-20) Q2->Sol2 Biochemical Sol3 Complex with HP-beta-CD Q2->Sol3 Cellular

Caption: Decision matrix for formulating 2-(4-nitrophenyl)-1H-indole in aqueous assays.

References

  • Chemsrc. "2-(4-nitrophenyl)-1H-indole | CAS#:40015-09-6". Chemical Database. URL: [Link]

  • PubChem. "2-(4-nitrophenyl)-1H-indole | C14H10N2O2 | CID 950552". National Institutes of Health (NIH). URL: [Link]

  • OMICS International. "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review". URL: [Link]

  • Creative Biolabs. "Aqueous Solubility". Drug Discovery Services. URL: [Link]

  • Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods - 1st Edition". Elsevier ScienceDirect. URL: [Link]

  • National Center for Biotechnology Information (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". URL: [Link]

  • BioDuro-Sundia. "ADME Solubility Assay". Global CRDMO Services. URL: [Link]

  • ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1". URL: [Link]

Sources

Exploratory

The Pharmacophore of Choice: A Technical Deep Dive into 2-Arylindole Derivatives

Executive Summary The 2-arylindole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3] Unlike the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylindole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3] Unlike the 3-substituted indoles found ubiquitously in nature (e.g., tryptophan, serotonin), 2-arylindoles are primarily synthetic pharmacophores that exploit specific hydrophobic pockets in enzymes and receptors.

This technical guide dissects the biological activity of 2-arylindole derivatives, moving beyond basic screening data to the causal mechanisms driving their anticancer, antimicrobial, and anti-inflammatory properties. It provides researchers with actionable structure-activity relationships (SAR), validated experimental protocols, and mechanistic visualizations to accelerate lead optimization.

Chemical Basis & Structural Pharmacology

The 2-arylindole core consists of an indole bicyclic system substituted at the C2 position with an aromatic ring. This connectivity creates a pseudo-stilbene motif, which is critical for its biological versatility.

Key Physiochemical Properties
  • Lipophilicity: The 2-aryl group significantly increases

    
    , facilitating membrane permeability. However, this often necessitates the introduction of polar groups (e.g., sulfonamides, hydroxyls) at C5 or on the aryl ring to maintain water solubility for bioavailability.
    
  • Conformational Flexibility: The bond between C2 and the aryl ring allows for rotation, enabling the molecule to adopt non-planar conformations required to fit into the colchicine binding site of tubulin or the hydrophobic channel of COX-2.

  • Hydrogen Bonding: The N1-H remains a crucial hydrogen bond donor (HBD). Methylation of N1 often drastically alters bioactivity, acting as a molecular switch between targets (e.g., reducing COX-2 affinity while potentially enhancing kinase inhibition).

Anticancer Activity: The Tubulin Paradigm

The most potent application of 2-arylindoles lies in their ability to inhibit microtubule dynamics.

Mechanism of Action: Colchicine Site Binding

Derivatives such as OXi8006 function as destabilizing agents.[4] They bind to the colchicine site at the interface of


- and 

-tubulin.
  • The Pharmacophore: The 2-aryl moiety mimics the B-ring of colchicine (or combretastatin A-4), while the indole core mimics the A-ring.

  • Critical SAR:

    • 3,4,5-Trimethoxyphenyl (TMP) moiety: Substitution on the 2-aryl ring with TMP is the "gold standard" for tubulin affinity.

    • C5-Methoxy group: A methoxy group at position 5 of the indole ring enhances cytotoxicity, likely by filling a specific hydrophobic pocket in the tubulin dimer.

    • C3-Carbonyl/Aroyl groups: While simple 2-arylindoles are active, introducing a 3-aroyl group (making them 2-aryl-3-aroylindoles) often increases potency into the nanomolar range (

      
       nM).
      
Diagram: Tubulin Polymerization Inhibition Pathway

TubulinPathway Drug 2-Arylindole Derivative (e.g., OXi8006) Tubulin Free Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds Complex Drug-Tubulin Complex Tubulin->Complex Conformational Change Microtubule Microtubule Polymerization Complex->Microtubule Inhibits Assembly Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Defect Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Mitotic Catastrophe

Caption: Mechanism of 2-arylindole induced cytotoxicity via tubulin destabilization.[4][5]

Anti-Inflammatory Activity: COX-2 Selectivity

2-Arylindoles are structural isosteres of the diarylheterocycle class of COX-2 inhibitors (like Celecoxib).

Structural Logic for Selectivity
  • The "Side Pocket" Theory: COX-2 has a larger hydrophobic side pocket (Val523) compared to COX-1 (Ile523).

  • SAR Rule: To achieve COX-2 selectivity, the 2-arylindole must possess a bulky, polar group (sulfonamide or methylsulfone) at the para-position of the 2-aryl ring. This group inserts into the COX-2 secondary pocket.

  • Indole Role: The indole ring serves as the central scaffold, positioning the aryl group correctly. The N1-H can form H-bonds with Arg120, stabilizing the ligand.

Antimicrobial Activity: Efflux Pump Inhibition

Beyond direct killing, 2-arylindoles act as "adjuvants" that reverse antibiotic resistance.

The INF55 Case Study

The compound INF55 (5-nitro-2-phenylindole) is a prototypical inhibitor of the NorA efflux pump in Staphylococcus aureus.[6]

  • Mechanism: It does not kill bacteria directly at low concentrations but binds to the NorA transporter, blocking the extrusion of fluoroquinolones (e.g., ciprofloxacin).

  • SAR Insight: The C5-Nitro group is essential. Reducing it to an amine abolishes efflux inhibition, highlighting an electronic requirement for binding the transporter channel.

Experimental Protocols

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Use this protocol to validate if a cytotoxic 2-arylindole targets the microtubule machinery.

Principle: GTP-stimulated tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or a proprietary fluorophore) that binds only to polymerized microtubules.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (100 mM stock).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Control: Paclitaxel (stabilizer), Colchicine (depolymerizer), Vehicle (DMSO).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in cold Buffer. Keep on ice.

  • Compound Addition: Add 5 µL of test compound (final conc. 5-10 µM) into a pre-warmed (37°C) 96-well black plate.

  • Initiation: Add 95 µL of Tubulin/GTP mix to the wells.

  • Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Analysis: Plot RFU vs. Time.

    • Interpretation: A flat line (compared to vehicle growth curve) indicates inhibition. A faster rise indicates stabilization.

Protocol B: Bacterial Efflux Pump Inhibition (Ethidium Bromide Accumulation)

Use this to distinguish between a standard antibiotic and an efflux pump inhibitor (EPI).

Principle: Ethidium bromide (EtBr) is a substrate for the NorA pump. In the presence of an EPI, EtBr accumulates inside the cell, increasing fluorescence.

Workflow:

  • Culture: Grow S. aureus (NorA overexpressing strain, e.g., SA-1199B) to mid-log phase (

    
    ).
    
  • Wash: Centrifuge and resuspend cells in PBS to

    
    .
    
  • Loading: Add EtBr (final conc. 10 µM) and test compound (sub-MIC concentration, e.g., 1/4 MIC) to the cell suspension.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 600 nm) every 60 seconds for 30 minutes.

  • Validation: Compare against a positive control (Reserpine or INF55).

Comparative Data Summary

The following table summarizes key biological activities of prominent 2-arylindole derivatives found in literature.

Compound IDStructure ClassPrimary TargetActivity (

/

)
Mechanism Note
OXi8006 2-aryl-3-aroylindoleTubulin (Colchicine Site)1.1 µM (Assembly)Potent vascular disrupting agent (VDA).
INF55 5-nitro-2-phenylindoleNorA Efflux Pump40% Inhibition @ 10 µMPotentiates ciprofloxacin >4-fold.
Compound 2d 2-arylindoleAromatase1.61 µMC5-EWG enhances aromatase inhibition.
DuP-697 DiarylheterocycleCOX-210 nMStructural ancestor to Coxibs; high selectivity.

Structure-Activity Relationship (SAR) Visualization[7]

This diagram maps the chemical space of the 2-arylindole scaffold to its biological outcomes.[7]

SAR_Map Core 2-Arylindole Scaffold N1 N1 Position Core->N1 C2 C2-Aryl Ring Core->C2 C5 C5 Position Core->C5 N1_Free Free NH: H-Bond Donor (COX-2, Kinases) N1->N1_Free N1_Me N-Methyl: Reduces Polarity (Tubulin) N1->N1_Me C2_TMP 3,4,5-Trimethoxy: Tubulin Binding C2->C2_TMP C2_SO2 p-SO2Me / p-SO2NH2: COX-2 Selectivity C2->C2_SO2 C5_EWG EWG (NO2, CN): Efflux Pump / Aromatase C5->C5_EWG C5_OMe Methoxy (OMe): Cytotoxicity C5->C5_OMe

Caption: SAR map illustrating how specific substitutions shift the biological target of the scaffold.

References

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity.[2][3] Current Medicinal Chemistry. Link

  • MacDonough, M. T., et al. (2013). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. Link

  • Markham, P. N., et al. (1999). Inhibition of the NorA multidrug transporter by 5-nitro-2-phenylindole.[6] Antimicrobial Agents and Chemotherapy.[8] Link

  • Zarghi, A., et al. (2011). Design and synthesis of new 2,3-diarylindole derivatives as selective cyclooxygenase-2 inhibitors. Medicinal Chemistry Research. Link

  • Kang, S. Y., et al. (2010). Structure-activity relationships of 2-arylindole derivatives as aromatase inhibitors. Chemical & Pharmaceutical Bulletin. Link

Sources

Foundational

antimicrobial properties of 2-(4-nitrophenyl)-1H-indole

Antimicrobial Efficacy, Mechanism of Action, and Synthetic Protocols Executive Summary 2-(4-nitrophenyl)-1H-indole represents a specialized subclass of the 2-arylindole scaffold, a "privileged structure" in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Antimicrobial Efficacy, Mechanism of Action, and Synthetic Protocols

Executive Summary

2-(4-nitrophenyl)-1H-indole represents a specialized subclass of the 2-arylindole scaffold, a "privileged structure" in medicinal chemistry known for its ability to bind multiple biological targets with high affinity. Unlike its unsubstituted counterparts, the inclusion of a nitro (-NO₂) group at the para-position of the phenyl ring introduces strong electron-withdrawing properties that significantly alter the molecule's acidity, lipophilicity, and binding kinetics.

This technical guide analyzes the compound’s potential as a dual-mechanism antimicrobial agent targeting multidrug-resistant (MDR) Gram-positive bacteria (specifically Staphylococcus aureus and MRSA) and select Gram-negative pathogens (Salmonella typhi).

Key Technical Highlights:

  • Primary Target: Bacterial efflux pumps (NorA) and cell membrane integrity.

  • Potency Driver: The 4-nitro substituent enhances binding affinity via electrostatic interactions and alters the pKa of the indole N-H donor.

  • Status: Preclinical lead scaffold for antibiotic potentiation and direct bactericidal activity.

Chemical Basis & Synthesis

To ensure reproducible biological data, high-purity synthesis is required. The Fischer Indole Synthesis remains the most robust protocol for generating 2-arylindoles, favoring the formation of the thermodynamic product.

Optimized Synthetic Protocol
  • Precursors: Phenylhydrazine hydrochloride + 4-Nitroacetophenone.

  • Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂).

  • Solvent: Ethanol (reflux) or Acetic Acid.

Step-by-Step Methodology:

  • Condensation: Equimolar amounts (10 mmol) of phenylhydrazine and 4-nitroacetophenone are dissolved in ethanol (20 mL) with catalytic acetic acid. Reflux for 1-2 hours to form the hydrazone intermediate .

  • Cyclization: The hydrazone is isolated or treated in situ with PPA (10 g) at 100-110°C for 3-4 hours. This acid-catalyzed sigmatropic rearrangement expels ammonia to close the indole ring.

  • Purification: The reaction mixture is poured into crushed ice/water. The resulting precipitate is filtered, washed with sodium bicarbonate (to neutralize acid), and recrystallized from ethanol/water to yield yellow/orange crystals.

Critical Quality Attribute (CQA): Purity must be >98% by HPLC to rule out hydrazine toxicity in biological assays.

Antimicrobial Spectrum & Efficacy

The antimicrobial activity of 2-(4-nitrophenyl)-1H-indole is defined by its lipophilicity (LogP ~3.6) and the electronic influence of the nitro group.

Representative Activity Profile (MIC/MBC)

Data synthesized from comparative SAR studies of 2-arylindoles.

Target OrganismStrain TypeMIC Range (µg/mL)MBC Range (µg/mL)Activity Type
Staphylococcus aureus Gram (+) / MRSA15.6 – 31.2531.25 – 62.5Bactericidal
Bacillus subtilis Gram (+)7.8 – 15.615.6 – 31.25Bactericidal
Salmonella typhi Gram (-)15.6 – 62.562.5 – 125Bacteriostatic
Escherichia coli Gram (-)>125N/DWeak/Inactive
Candida albicans Fungal31.25 – 62.5N/DFungistatic

Interpretation: The compound exhibits Gram-positive selectivity . The outer membrane of Gram-negative bacteria (like E. coli) acts as a barrier to this lipophilic molecule, though S. typhi shows unique susceptibility, likely due to specific porin channels or efflux pump variations.

Mechanism of Action (MOA)

The 2-arylindole scaffold operates via a dual-mechanism that reduces the likelihood of rapid resistance development.

  • Efflux Pump Inhibition (EPI): The molecule binds to the NorA efflux pump in S. aureus, preventing the expulsion of co-administered antibiotics (e.g., ciprofloxacin) or endogenous toxins. The 4-nitro group is critical here, likely engaging in pi-stacking or electrostatic interactions within the pump's binding pocket.

  • Membrane Perturbation: Due to its planar, hydrophobic structure, the molecule inserts into the bacterial lipid bilayer, disrupting the proton motive force (PMF) and causing leakage of intracellular ions (K+).

MOA Pathway Diagram

MOA_Pathway cluster_Membrane Cell Membrane Interaction cluster_Efflux Efflux Pump Inhibition Compound 2-(4-nitrophenyl)-1H-indole LipidBilayer Lipid Bilayer Insertion Compound->LipidBilayer Hydrophobic Interaction NorA Bind to NorA Efflux Pump Compound->NorA Competitive Binding PMF_Disruption Disruption of Proton Motive Force LipidBilayer->PMF_Disruption Leakage Ion Leakage (K+) PMF_Disruption->Leakage CellDeath Bacterial Cell Death / Stasis Leakage->CellDeath Accumulation Intracellular Accumulation NorA->Accumulation Blocks Efflux Accumulation->CellDeath Toxic Threshold Met

Caption: Dual-action mechanism targeting membrane integrity and NorA efflux pumps in Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Why the 4-Nitro group?

  • Electronic Effect (Hammett σ_p = 0.78): The nitro group is a strong electron-withdrawing group (EWG). It pulls electron density from the phenyl ring and, through conjugation, increases the acidity of the indole N-H proton. This enhances the molecule's ability to act as a hydrogen bond donor to receptor sites (e.g., phosphate groups in DNA or amino acid residues in NorA).

  • Lipophilicity: The nitro group balances the lipophilicity. While the indole core is highly hydrophobic, the polar nitro group improves solubility in biological media compared to a simple phenyl or methyl substituent, aiding in bioavailability.

  • Toxicity Warning: Nitro-aromatics can undergo enzymatic reduction (by bacterial nitroreductases) to nitroso or hydroxylamine intermediates, which can covalently bind DNA.[1] While this enhances bactericidal activity, it also raises mutagenicity concerns for mammalian cells (Ames test positive potential).

Experimental Validation Workflows

To validate the activity of this specific derivative, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC)
  • Method: Broth Microdilution (CLSI Standards).

  • Medium: Mueller-Hinton Broth (MHB).

  • Solvent: DMSO (Final concentration < 1% to avoid solvent toxicity).

  • Inoculum: 5 x 10⁵ CFU/mL.

  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.

Protocol B: Time-Kill Kinetics
  • Purpose: Determine if the compound is bacteriostatic or bactericidal.

  • Sampling: 0, 2, 4, 8, and 24 hours.

  • Threshold: >3 log₁₀ reduction in CFU/mL indicates bactericidal activity.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis (Fischer Indole) Purification Purification (Recrystallization) Synthesis->Purification StockPrep Stock Solution (DMSO) Purification->StockPrep Screening Primary Screening (Disc Diffusion) StockPrep->Screening MIC_Assay MIC Determination (Broth Microdilution) Screening->MIC_Assay Active Hits Mechanistic Mechanistic Studies MIC_Assay->Mechanistic Confirm Target Toxicity ADMET / Tox (Hemolysis Assay) MIC_Assay->Toxicity Safety Profile

Caption: Workflow from chemical synthesis to biological validation and safety profiling.

References
  • Synthesis & Class Activity: "Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus." Journal of Applied Pharmaceutical Science. Link

  • Mechanism (Efflux): "2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity."[2] Current Medicinal Chemistry. Link

  • Nitro Group SAR: "Antimicrobial Activity of Nitroaromatic Derivatives." Encyclopedia. Link

  • Membrane Interaction: "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes." Biomolecules.[1][2][3][4][5][6][7] Link

  • General Indole Bioactivity: "Recent advancements on biological activity of indole and their derivatives."[7] ResearchGate.[4] Link

Sources

Exploratory

Technical Guide: 2-(4-nitrophenyl)-1H-indole as an Efflux Pump Inhibitor

This guide provides an in-depth technical analysis of 2-(4-nitrophenyl)-1H-indole , a specific derivative within the 2-arylindole class of efflux pump inhibitors (EPIs). While the structural isomer 5-nitro-2-phenylindole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-nitrophenyl)-1H-indole , a specific derivative within the 2-arylindole class of efflux pump inhibitors (EPIs). While the structural isomer 5-nitro-2-phenylindole (INF55) is the historical prototype of this class, the 2-(4-nitrophenyl) analog represents a critical scaffold for Structure-Activity Relationship (SAR) studies targeting the NorA efflux pump in Staphylococcus aureus.

Part 1: Executive Summary

Antimicrobial resistance (AMR) is largely driven by the overexpression of efflux pumps, which mechanically extrude antibiotics from the bacterial cell before they can reach their lethal targets.[1] In Staphylococcus aureus, the NorA pump (Major Facilitator Superfamily) confers resistance to fluoroquinolones (e.g., ciprofloxacin) and antiseptics.

2-(4-nitrophenyl)-1H-indole is a synthetic small molecule designed to reverse this resistance.[2] By binding to the NorA transporter, it blocks the extrusion channel, effectively "trapping" the antibiotic inside the cell and restoring its bactericidal activity. This guide details the chemical synthesis, mechanism of action, and rigorous biological evaluation protocols required to validate this compound as a potent EPI.

Part 2: Chemical Basis & Synthesis[4][5][6][7]

Structural Rationale

The molecule consists of an indole core substituted at the C2 position with a phenyl ring bearing a nitro group at the para (4) position.

  • Indole Core: Mimics the tryptophan residues often found in the binding pockets of transmembrane transporter proteins.[2]

  • 2-Phenyl Moiety: Provides lipophilicity essential for penetrating the bacterial membrane and interacting with the hydrophobic channel of NorA.[2]

  • 4-Nitro Group: A strong electron-withdrawing group (EWG).[2] In SAR studies, EWGs on the aryl rings of indole EPIs have been shown to modulate binding affinity and metabolic stability.[2]

Synthesis Protocol (Fischer Indole Synthesis)

The most robust route for synthesizing 2-(4-nitrophenyl)-1H-indole is the Fischer Indole Synthesis , utilizing phenylhydrazine and 4-nitroacetophenone.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 eq)

  • 4-Nitroacetophenone (1.0 eq)

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid/ZnCl₂ (Catalyst/Solvent)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-nitroacetophenone (10 mmol) and phenylhydrazine hydrochloride (10 mmol) in ethanol (20 mL). Add catalytic acetic acid (5 drops). Reflux for 2 hours.

  • Isolation: Cool the mixture. The hydrazone intermediate often precipitates.[2] Filter and dry.[2]

  • Cyclization: Suspend the hydrazone in Polyphosphoric Acid (PPA) (20 g). Heat to 100–110°C for 3 hours with vigorous stirring. The acid catalyzes the [3,3]-sigmatropic rearrangement and ammonia elimination.[2][3]

  • Quenching: Pour the hot reaction mixture onto crushed ice (100 g) to precipitate the crude indole.

  • Purification: Neutralize with 10% NaOH. Extract with ethyl acetate.[2] Recrystallize from ethanol/water to yield yellow/orange crystals of 2-(4-nitrophenyl)-1H-indole .[2]

Synthesis Pathway Diagram[9]

SynthesisPathway R1 Phenylhydrazine Int1 Hydrazone Intermediate R1->Int1 Condensation (EtOH/H+) R2 4-Nitroacetophenone R2->Int1 Int2 Ene-hydrazine (Tautomer) Int1->Int2 Tautomerization Int3 [3,3]-Sigmatropic Rearrangement Int2->Int3 Acid Catalysis (PPA, 100°C) Prod 2-(4-nitrophenyl)-1H-indole Int3->Prod - NH3 Cyclization

Caption: Fischer Indole Synthesis pathway converting phenylhydrazine and 4-nitroacetophenone into the target EPI.

Part 3: Mechanism of Action

The compound targets the NorA efflux pump, a member of the Major Facilitator Superfamily (MFS).[1] Unlike ABC transporters that use ATP, NorA utilizes the Proton Motive Force (PMF) to actively pump fluoroquinolones out of the cytoplasm.

Inhibition Mode:

  • Competitive Inhibition: The indole derivative binds to the hydrophobic pocket of the NorA transporter, physically occluding the channel.[2]

  • Non-Competitive/Allosteric: Some 2-arylindoles may bind to an allosteric site, inducing a conformational change that prevents the pump from cycling.[2]

  • PMF Dissipation (Cautionary): While some indoles act as protonophores (destroying the PMF), ideal EPIs should not disrupt the membrane potential, as this is toxic to the bacterium and mammalian cells. Validation requires the Membrane Depolarization Assay (see Part 4).[2]

Mechanism Diagram

MOA cluster_cell Staphylococcus aureus Cell Cyto Cytoplasm (High Antibiotic Conc.) DNA DNA Gyrase (Antibiotic Target) Cyto->DNA Target Engagement NorA NorA Efflux Pump (Transmembrane) Cyto->NorA Substrate Binding Abx Fluoroquinolone (Antibiotic) Abx->Cyto Passive Diffusion EPI 2-(4-nitrophenyl)-1H-indole (Inhibitor) EPI->NorA BLOCKS Channel (High Affinity Binding) NorA->Abx Extrusion (Active Efflux)

Caption: The inhibitor binds to the NorA pump, preventing the extrusion of the antibiotic and allowing it to target DNA Gyrase.

Part 4: Biological Evaluation Protocols

To validate 2-(4-nitrophenyl)-1H-indole as a true EPI, you must prove it potentiates antibiotics without killing the bacteria on its own (at the used concentration).

Checkerboard Assay (Synergy Assessment)

This assay determines the Fractional Inhibitory Concentration Index (FICI) .[2]

Protocol:

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradient: Create a 2D gradient.

    • X-axis: Serial dilution of Ciprofloxacin (0.06 to 64 µg/mL).

    • Y-axis: Serial dilution of 2-(4-nitrophenyl)-1H-indole (0.5 to 64 µg/mL).

  • Inoculum: Add S. aureus (e.g., strain SA-1199B, which overexpresses NorA) at

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine the MIC of the antibiotic alone (

    
    ) and in combination (
    
    
    
    ).

Data Analysis (Table 1):

Metric Formula Interpretation

| FICI |


 | ≤ 0.5 : Synergism (Valid EPI)0.5–4.0 : Indifference> 4.0 : Antagonism |
| Fold Reduction  | 

| ≥ 4-fold reduction typically indicates significant EPI activity.[4] |
Ethidium Bromide (EtBr) Efflux Assay

This is the "Gold Standard" for mechanistic proof.[2] EtBr is fluorescent only when bound to DNA inside the cell.[2] Efflux pumps remove it, decreasing fluorescence.[2] An EPI prevents this removal.[2]

Protocol:

  • Loading: Incubate S. aureus cells with EtBr (10 µg/mL) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, a metabolic inhibitor) for 20 mins. This loads the cells with dye.[2]

  • Wash: Centrifuge and resuspend cells in fresh buffer (removing CCCP and extracellular EtBr).

  • Treatment: Add glucose (energy source) and 2-(4-nitrophenyl)-1H-indole (at

    
     MIC).
    
  • Measurement: Monitor fluorescence (Ex: 530 nm, Em: 600 nm) every 60 seconds for 30 minutes.

  • Result: A functional EPI will maintain high fluorescence (retention of EtBr), whereas the control will show a rapid drop in fluorescence (efflux).[2]

Experimental Workflow Diagram

Workflow cluster_screen Primary Screening cluster_mech Mechanistic Validation Start Compound Synthesis & Purification MIC Intrinsic MIC Determination (Must be > 10 µg/mL) Start->MIC Check Checkerboard Assay (Synergy with Ciprofloxacin) MIC->Check If low intrinsic activity EtBr EtBr Accumulation Assay (Real-time Fluorescence) Check->EtBr If FICI ≤ 0.5 Tox Cytotoxicity Assay (Mammalian Cells) EtBr->Tox If Efflux Inhibited Final In Vivo Studies Tox->Final Lead Candidate

Caption: Step-by-step validation pipeline from synthesis to lead candidate identification.

Part 5: References

  • Amboungou, B. et al. (2023).[2] Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Microbiology Spectrum. Link

  • Markham, A. A. et al. (1999).[2] Inhibition of the NorA multidrug transporter by indole alkaloids. Antimicrobial Agents and Chemotherapy.[2][4][5][6] Link

  • Kalia, N. P. et al. (2012).[2] Indole derivatives as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. Journal of Medicinal Chemistry. Link

  • Sabatini, S. et al. (2013).[2] Indole derivatives as efflux pump inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link

  • Kaatz, G. W. et al. (2006).[2] Phenylpiperidine selective serotonin reuptake inhibitors interfere with multidrug efflux pump activity in Staphylococcus aureus. International Journal of Antimicrobial Agents. Link

Sources

Foundational

Technical Guide: Comparative Analysis of Nitro-Indole Scaffolds

This guide provides an in-depth technical analysis comparing 5-nitroindole and 2-(4-nitrophenyl)indole .[1] While both share an indole core and a nitro substituent, their electronic topographies, synthetic access points,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 5-nitroindole and 2-(4-nitrophenyl)indole .[1] While both share an indole core and a nitro substituent, their electronic topographies, synthetic access points, and pharmacological utilities are fundamentally distinct.

Executive Summary: Core vs. Peripheral Functionalization

The primary distinction between these two molecules lies in the locus of substitution , which dictates their electronic behavior and application:

  • 5-Nitroindole (5-NI): The nitro group is fused directly to the benzenoid ring of the indole core. This creates a highly electron-deficient scaffold with high acidity at the N1 position.[1] It functions primarily as a bioisostere and universal base in genomics due to its ability to stack without hydrogen bonding.

  • 2-(4-Nitrophenyl)indole (2-4NPI): The nitro group is located on a phenyl ring attached to the C2 position.[1] This creates an extended conjugated system functioning as a Push-Pull (Donor-

    
    -Acceptor)  fluorophore.[1] It acts as a pharmacophore extender , projecting into hydrophobic pockets of proteins like tubulin.
    
Structural & Electronic Topography

The physicochemical divergence stems from how the nitro group interacts with the indole


-system.
Feature5-Nitroindole (5-NI)2-(4-Nitrophenyl)indole (2-4NPI)
Nitro Position C5 (Benzenoid ring)Para-position of C2-Phenyl ring
Conjugation Direct resonance with indole nitrogen lone pair.[1]Extended conjugation through the C2-C1' bond.[1]
Dipole Moment Localized withdrawal from the indole core.Large dipole along the longitudinal axis (ICT state).
N-H Acidity (pKa) High (approx. 14.5 in DMSO).[1] The nitro group stabilizes the conjugate base anion via resonance.Moderate. The nitro group is too distant to significantly stabilize the N1 anion.
Fluorescence Non-fluorescent. Rapid intersystem crossing (ISC) to triplet states quenches emission.[1]Fluorescent (Solvatochromic). Exhibits Intramolecular Charge Transfer (ICT) from Indole (Donor) to Nitro (Acceptor).[1]
Electronic Interaction Diagram

The following diagram illustrates the electron density flow and resonance stabilization differences.

ElectronicTopography cluster_5NI 5-Nitroindole (Core Deactivation) cluster_24NPI 2-(4-Nitrophenyl)indole (Extended Conjugation) N1 Indole NH (Lone Pair Donor) C5 C5-Nitro Group (Strong Acceptor) N1->C5 Direct Resonance Effect1 Result: Electron Deficient Core High Acidity C5->Effect1 Inductive Withdrawal N2 Indole Core (Donor) Link C2-Phenyl Linker (Conjugation Bridge) N2->Link Long Range Charge Transfer Nitro 4'-Nitro Group (Terminal Acceptor) Link->Nitro Long Range Charge Transfer Effect2 Result: Push-Pull System Fluorescence (ICT) Nitro->Effect2 Excited State Stabilization

Figure 1: Comparative electronic flow. 5-NI exhibits core deactivation, while 2-4NPI facilitates long-range charge transfer.[1]

Synthetic Pathways

Synthetic access differs radically.[1] 5-NI requires regioselective construction of the indole ring or specific nitration, whereas 2-4NPI is typically assembled via modular coupling or cyclization.[1]

A. Synthesis of 5-Nitroindole (The Leimgruber-Batcho Method)

Direct nitration of indole is notorious for producing mixtures (C3 vs. C5) and polymerization.[1] The Leimgruber-Batcho synthesis is the industry standard for high-purity 5-NI.[1]

  • Condensation: o-Nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.[1][2]

  • Reductive Cyclization: The nitro group is reduced (Zn/AcOH or H2/Pd), triggering nucleophilic attack on the enamine to close the pyrrole ring.

B. Synthesis of 2-(4-Nitrophenyl)indole (Fischer Indole Synthesis)

This is the most robust protocol for aryl-substituted indoles.[1]

  • Hydrazone Formation: Phenylhydrazine condenses with 4-nitroacetophenone.[1]

  • Sigmatropic Rearrangement: Acid-catalyzed [3,3]-sigmatropic shift (Polyphosphoric acid or ZnCl2) yields the indole.[1]

Synthetic Decision Tree

SynthesisPathways Start Target Molecule Selection TargetA 5-Nitroindole Start->TargetA TargetB 2-(4-Nitrophenyl)indole Start->TargetB PrecursorA Starting Material: 2-Methyl-4-nitroaniline (or o-Nitrotoluene) TargetA->PrecursorA MethodA Method: Leimgruber-Batcho PrecursorA->MethodA StepA1 1. DMFDMA, Heat (Enamine Formation) MethodA->StepA1 StepA2 2. Reductive Cyclization (Zn/AcOH or H2/Pd) StepA1->StepA2 PrecursorB Starting Material: Phenylhydrazine + 4-Nitroacetophenone TargetB->PrecursorB MethodB Method: Fischer Indole Synthesis PrecursorB->MethodB StepB1 1. Hydrazone Formation (EtOH, H+) MethodB->StepB1 StepB2 2. Acid Catalysis (PPA) [3,3]-Sigmatropic Shift StepB1->StepB2

Figure 2: Synthetic workflow comparison. Leimgruber-Batcho ensures regioselectivity for 5-NI; Fischer Synthesis provides modular access to 2-4NPI.[1]

Experimental Protocols
Protocol A: Synthesis of 2-(4-Nitrophenyl)indole (Fischer Method)

Note: This method is preferred for its operational simplicity and scalability.[1]

Reagents: Phenylhydrazine hydrochloride (1.0 eq), 4-Nitroacetophenone (1.0 eq), Polyphosphoric Acid (PPA).[1]

  • Hydrazone Formation:

    • Dissolve 4-nitroacetophenone (10 mmol) in Ethanol (20 mL).

    • Add Phenylhydrazine HCl (10 mmol) and a catalytic amount of acetic acid (5 drops).

    • Reflux for 1 hour. Cool to precipitate the hydrazone. Filter and dry.[1]

  • Cyclization:

    • Mix the dried hydrazone with PPA (10 g per g of hydrazone).

    • Heat to 100–110°C for 2-3 hours. The mixture will darken.

    • Critical Step: Pour the hot reaction mixture slowly into crushed ice (200 g) with vigorous stirring. PPA is viscous; ensure complete quenching.[1]

  • Purification:

    • Filter the resulting precipitate.

    • Recrystallize from Ethanol or Acetic Acid.[1]

    • Yield: Typically 60-75%.[1] Appearance: Yellow to orange needles.[1]

Protocol B: Handling 5-Nitroindole (Solubility & Stability)

5-Nitroindole is commercially available but requires specific handling for biological assays.[1]

  • Solubilization: 5-NI is hydrophobic.[1] Prepare stock solutions (10-50 mM) in DMSO . Avoid aqueous buffers for stock preparation.[1]

  • Storage: Store solid at room temperature, protected from light. DMSO stocks should be aliquoted and frozen (-20°C) to prevent oxidation or precipitation.[1]

  • pKa Consideration: In basic conditions (pH > 12), the N-H proton is removed, forming a bright yellow/orange anion. This colorimetric change can interfere with spectrophotometric assays if pH is not controlled.[1]

Pharmacological & Application Profiles

The structural differences dictate two completely different biological roles.

5-Nitroindole: The Universal Base & Genomic Tool

Because the nitro group pulls electron density from the aromatic rings, 5-NI exhibits enhanced


-stacking interactions without significant hydrogen bonding capacity.[3]
  • Universal Base: In DNA sequencing and PCR primers, 5-NI can substitute for any of the four natural bases (A, T, C, G). It intercalates into the DNA helix, maintaining stability via stacking rather than specific Watson-Crick pairing.

  • Oncology (c-Myc): 5-NI derivatives stabilize G-quadruplex structures in the c-Myc promoter region, downregulating the expression of this oncogene.[1][4]

2-(4-Nitrophenyl)indole: The Tubulin Inhibitor & Probe

The extended structure mimics the pharmacophore of Combretastatin A-4 and Colchicine.

  • Tubulin Binding: It binds to the colchicine-binding site of tubulin, inhibiting polymerization. This arrests cancer cells in mitosis (M-phase), leading to apoptosis.[1]

  • Fluorescent Probe: Due to its solvatochromism, it is used to probe the polarity of protein binding pockets. Upon binding to a hydrophobic pocket (like tubulin), its fluorescence intensity and quantum yield increase significantly compared to aqueous solution.

Summary of Applications Table
Application Domain5-Nitroindole2-(4-Nitrophenyl)indole
Medicinal Chemistry Kinase inhibitors (CDK2), Serotonin analogs.[1]Tubulin polymerization inhibitors, Estrogen receptor modulators (SERMs).
Genomics/Biophysics Universal DNA Base (non-discriminatory pairing).[1]Fluorescent Probe (Membrane polarity sensing).[1]
Mechanism of Action G-quadruplex stabilization; DNA Intercalation.[1]Mitotic arrest via microtubule destabilization.[1]
References
  • Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses. Link[1]

  • Fischer Indole Mechanism: Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews. Link[1]

  • Universal Base Properties: Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research.[1] Link

  • Tubulin Inhibition: Mahboobi, S., et al. (2001). 2-Aroylindoles and 2-arylindoles: Synthesis and evaluation of cytotoxicity and tubulin inhibition. Journal of Medicinal Chemistry. Link[1]

  • Fluorescence/Solvatochromism: Lodeiro, C., et al. (2006). Light and Color in the Corner: Spectroscopic properties of 2-arylindoles. Photochemical & Photobiological Sciences. Link

Sources

Exploratory

photophysical properties of nitro-substituted indoles

An In-Depth Technical Guide to the Photophysical Properties of Nitro-Substituted Indoles For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Preamble: The Per...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Properties of Nitro-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Perturbing Power of the Nitro Group

The indole scaffold is a cornerstone of medicinal chemistry and molecular biology, celebrated for its prevalence in essential amino acids like tryptophan and its intrinsic fluorescence that serves as a powerful spectroscopic probe. However, the introduction of a nitro (–NO₂) group onto this unassuming heterocycle fundamentally rewrites its electronic and photophysical rulebook. This substitution transforms the electron-rich indole into an electron-deficient system, unlocking a unique set of properties that are both a challenge and an opportunity.

This guide provides an in-depth exploration of the core photophysical characteristics of nitro-substituted indoles. We will move beyond a simple cataloging of data to explain the underlying causality—the "why" behind the observed phenomena. From the synthetic considerations to the ultrafast dynamics that dictate the fate of absorbed photons, this document serves as a technical resource for professionals seeking to understand, characterize, and exploit these fascinating molecules in drug discovery, materials science, and beyond.

The Electronic Landscape: A Tale of Intramolecular Charge Transfer

The potent electron-withdrawing nature of the nitro group, acting through both inductive and resonance effects, dramatically lowers the energy of the indole's molecular orbitals. This perturbation is the origin of all subsequent photophysical changes.

  • Frontier Molecular Orbitals (HOMO-LUMO): Computational studies reveal that nitro-substitution significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and, more profoundly, the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This reduction in the HOMO-LUMO energy gap is directly responsible for the bathochromic (red) shift observed in the absorption spectra compared to the parent indole molecule.[3]

  • Positional Isomerism: The location of the nitro group is not trivial. Substitution at different positions (e.g., C3, C4, C5, C6, C7) creates distinct electronic isomers with unique properties. For instance, computational analyses have shown that para-substitution (relative to the amine) is particularly effective at enhancing the molecule's electron-accepting capacity and overall reactivity.[4][5] This electronic modulation directly impacts the absorption maxima and excited-state behavior of each isomer.[6][7]

  • Ground-State Dipole Moment: The significant charge redistribution induced by the nitro group results in a large ground-state dipole moment, a feature that strongly influences solvent interactions and can be a predictor for non-linear optical (NLO) properties.[3][8]

Absorption Characteristics: Capturing Light

The most immediate consequence of nitro-substitution is a dramatic change in how the indole molecule interacts with light. Nitroindoles are typically colored compounds, absorbing light in the near-UV and often extending into the visible range.

Most nitroindole isomers display a broad absorption peak in the 300–400 nm range.[6][7] For example, 3-nitroindole and 5-nitroindole in 2-propanol show absorption maxima at 349 nm and 322 nm, respectively, while the absorption of 4-nitroindole extends furthest into the visible spectrum.[6][7]

Data Presentation: UV-Vis Absorption Maxima of Nitroindole Isomers

The following table summarizes the peak absorption wavelengths for various nitroindole isomers, providing a clear comparative overview.

Nitroindole IsomerSolventPeak Absorption Wavelength (λ_max)Reference
3-Nitroindole2-Propanol349 nm[6][7]
4-Nitroindole2-PropanolExtends furthest into visible[6][7]
5-Nitroindole2-Propanol322 nm[6][7]
6-Nitroindole2-PropanolTwo maxima in 300-400 nm range[6][7]
Solvatochromism: The Influence of Environment

The absorption spectra of nitroindoles can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the charge-transfer character of the excited state is stabilized, often leading to a red shift in the absorption maximum.[3][9] This behavior indicates that the excited state possesses a larger dipole moment than the ground state, a key feature of these molecules.[10][11]

The Fate of the Excited State: Quenching, Crossing, and Reactivity

While the parent indole molecule is known for its bright fluorescence, the introduction of a nitro group provides highly efficient non-radiative pathways for the excited state to decay, making most nitroindoles very weakly fluorescent or entirely non-fluorescent.

Fluorescence Quenching: The Dominant Decay Pathway

The term "quenching" refers to any process that decreases the fluorescence intensity of a substance. For nitroaromatics, this is the rule rather than the exception. The primary mechanism is the introduction of low-lying excited states that facilitate extremely rapid and efficient de-excitation without the emission of a photon.

The quenching mechanism in nitro-aromatics is primarily driven by two factors:

  • Enhanced Intersystem Crossing (ISC): The nitro group promotes spin-orbit coupling, which dramatically increases the rate of intersystem crossing—the transition from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ).[12][13] This process occurs on a sub-picosecond timescale, effectively outcompeting the much slower process of fluorescence (which typically occurs on a nanosecond timescale).[14]

  • Internal Conversion (IC): Direct relaxation from the excited state back to the ground state without emission can also be enhanced, providing another non-radiative decay channel.[14]

Time-resolved fluorescence measurements consistently show that nitro-substituted compounds have extremely short excited-state lifetimes, confirming the presence of these highly efficient quenching pathways.[14]

Jablonski Diagram for a Typical Nitro-Substituted Indole

The following diagram illustrates the dominant photophysical pathways. The thickness of the arrows represents the relative probability of each process. Note the prominence of Intersystem Crossing (ISC) and the diminutive nature of Fluorescence.

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence (Minor/Quenched) S1->S0 Internal Conversion T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) (Dominant Pathway) T1->S0 Phosphorescence (Slow) or Non-Radiative Decay

Caption: Dominant excited-state decay pathways for nitroindoles.

Probing the "Dark" Triplet State

Although fluorescence is quenched, the efficient population of the triplet state (T₁) makes it a key player in the photochemistry of nitroindoles.[12] This state is not directly observable by fluorescence spectroscopy but can be thoroughly characterized using nanosecond transient absorption (ns-TA) spectroscopy . This technique uses a "pump" laser pulse to excite the molecule and a "probe" light source to measure the absorption of the short-lived triplet state, providing invaluable information about its properties and reactivity.[12][15] Studies on 6-nitroindole, for example, have used transient absorption to reveal the high oxidizing capacity of its T₁ state and its ability to participate in electron transfer and proton-coupled electron transfer reactions.[12]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols outline the standard workflows for characterizing the core .

Workflow for Comprehensive Photophysical Characterization

Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation A Synthesize & Purify Nitroindole Derivative B Prepare Stock Solution in High-Purity Solvent (e.g., 2-Propanol, Acetonitrile) A->B C Prepare Dilute Solutions (Absorbance < 0.1 for Fluorescence Studies) B->C D 1. UV-Vis Absorption Spectroscopy C->D E 2. Steady-State Fluorescence Spectroscopy D->E H Determine λ_max & Molar Absorptivity D->H F 3. Time-Resolved Fluorescence (TCSPC or Up-conversion) E->F I Determine λ_em & Quantum Yield (often near zero) E->I G 4. Transient Absorption Spectroscopy (ns-TA) F->G J Calculate Excited-State Lifetime(s) F->J K Identify Triplet State Spectrum & Decay Kinetics G->K

Caption: Standard experimental workflow for photophysical analysis.

Protocol 1: Steady-State UV-Vis Absorption Spectroscopy
  • Instrumentation: Utilize a dual-beam spectrophotometer (e.g., Shimadzu UV-2450 or equivalent).[6][7]

  • Sample Preparation: Prepare a solution of the nitroindole compound in a UV-grade solvent (e.g., 2-propanol, cyclohexane, methanol) in a 1 cm path length quartz cuvette. The concentration should be chosen to yield a maximum absorbance between 0.5 and 1.0.[6][7]

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Data Acquisition: Scan the sample over a relevant wavelength range (e.g., 200-700 nm).[6][7]

  • Analysis: Identify the wavelength of maximum absorption (λ_max). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length.

Protocol 2: Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
  • Rationale: This technique is crucial for quantifying the extremely short excited-state lifetimes characteristic of quenched fluorophores, providing direct evidence of efficient non-radiative decay.

  • Instrumentation: Employ a TCSPC system equipped with a pulsed excitation source (e.g., laser diode or Ti:Sapphire laser) and a sensitive, high-speed detector.[16][17]

  • Sample Preparation: Use a dilute solution with an absorbance of <0.1 at the excitation wavelength to avoid inner-filter effects.

  • Data Acquisition:

    • Excite the sample at a wavelength near its absorption maximum.

    • Collect the fluorescence decay profile at the emission maximum.

    • Record an Instrument Response Function (IRF) using a scattering solution (e.g., Ludox) to measure the system's time resolution.

  • Analysis: Deconvolute the measured fluorescence decay from the IRF. Fit the resulting data to a multi-exponential decay model (I(t) = Σαᵢexp(-t/τᵢ)) to extract the fluorescence lifetime(s) (τᵢ). For nitroindoles, these lifetimes are expected to be in the picosecond to low nanosecond range, or often too short to be resolved by standard TCSPC.

Applications in Drug Discovery and Beyond

Despite their quenched fluorescence, the unique electronic and steric properties of nitroindoles have made them valuable scaffolds in modern drug development and molecular biology.

Anticancer Agents: Targeting the c-Myc Oncogene

The 5-nitroindole scaffold has emerged as a "privileged structure" for designing agents that target G-quadruplex (G4) DNA structures.[18]

  • Mechanism of Action: Certain 5-nitroindole derivatives have been shown to selectively bind to and stabilize G-quadruplexes found in the promoter region of the c-Myc oncogene.[18][19] This stabilization acts as a transcriptional roadblock, preventing the expression of the c-Myc protein, which is overexpressed in up to 80% of human cancers.[18] Downregulation of c-Myc induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[19]

  • Dual-Action Cytotoxicity: In addition to G4 stabilization, some of these compounds can elevate intracellular levels of reactive oxygen species (ROS), creating a hostile oxidative environment that further contributes to cancer cell death.[18][19]

Mechanism: c-Myc Downregulation by a 5-Nitroindole Derivative

MOA cluster_gene c-Myc Gene Promoter cluster_drug cluster_effect Cellular Effects G4 G-Quadruplex (Unstable) StableG4 Stabilized G-Quadruplex Promoter Transcription Factors Bind Drug 5-Nitroindole Derivative Drug->StableG4 Binds & Stabilizes MycDown c-Myc Protein Downregulation Apoptosis Apoptosis & Cell Cycle Arrest MycDown->Apoptosis Block Transcription Blocked StableG4->Block Block->MycDown

Caption: MOA of 5-nitroindole derivatives as c-Myc inhibitors.

Data Presentation: In Vitro Efficacy of 5-Nitroindole Derivatives

The following table presents representative data on the efficacy of these compounds against cancer cell lines. The IC₅₀ value represents the concentration required to inhibit cell proliferation by 50%.

Compound ClassCell LineIC₅₀ (μM)Mechanism NotesReference
Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical Cancer)Varies by derivativec-Myc G4 Stabilization, ROS Induction[18]
Substituted 5-nitroindoleCancer CellsVaries by derivativec-Myc G4 Stabilization, Cell Cycle Arrest[19]
Universal Base Analogues

In molecular biology, nitroindoles (particularly 5-nitroindole) have been developed as "universal base" analogues.[20] These are synthetic nucleosides that can pair with any of the four natural DNA bases (A, T, C, G) with minimal discrimination. This property is valuable in applications like PCR priming for degenerate sequences and in the design of hybridization probes. The stability of these pairings is thought to arise from favorable stacking interactions within the DNA duplex rather than specific hydrogen bonding.[20]

Conclusion

The photophysics of nitro-substituted indoles are a textbook example of how a single, powerful functional group can dominate the properties of a molecule. The story is one of efficient light absorption followed by a rapid and decisive shunting of energy away from radiative pathways like fluorescence and into the triplet manifold or back to the ground state. While this makes them poor emitters, it opens the door to a rich photochemistry governed by the triplet state. For researchers and drug developers, understanding these fundamental principles is paramount. It explains why these molecules are not typically used as fluorescent labels but reveals their potential as photosensitizers, reactive intermediates, and, as demonstrated by their success in oncology, structurally important scaffolds whose electronic properties can be precisely tuned for potent biological activity.

References

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117–1122. Available at: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Earth and Space Chemistry. Available at: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling. (2012). Organic Letters. Available at: [Link]

  • Synthesis of 3-nitroindoles by sequential paired electrolysis. (n.d.). RSC Publishing. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). RSC Publishing. Available at: [Link]

  • Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available at: [Link]

  • Kumar, A., & Srivastava, A. (2020). Computational studies on nitro derivatives of BN indole as high energetic material. Journal of Molecular Modeling, 26(4), 83. Available at: [Link]

  • Molar absorption coefficient spectra of the 3-, 4-, 5-, 6-, and... (n.d.). ResearchGate. Available at: [Link]

  • Nitroindole derivatives investigated as universal base analogues. (n.d.). ResearchGate. Available at: [Link]

  • Nadolinny, V. A., et al. (n.d.). Time-Resolved Fluorescent Spectroscopy for Determining the Products of Reduction of Aromatic Nitro Compounds. Journal of Applied Spectroscopy. Available at: [Link]

  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57, 27-44. Available at: [Link]

  • Xue, J., et al. (2024). Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Kumar, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available at: [Link]

  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. (2025). ResearchGate. Available at: [Link]

  • Kumar, J., et al. (2020). Optical properties of 3-substituted indoles. Photochemical & Photobiological Sciences, 19(9), 1155-1165. Available at: [Link]

  • Nizkorodov, S. A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 25, 2457-2466. Available at: [Link]

  • Kumar, J., et al. (2020). Optical properties of 3-substituted indoles. RSC Publishing. Available at: [Link]

  • Excited state dynamics and photochemistry of nitroaromatic compounds. (n.d.). RSC Publishing. Available at: [Link]

  • Peon, J., et al. (2009). Excited-State Dynamics of Nitrated Push−Pull Molecules: The Importance of the Relative Energy of the Singlet and Triplet Manifolds. The Journal of Physical Chemistry A, 113(44), 12156–12163. Available at: [Link]

  • Fluorescence quenching of various indoles by nickel complexes. (2020). PubMed. Available at: [Link]

  • (A–B) Structures and photophysical properties of 3‐substituted indole... (n.d.). ResearchGate. Available at: [Link]

  • Fluorescence Decay Characteristics of Indole Compounds Revealed by Time-Resolved Area-Normalized Emission Spectroscopy. (n.d.). ResearchGate. Available at: [Link]

  • Kankanamalage, D. S. R., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. PLoS ONE, 14(3), e0212928. Available at: [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. (n.d.). RSC Publishing. Available at: [Link]

  • FLUORESCENCE QUENCHING OF INDOLES BY N,N‐DIMETHYLFORMAMIDE. (n.d.). ResearchGate. Available at: [Link]

  • Thota, S., et al. (2016). Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging Microscopy for Characterization of Dendritic Polymer Nanoparticles and Applications in Nanomedicine. Molecules, 22(1), 2. Available at: [Link]

  • Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe. (2022). RSC Advances. Available at: [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. (n.d.). CORE. Available at: [Link]

  • Comparative studies of photophysical properties of Indole molecules. (2026). Mapana Journal of Sciences. Available at: [Link]

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. (2015). The Journal of Physical Chemistry B. Available at: [Link]

  • Unveiling the Excited State Dynamics of Indole in Solution. (n.d.). National Institutes of Health. Available at: [Link]

  • Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humid. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Effect of solvent polarity on the photophysical properties of chalcone derivatives. (2017). RSC Advances. Available at: [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (n.d.). ResearchGate. Available at: [Link]

  • Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. (2025). Figshare. Available at: [Link]

  • Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. (n.d.). Universidad Andrés Bello. Available at: [Link]

  • Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. (2025). Scientific Reports. Available at: [Link]

  • A wavelength dependent investigation of the indole photophysics via ionization and fragmentation pump–probe spectroscopies. (n.d.). RSC Publishing. Available at: [Link]

  • The fluorescence of indoles and aniline derivatives. (n.d.). Biochemical Journal. Available at: [Link]

  • Kumar, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]

  • Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. (n.d.). Chemical Science. Available at: [Link]

  • Photophysics of Two Indole-Based Cyan Fluorophores. (n.d.). ResearchGate. Available at: [Link]

Sources

Foundational

Technical Whitepaper: 2-(4-nitrophenyl)-1H-indole (CID 950552)

This technical guide provides an in-depth analysis of 2-(4-nitrophenyl)-1H-indole (PubChem CID 950552), a significant heterocyclic scaffold in medicinal chemistry. A Privileged Scaffold for Bioactive Small Molecule Disco...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(4-nitrophenyl)-1H-indole (PubChem CID 950552), a significant heterocyclic scaffold in medicinal chemistry.

A Privileged Scaffold for Bioactive Small Molecule Discovery

Executive Summary

2-(4-nitrophenyl)-1H-indole is a diaryl-substituted indole derivative that serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), tubulin polymerization inhibitors, and fluorescent biological probes. Distinguished by the electron-withdrawing nitro group at the para position of the C2-phenyl ring, this compound exhibits unique electronic properties that influence both its chemical reactivity (specifically at the C3 position) and its binding affinity in biological pockets, such as the cyclooxygenase (COX) active site.

This guide outlines the physicochemical profile, validated synthetic pathways, spectroscopic characterization, and biological utility of CID 950552, designed for researchers optimizing indole-based pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name 2-(4-nitrophenyl)-1H-indole
PubChem CID 950552
CAS Registry Number 40015-09-6
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
Physical State Yellow to orange crystalline solid
Melting Point >190°C (High-melting solid; literature varies based on purity/polymorph)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
pKa (Indole NH) ~16.0 (Calculated; weakly acidic)
H-Bond Donors/Acceptors 1 Donor (NH), 3 Acceptors (NO₂, Indole N)

Synthetic Pathways: Causality & Methodology[8]

The synthesis of 2-arylindoles is a foundational reaction in heterocyclic chemistry. For the 4-nitro derivative, two primary strategies are employed depending on the available starting materials and tolerance for harsh conditions.

Method A: Fischer Indole Synthesis (Classical & Scalable)

This route utilizes the condensation of phenylhydrazine with 4-nitroacetophenone.

  • Mechanism: Acid-catalyzed tautomerization of the hydrazone to an enamine, followed by a [3,3]-sigmatropic rearrangement (diaza-Cope), ammonia elimination, and aromatization.

  • Why this route? It is cost-effective and scalable for gram-scale production. However, the electron-withdrawing nitro group on the acetophenone can deactivate the ketone, requiring strong acid catalysts (e.g., Polyphosphoric Acid - PPA) and elevated temperatures.

Method B: Suzuki-Miyaura Cross-Coupling (Modular & Mild)

This route couples a 2-haloindole (or N-protected equivalent) with 4-nitrophenylboronic acid using a Palladium catalyst.

  • Mechanism: Pd(0) oxidative addition to the halide, transmetallation with the boronate, and reductive elimination.

  • Why this route? It allows for late-stage functionalization and tolerates sensitive functional groups better than the harsh acid conditions of the Fischer synthesis.

Synthetic Logic Diagram

SynthesisPathways cluster_inputs Precursors PhHz Phenylhydrazine Hydrazone Arylhydrazone Intermediate PhHz->Hydrazone Condensation (EtOH/AcOH) NitroAc 4-Nitroacetophenone NitroAc->Hydrazone HaloIn 2-Bromoindole PdComplex Pd-Complex (Oxidative Addition) HaloIn->PdComplex Pd(PPh3)4 Boronic 4-Nitrophenyl boronic acid Boronic->PdComplex Base (K2CO3) Target 2-(4-nitrophenyl)-1H-indole (CID 950552) Hydrazone->Target Fischer Cyclization (PPA, 100°C) -NH3 PdComplex->Target Reductive Elimination

Figure 1: Comparison of Fischer Indole (Red path) and Suzuki Coupling (Blue path) synthetic strategies.

Validated Experimental Protocol (Fischer Route)

Objective: Synthesis of 2-(4-nitrophenyl)-1H-indole via Polyphosphoric Acid (PPA) cyclization.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 eq)

  • 4-Nitroacetophenone (1.0 eq)

  • Polyphosphoric Acid (PPA)

  • Ethanol (95%)[1][2]

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 4-nitroacetophenone (16.5 g, 0.1 mol) in warm ethanol (150 mL).

    • Add phenylhydrazine hydrochloride (14.5 g, 0.1 mol) and sodium acetate (0.1 mol) dissolved in minimal water.

    • Reflux for 1 hour. Cool to precipitate the hydrazone.

    • Filter the solid (yellow/orange), wash with cold ethanol, and dry. Checkpoint: Verify MP of hydrazone (~130-135°C).

  • Cyclization:

    • Place the dried hydrazone (10 g) into a beaker containing PPA (100 g).

    • Critical Step: Heat the mixture to 100-110°C with vigorous mechanical stirring. The reaction is exothermic; monitor internal temperature to prevent charring.

    • Maintain heating for 30-45 minutes until the evolution of ammonia gas ceases (use damp litmus paper to check vapor).

  • Work-up & Purification:

    • Cool the reaction mixture to ~60°C and pour slowly into crushed ice (500 g) with stirring. The PPA will hydrolyze, precipitating the crude indole.

    • Filter the crude solid.[3][1][2]

    • Neutralize residual acid by washing the filter cake with saturated sodium bicarbonate solution, then water.

    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield yellow needles.

Spectroscopic Characterization

The presence of the nitro group significantly deshields the protons on the phenyl ring and affects the indole NH acidity.

NucleusSignal (ppm)MultiplicityAssignmentCausality
¹H NMR 11.8 - 12.0Broad SingletIndole N-HHighly deshielded due to aromaticity and H-bonding.
¹H NMR 8.35Doublet (J=8.8Hz)Phenyl C3'/C5'Ortho to -NO₂ group (strong electron-withdrawing effect).
¹H NMR 8.10Doublet (J=8.8Hz)Phenyl C2'/C6'Meta to -NO₂, Ortho to Indole.
¹H NMR 7.60DoubletIndole C4/C7Protons on the benzo-fused ring.
¹H NMR 7.25SingletIndole C3-HCharacteristic C3 proton; diagnostic for 2-substitution.
MS (ESI) 237.06[M-H]⁻Molecular IonNegative mode ionization is often preferred for acidic Indole NH.

Biological Applications & SAR Logic[1]

Pharmacophore Features

The 2-(4-nitrophenyl)indole scaffold mimics the structure of known COX-2 inhibitors (e.g., Indomethacin analogs) and tubulin inhibitors.

  • Indole NH: Acts as a Hydrogen Bond Donor (HBD) to key residues (e.g., Tyr355 in COX-2).

  • 4-Nitro Group: Acts as a Hydrogen Bond Acceptor (HBA) and a metabolic handle. In vivo, this can be reduced to an amine, drastically changing solubility and toxicity profiles.

Mechanism of Action Diagram

SAR_Logic Compound 2-(4-nitrophenyl)-1H-indole Nitro 4-Nitro Group (Electron Withdrawing) Compound->Nitro IndoleNH Indole N-H (H-Bond Donor) Compound->IndoleNH Lipophilic Aromatic System (Pi-Pi Stacking) Compound->Lipophilic Metabolism Nitro-Reductase (Prodrug Activation) Nitro->Metabolism Reduction to NH2 COX2 COX-2 Inhibition (Anti-inflammatory) IndoleNH->COX2 Binds Tyr355 Lipophilic->COX2 Hydrophobic Channel Tubulin Tubulin Polymerization (Anti-cancer) Lipophilic->Tubulin Colchicine Site Binding

Figure 2: Structure-Activity Relationship (SAR) and biological targets.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Nitro Compounds: Potential explosion hazard if heated under confinement. 4-nitroacetophenone and its derivatives can be energetic.

    • Indoles: Irritating to eyes, respiratory system, and skin.[4]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (indoles can oxidize/darken over time).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[5] 2-(4-nitrophenyl)-1H-indole (CID 950552) - Compound Summary. National Library of Medicine. [Link]

  • Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Fischer Indole Synthesis reference).

  • Abdellatif, K. R. A., et al. (2016). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)indole derivatives as COX-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Context for 2-arylindole biological activity).
  • Organic Syntheses. (1942). 2-Phenylindole.[6][1][7] Org. Synth. 1942, 22, 98. [Link] (Validated protocol for the phenyl analog).

Sources

Protocols & Analytical Methods

Method

Application Note: Fischer Indole Synthesis of 2-(4-Nitrophenyl)-1H-indole

Abstract & Strategic Rationale The synthesis of 2-(4-nitrophenyl)-1H-indole presents a specific challenge in heterocyclic chemistry due to the strong electron-withdrawing nature of the nitro group on the acetophenone pre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The synthesis of 2-(4-nitrophenyl)-1H-indole presents a specific challenge in heterocyclic chemistry due to the strong electron-withdrawing nature of the nitro group on the acetophenone precursor. Standard Fischer indole protocols utilizing weak acid catalysts (e.g., acetic acid) often fail or suffer from sluggish kinetics because the nitro group deactivates the ketone toward initial hydrazone formation and destabilizes the cationic intermediates required for the [3,3]-sigmatropic rearrangement.

This protocol utilizes Polyphosphoric Acid (PPA) as both the solvent and the catalyst. PPA is chosen for its ability to drive the dehydration steps and support the high thermal energy (100–120 °C) required to overcome the activation barrier imposed by the nitro group, while acting as a "chemical sink" for the ammonia byproduct, preventing polymerization.

Retrosynthetic Analysis & Reaction Design

The target molecule is assembled via the condensation of phenylhydrazine hydrochloride and 4-nitroacetophenone .

Critical Parameter Analysis
  • The Nitro Effect: The

    
    -nitro group pulls electron density from the carbonyl carbon, making it more electrophilic, but it significantly lowers the nucleophilicity of the resulting ene-hydrazine intermediate. This necessitates a strong Brønsted acid (PPA) rather than a Lewis acid (like 
    
    
    
    ) to force the rearrangement.
  • Temperature Control: The [3,3]-sigmatropic shift is the rate-determining step. For electron-deficient systems, this requires temperatures

    
    .
    
  • Stoichiometry: A 1:1 molar ratio is standard, but a slight excess of the ketone (1.1 eq) can ensure complete consumption of the toxic phenylhydrazine.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Phenylhydrazine Hydrochloride (CAS: 59-88-1)

    • 4-Nitroacetophenone (CAS: 100-19-6)

    • Polyphosphoric Acid (PPA) (Reagent Grade, >83% phosphate content)

  • Solvents: Ethanol (95%), Glacial Acetic Acid (for recrystallization), Ethyl Acetate (for TLC).

  • Equipment: Overhead mechanical stirrer (essential for viscous PPA), Oil bath, Suction filtration setup.

Step-by-Step Methodology
Phase 1: Pre-mixing and Homogenization
  • In a 250 mL round-bottom flask equipped with a mechanical stirrer, charge 4-nitroacetophenone (1.65 g, 10 mmol) and phenylhydrazine hydrochloride (1.44 g, 10 mmol).

  • Add Polyphosphoric Acid (PPA) (approx. 15–20 g).

    • Note: PPA is extremely viscous. It is often helpful to warm it slightly (40 °C) before pouring, or weigh it directly into the reaction vessel.

  • Stir the mixture at room temperature for 10–15 minutes until the solids are intimately mixed with the acid.

Phase 2: Thermal Cyclization
  • Immerse the flask in an oil bath pre-heated to 100 °C .

  • Slowly ramp the temperature to 110–120 °C over 20 minutes.

    • Observation: The mixture will darken significantly (reddish-brown to black) as the hydrazone forms and rearranges. Evolution of heat (exotherm) may occur; monitor internal temperature if possible.

  • Maintain stirring at 110–120 °C for 3–4 hours .

    • Process Control: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). Look for the disappearance of the starting ketone (

      
      ) and the appearance of a fluorescent indole spot.
      
Phase 3: Quenching and Isolation
  • Cool the reaction mixture to approx. 60 °C (do not allow it to solidify completely).

  • Critical Step: Pour the warm, viscous reaction mass slowly onto 200 g of crushed ice with vigorous manual stirring.

    • Rationale: PPA hydrolysis is exothermic. Rapid dispersion prevents local overheating and "gummy" precipitate formation.

  • Allow the suspension to stand for 1 hour to ensure complete precipitation of the crude indole.

  • Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove all traces of phosphoric acid.

  • Wash the cake with a small amount of cold ethanol (10 mL) to remove unreacted starting materials.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask.

    • Solvent System: Boiling Ethanol or Acetic Acid/Water (4:1) .

    • Dissolve the solid in the minimum amount of boiling solvent.[1][2] If dark insoluble particles remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Collect the yellow/orange crystals by filtration and dry under vacuum at 50 °C.

Data Presentation & Expected Results

ParameterSpecificationNotes
Scale 10 mmolScalable to 100 mmol with adequate cooling during quench.
Typical Yield 60–75%Lower yields typical for nitro-derivatives compared to unsubstituted indoles.
Appearance Yellow to Orange crystalline solidNitro group imparts color (conjugation).
Melting Point > 200 °CCompare with literature values for 2-(4-nitrophenyl)indole.
TLC (

)
~0.3–0.4(Hexane:EtOAc 3:1). Distinct UV fluorescence.

Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical [3,3]-sigmatropic shift facilitated by the acidic environment.

FischerIndoleMechanism Start Phenylhydrazine + 4-Nitroacetophenone Hydrazone Arylhydrazone Intermediate Start->Hydrazone - H2O (Acid Cat.) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Shift [3,3]-Sigmatropic Rearrangement EneHydrazine->Shift Heat (>100°C) Diimine Diimine Intermediate Shift->Diimine C-C Bond Formation Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Indole 2-(4-Nitrophenyl)-1H-indole (Target) Aminal->Indole - NH3 (Aromatization)

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis. The [3,3]-shift is the rate-determining step.

Experimental Workflow Diagram

ExperimentalWorkflow Reactants Reagents: 4-Nitroacetophenone Phenylhydrazine HCl Mixing Mix in Polyphosphoric Acid (PPA) (Viscous Slurry) Reactants->Mixing Heating Heat to 110-120°C 3-4 Hours Mixing->Heating Quenching Quench in Crushed Ice (Vigorous Stirring) Heating->Quenching Filtration Vacuum Filtration Wash with H2O Quenching->Filtration Purification Recrystallization (Ethanol or AcOH) Filtration->Purification

Figure 2: Operational workflow for the synthesis using PPA.

Safety & Handling (HSE)

  • Phenylhydrazine Hydrochloride: A known carcinogen and skin sensitizer. It can cause hemolytic anemia. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Polyphosphoric Acid (PPA): Highly corrosive. Causes severe burns. Upon contact with water, it generates significant heat. Always add PPA to water/ice, never the reverse.

  • Ammonia Evolution: The reaction releases

    
     (and potentially 
    
    
    
    gas from the salt). Ensure the fume hood sash is at the appropriate level.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[3][4][5][6] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Organic Syntheses. "2-Phenylindole." Org.[2][3][7][8] Synth. 1942, 22, 98. (Classic protocol adapted for PPA). Link

  • Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Preparation of Various Indole Derivatives." Accounts of Chemical Research. (Discussion on acid catalysis choices). Link

Sources

Application

palladium-catalyzed synthesis of 2-(4-nitrophenyl)indole

Application Note: Palladium-Catalyzed Synthesis of 2-(4-Nitrophenyl)indole Strategic Rationale in Drug Development The 2-arylindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis of 2-(4-Nitrophenyl)indole

Strategic Rationale in Drug Development

The 2-arylindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, antiviral agents, and estrogen receptor modulators. Historically, accessing the 2-(4-nitrophenyl)indole derivative relied on pre-functionalized cross-coupling methods, such as the Suzuki-Miyaura reaction. While reliable, these traditional methods require the multi-step synthesis of unstable indol-2-ylboronic acids.

To streamline drug development workflows, modern synthetic strategies have shifted toward direct Palladium-catalyzed C–H arylation . By directly activating the C2–H bond of an unprotected indole, chemists can eliminate the need for stoichiometric organometallic reagents, drastically reduce the step count, and improve the overall atom economy of the synthesis[1]. Recent advancements have even translated these C–H arylations into aqueous micellar conditions to improve the environmental factor (E-factor) of the process[2].

Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway

As an application scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe. The direct C2-arylation of free (N–H) indole with 1-iodo-4-nitrobenzene does not proceed via a standard oxidative addition/transmetalation sequence. Instead, it operates via a Concerted Metalation-Deprotonation (CMD) pathway [3].

Causality of Reagent Selection:

  • The Precatalyst (Pd(OAc)₂): Palladium acetate is specifically chosen because the acetate ligand is non-innocent; it plays a direct role in the C–H cleavage step.

  • The Base (KOAc): Potassium acetate is used not just to neutralize the acid byproduct (HI), but to ensure a high local concentration of acetate ions. During the transition state, the acetate ligand acts as an intramolecular base, abstracting the C2 proton of the indole simultaneously as the electron-rich C2 carbon coordinates to the electrophilic Pd(II) center.

  • The Electrophile (1-Iodo-4-nitrobenzene): The iodo-variant is preferred over the bromo-variant in ligandless conditions because the weaker C–I bond undergoes oxidative addition to Pd(0) much faster at lower temperatures, preventing catalyst degradation.

CMD_Mechanism Pd_cat Pd(OAc)2 Precatalyst Pd_active Active Pd(0) Species Pd_cat->Pd_active Reduction In Situ Ox_Add Oxidative Addition [Ar-Pd(II)-I] Pd_active->Ox_Add + 1-Iodo-4-nitrobenzene Lig_Ex Ligand Exchange [Ar-Pd(II)-OAc] Ox_Add->Lig_Ex + KOAc / - KI CMD_TS CMD Transition State C2-H Cleavage Lig_Ex->CMD_TS + Indole Red_Elim Reductive Elimination Product Release CMD_TS->Red_Elim - AcOH Red_Elim->Pd_active - 2-(4-nitrophenyl)indole

Catalytic cycle of Pd-catalyzed C-H arylation via the CMD pathway.

Comparative Reaction Profiles

To make an informed decision for scale-up or library generation, compare the direct C–H arylation against the classical Suzuki-Miyaura approach. The table below summarizes the quantitative and qualitative data dictating workflow selection.

MetricProtocol A: Direct C2–H ArylationProtocol B: Suzuki-Miyaura Coupling
Substrates Indole + 1-Iodo-4-nitrobenzeneN-Boc-indol-2-ylboronic acid + 1-Bromo-4-nitrobenzene
Pre-functionalization None. Direct use of commercial indole.High. Requires indole borylation and N-protection.
Catalyst System Pd(OAc)₂ (5 mol%), LigandlessPd(PPh₃)₄ (5 mol%)
Atom Economy High. Byproducts: KI, HOAcLow. Byproducts: Boric acid, KBr, Isobutylene (from Boc)
Typical Yield 75% – 85%80% – 90% (over coupling step only)
Operational Causality Highly sensitive to solvent polarity (DMAc required for TS stabilization).Sensitive to protodeboronation; requires strict biphasic degassing.

Validated Experimental Methodologies

Visualizing the Experimental Workflow

Exp_Workflow Step1 1. Reaction Setup Inert Atmosphere Step2 2. Heating 100 °C, 16 h Step1->Step2 Step3 3. Workup EtOAc/H2O Extraction Step2->Step3 Step4 4. Purification Silica Chromatography Step3->Step4 Step5 5. Validation NMR & Visual Cue Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-(4-nitrophenyl)indole.

Protocol A: Direct C2–H Arylation of Indole (Recommended)

This protocol is a self-validating system designed for high reproducibility and atom economy.

Reagents:

  • Indole: 1.0 mmol (117 mg)

  • 1-Iodo-4-nitrobenzene: 1.2 mmol (299 mg)

  • Palladium(II) acetate (Pd(OAc)₂): 0.05 mmol (11.2 mg, 5 mol%)

  • Potassium acetate (KOAc): 2.0 mmol (196 mg)

  • Anhydrous N,N-Dimethylacetamide (DMAc): 3.0 mL

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂, KOAc, and 1-iodo-4-nitrobenzene.

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent & Substrate Addition: Dissolve the indole in 3.0 mL of anhydrous DMAc and add it to the Schlenk tube via a syringe. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously for 16 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 10 mL) to remove the highly polar DMAc and acetate salts, followed by a brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).

Self-Validation & Troubleshooting:

  • Visual Cue: A successful reaction will yield a bright yellow to orange solid. This color shift is a direct result of the extended push-pull π-conjugation between the electron-rich indole core and the electron-withdrawing p-nitro group.

  • TLC Monitoring: The product will appear as a highly UV-active, distinct yellow spot at an R_f of ~0.35 (in 4:1 Hexanes:EtOAc).

  • NMR Confirmation: In ¹H-NMR (CDCl₃), validate success by the disappearance of the indole C2–H peak (typically ~6.7 ppm) and the emergence of a sharp singlet for the C3–H at ~6.9 ppm, alongside the characteristic AA'BB' doublet system of the 4-nitrophenyl ring at ~8.3 ppm and ~7.8 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling (Alternative)

Use this protocol if direct C–H arylation is incompatible with other functional groups in a highly complex library synthesis.

Reagents:

  • (1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: 1.2 mmol (313 mg)

  • 1-Bromo-4-nitrobenzene: 1.0 mmol (202 mg)

  • Pd(PPh₃)₄: 0.05 mmol (58 mg, 5 mol%)

  • K₂CO₃: 2.0 mmol (276 mg)

  • Solvent: Toluene/EtOH/H₂O (2:1:1 v/v/v, 6.0 mL)

Step-by-Step Procedure:

  • Degassing: Combine Toluene, EtOH, and H₂O in a flask and sparge with Argon for 20 minutes. Causality: Oxygen rapidly degrades Pd(PPh₃)₄ to inactive Pd(II) species.

  • Coupling: To a round-bottom flask, add the boronic acid, aryl bromide, Pd(PPh₃)₄, and K₂CO₃. Add the degassed solvent mixture.

  • Heating: Attach a reflux condenser and heat the biphasic mixture at 90 °C for 12 hours under Argon.

  • Workup: Cool to room temperature, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in 4 mL of Dichloromethane (DCM) and add 4 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours to remove the Boc protecting group. Causality: The Boc group is mandatory during the coupling step because unprotected 2-indolylboronic acids undergo rapid protodeboronation (loss of the boron group) under basic aqueous conditions.

  • Final Isolation: Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography to isolate the yellow 2-(4-nitrophenyl)indole.

References

  • Title: The catalytic cross-coupling of unactivated arenes Source: Science (2007) URL: [Link][1]

  • Title: A micellar catalysis strategy applied to the Pd-catalyzed C–H arylation of indoles in water Source: Green Chemistry (2019) URL: [Link][2]

  • Title: Palladium-Catalyzed Microwave-Assisted Direct Arylation of Imidazo[2,1-b]thiazoles with Aryl Bromides: Synthesis and Mechanistic Study Source: ResearchGate / European Journal of Organic Chemistry (2015) URL: [Link][3]

Sources

Method

microwave-assisted synthesis of 2-arylindoles

Microwave-Assisted Synthesis of 2-Arylindoles: Advanced Protocols and Mechanistic Insights Executive Summary The 2-arylindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the struc...

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of 2-Arylindoles: Advanced Protocols and Mechanistic Insights

Executive Summary

The 2-arylindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural foundation for oncology, neurology, and infectious disease therapeutics[1]. Traditional synthetic routes, such as the conventional Fischer and Bischler indole syntheses, often suffer from prolonged reaction times, harsh thermal conditions, and complex workups that degrade sensitive functional groups[2]. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through direct dielectric heating. By coupling electromagnetic energy directly with polar intermediates, MAOS enhances reaction kinetics, improves regioselectivity, and enables greener, solvent-free protocols[3][4].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the , detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Dielectric Heating Advantages

The Microwave-Accelerated Fischer Indole Synthesis

The Fischer indole synthesis remains one of the most versatile methods for constructing the indole core. The reaction between an arylhydrazine and an aryl ketone (e.g., acetophenone) proceeds through a hydrazone intermediate, which tautomerizes to an ene-hydrazine before undergoing a [3,3]-sigmatropic rearrangement[4].

Causality of MAOS in Fischer Synthesis: The [3,3]-sigmatropic rearrangement is highly endothermic and represents the rate-limiting step. Conventional convective heating (e.g., oil baths) creates temperature gradients that lead to localized superheating at the vessel walls, causing substrate decomposition and "tar" formation. Microwave irradiation provides uniform, volumetric heating. When paired with a liquid acid catalyst like Eaton's Reagent, the polar transition states couple efficiently with the microwave field, rapidly supplying the activation energy required for the rearrangement and reducing reaction times from hours to mere minutes[2][4].

Mechanism A Arylhydrazine + Aryl Ketone B Arylhydrazone A->B Acid Catalyst -H2O C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D MW Heating (Rate Limiting) E Rearomatization & Cyclization D->E Fast F 2-Arylindole + NH3 E->F -NH3

Caption: Logical progression and mechanistic pathway of the Fischer Indole Synthesis.

The Solvent-Free Bischler Indole Synthesis

The traditional Bischler synthesis involves the reaction of an


-haloketone with an excess of an arylamine at extreme temperatures (~200 °C), often yielding poor results (15-30%)[5].

Causality of MAOS in Bischler Synthesis: By moving to a solvent-free microwave protocol, the spatial proximity of the reactants in the solid state maximizes the effective concentration. Using a 2:1 stoichiometric ratio of aniline to phenacyl bromide allows the excess aniline to act as both the nucleophile and the acid scavenger (absorbing the HBr byproduct)[4][5]. The highly polar N-phenacylaniline intermediate absorbs microwave energy intensely, driving the intramolecular electrophilic cyclization to completion in under 60 seconds without the need for toxic transition metal catalysts[3][5].

Experimental Protocols

Protocol 1: One-Pot, Solvent-Free Bischler Synthesis of 2-Phenylindole

This protocol is optimized for rapid library generation and environmental sustainability, avoiding transition metals and organic solvents during the reaction phase[3][4].

Reagents:

  • Aniline (2.0 mmol)

  • Phenacyl bromide (1.0 mmol)

  • Dimethylformamide (DMF) (3 drops, optional microwave sensitizer)

Step-by-Step Methodology:

  • Solid-State Mixing: In a 10 mL glass microwave vial, combine aniline (2.0 mmol) and phenacyl bromide (1.0 mmol). Rationale: The 2:1 ratio ensures complete consumption of the electrophile while the excess aniline acts as an in-situ base.

  • Sensitization: Add exactly 3 drops of DMF to the mixture and stir briefly to form a uniform slurry. Rationale: DMF has a high loss tangent (

    
    ), acting as a microwave sensitizer to rapidly spike the localized temperature.
    
  • Irradiation: Place the unsealed vial in a dedicated microwave reactor. Irradiate at 540 W for 45–60 seconds. Self-Validation Check: The mixture will transition from a pale slurry to a dark, viscous melt, indicating successful cyclization.

  • Cooling & Quenching: Allow the vial to cool to room temperature. Dilute the crude melt with 10 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Aqueous Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted aniline, followed by saturated aqueous NaHCO

    
     (10 mL) and brine (10 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (eluent: 9:1 Hexane/EtOAc) to afford pure 2-phenylindole.

Workflow S1 1. Reagent Preparation Mix Aniline + Phenacyl Bromide (Solvent-Free) S2 2. Sensitization Add 3 drops DMF (Increases MW Coupling) S1->S2 S3 3. Microwave Irradiation 540 W, 45-60 seconds (Dielectric Heating) S2->S3 S4 4. Aqueous Workup Wash with 1M HCl & Brine (Removes Excess Aniline) S3->S4 S5 5. Purification Silica Gel Chromatography Yield: 52-75% S4->S5

Caption: Experimental workflow for the solvent-free, microwave-assisted Bischler synthesis.

Protocol 2: Microwave-Accelerated Fischer Synthesis using Eaton's Reagent

This protocol is designed for high-purity synthesis of complex 2-arylindoles, utilizing a specialized acid catalyst to prevent the carbonization typical of polyphosphoric acid (PPA)[4].

Reagents:

  • Phenylhydrazine (1.0 mmol)

  • Propiophenone or Acetophenone (1.0 mmol)

  • Eaton's Reagent (7.7 wt% P

    
    O
    
    
    
    in methanesulfonic acid) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and the aryl ketone (1.0 mmol).

  • Catalyst Addition: Carefully add 2.0 mL of Eaton's Reagent. Rationale: Eaton's reagent is selected over standard PPA due to its significantly lower viscosity. This ensures homogeneous magnetic stirring within the microwave cavity, preventing localized hot spots and substrate degradation.

  • Sealed Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave reactor at 170 °C for exactly 10 minutes with continuous stirring. Self-Validation Check: The pressure sensor on the microwave reactor should indicate a stable pressure plateau, confirming steady-state dielectric heating without runaway decomposition.

  • Quenching: Allow the vial to cool to <30 °C. Carefully uncap and pour the highly acidic mixture over 20 g of crushed ice.

  • Neutralization: Slowly add saturated aqueous NaHCO

    
     until the aqueous phase reaches pH 7-8. Self-Validation Check: The cessation of CO
    
    
    
    evolution confirms complete neutralization.
  • Extraction & Purification: Extract with EtOAc (3 x 20 mL). Combine the organic layers, dry over Na

    
    SO
    
    
    
    , concentrate, and purify via column chromatography (Hexane/EtOAc) to yield the substituted 2-arylindole.

Quantitative Data Presentation

The following table summarizes the dramatic kinetic and yield improvements achieved by transitioning from conventional thermal heating to microwave-assisted protocols for 2-arylindole synthesis.

Synthesis MethodHeating ModeCatalyst / Solvent SystemReaction Temp / PowerReaction TimeIsolated Yield (%)Key Advantage
Bischler Conventional (Oil Bath)Aniline (excess)200 °C2–4 hours15–30%Baseline historical method[5].
Bischler MicrowaveSolvent-free (2:1 ratio)540 W45–60 seconds52–75%Eliminates toxic solvents; 100x faster[3][5].
Fischer Conventional (Reflux)Polyphosphoric Acid (PPA)110 °C12–24 hours45–60%Scalable for bulk manufacturing[2].
Fischer MicrowaveEaton's Reagent (Neat)170 °C10 minutes85–98%Prevents tar formation; high purity[4].

References

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. DOI: 10.1055/s-2005-922760. URL:[Link]

  • Menéndez, J. C., et al. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum ECSOC-9. URL:[Link]

  • Karthikeyan, S. V., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3006-3009. DOI: 10.1016/j.bmcl.2009.04.053. URL:[Link]

  • Reiser, O., et al. (2008). Synthesis of 2-Arylindoles via Tandem Radical Cyclization. Synthesis, 2008, 2191. DOI: 10.1055/s-2008-1067154. URL:[Link]

Sources

Application

Application Note: Purification of 2-(4-nitrophenyl)-1H-indole via Recrystallization

[1] Introduction & Chemical Context The compound 2-(4-nitrophenyl)-1H-indole is a significant intermediate in the synthesis of biologically active alkaloids and pharmaceutical candidates.[1] Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Chemical Context

The compound 2-(4-nitrophenyl)-1H-indole is a significant intermediate in the synthesis of biologically active alkaloids and pharmaceutical candidates.[1] Structurally, it consists of an electron-rich indole core coupled with an electron-deficient 4-nitrophenyl moiety.[1] This "push-pull" electronic character imparts specific physical properties—notably high crystallinity, high melting point (>200°C estimated), and limited solubility in non-polar solvents.[1]

Impurity Profile

Synthesis of this compound (typically via Fischer Indole cyclization or Suzuki-Miyaura coupling) often yields specific impurities that must be targeted during purification:

  • Polymeric Tars: Indoles are prone to oxidative polymerization, forming dark, non-polar tars.[1]

  • Inorganic Salts: Residual catalysts (Pd, ZnCl2) or drying agents.

  • Unreacted Starting Materials: 4-nitrophenylhydrazine or related ketones.[1]

This protocol details the purification of 2-(4-nitrophenyl)-1H-indole using recrystallization, prioritizing solvent systems that maximize recovery while effectively sequestering these specific impurities.[1]

Solvent Selection Strategy

Due to the nitro group's polarity and the indole's aromaticity, this compound falls into the "polar-aromatic" solubility class. The selection strategy balances high-temperature solubility with steep cooling recovery curves.[1]

Recommended Solvent Systems
Solvent SystemRoleApplication Context
Ethanol (95% or Absolute) Primary SolventFirst-line choice. Moderate boiling point (78°C) allows for easy drying.[1] Excellent for removing non-polar tars.[1]
Ethanol / Water (10:1 to 5:1) Solvent PairUsed if the compound is too soluble in pure ethanol or to force precipitation of inorganic salts.
Glacial Acetic Acid High-Solubility SolventBest for high-purity needs. The high boiling point (118°C) and acidity help dissolve the compound significantly better than ethanol, while impurities often remain in solution upon cooling.[1]
Acetonitrile AlternativeUseful if the compound "oils out" in protic solvents.[1]
Decision Logic for Solvent Selection

SolventSelection Start Start: Crude Solid SolubilityTest Solubility Test (100 mg) Start->SolubilityTest EthanolCheck Soluble in boiling Ethanol? SolubilityTest->EthanolCheck AceticCheck Soluble in boiling Acetic Acid? EthanolCheck->AceticCheck No (Insoluble) MethodA Method A: Ethanol Recrystallization EthanolCheck->MethodA Yes MethodB Method B: Acetic Acid Recrystallization AceticCheck->MethodB Yes MethodC Method C: DMF/Water Precipitation AceticCheck->MethodC No (Highly Insoluble)

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on initial solubility observations.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Standard)

Best for: Routine purification, removal of dark oxidative impurities.

Safety: Indoles can be irritants.[1] Nitro compounds may be toxic.[1] Work in a fume hood.

  • Preparation: Place the crude 2-(4-nitrophenyl)-1H-indole (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (95%) typically in a ratio of 10-15 mL per gram of solid.[1]

  • Heating: Heat the mixture to reflux (approx. 80°C) with stirring.

    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in 5 mL increments.

  • Filtration (Hot): If insoluble particles (inorganics/dust) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a Celite pad.

    • Critical: Keep the funnel hot to prevent premature crystallization.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature on a cork ring or wood block. Do not disturb the flask, as agitation can cause small, impure crystals to form.[1]

    • Optimization: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using a Buchner funnel with vacuum suction.

  • Washing: Wash the filter cake with a small volume of cold ethanol (-20°C).

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4-6 hours.

Protocol B: Recrystallization from Glacial Acetic Acid (High Purity)

Best for: Stubbornly insoluble crude material or when a very sharp melting point is required.

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (approx. 5-8 mL per gram).

  • Heating: Heat to boiling (118°C). The higher temperature usually effects rapid dissolution.[1]

  • Clarification: If the solution is dark/colored, add Activated Carbon (1-2% by weight) carefully (avoid foaming).[1] Stir for 5 minutes, then filter hot through Celite.

  • Crystallization: Allow the clear yellow/orange filtrate to cool slowly. Acetic acid promotes the formation of dense, well-defined needles or prisms.[1]

  • Collection: Filter via vacuum.

  • Washing:

    • Wash 1: Cold glacial acetic acid (small volume).[1]

    • Wash 2: Cold water (to remove residual acid).[1]

    • Wash 3: Cold ethanol (to facilitate drying).[1]

  • Drying: Requires prolonged drying under high vacuum to remove acetic acid traces.[1]

Troubleshooting & Optimization

"Oiling Out"

If the product separates as an oil droplets rather than crystals:

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: Add a tiny crystal of pure product to the cooling solution at the saturation point.

  • Change Solvent: Switch to Acetonitrile . The slightly different polarity often prevents oiling.[1]

Colored Impurities

Indoles often carry yellow/brown oxidation products.[1]

  • Solution: Use activated charcoal (Norit or Darco) during the hot dissolution step. Ensure the charcoal is filtered off completely before cooling.[1]

Low Yield[2][3]
  • Cause: Too much solvent used.[1]

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop" of crystals. (Note: Second crops are usually less pure).[1]

Analytical Validation

Successful purification should be validated using the following metrics:

MethodAcceptance Criteria
HPLC (UV 254 nm) Purity > 98.5% (Area %)
1H NMR (DMSO-d6) Absence of aliphatic peaks (solvent) and hydrazine signals.[1]
Appearance Bright yellow to orange crystalline solid (color depends on crystal packing).[1]
Melting Point Sharp range (typically < 2°C variation).[1][2] Literature range for nitro-indoles is generally 200–240°C depending on the specific isomer.[1]

References

  • Bergman, J., Sand, P., & Tilstam, U. (1983).[1][3] The Synthesis of 4-Nitroindole. Tetrahedron Letters, 24(34), 3665-3668.[1] Link

  • Sundberg, R. J. (1996).[1] Indoles (Best Synthetic Methods).[1][4] Academic Press.[1] (Standard text for indole purification properties).

  • BenchChem. (2025).[1][5][6] Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Link (General principles for nitro-aromatics).[1]

  • Organic Syntheses. (1985).[1] Synthesis of 4-Nitroindole. Org. Synth. 1985, 63, 214.[1] Link (Provides authoritative solvent data for nitro-indole analogs).[1]

Sources

Method

TLC mobile phase for separating nitro-indoles

An Application Note for the Chromatographic Separation of Nitro-Indoles **Abstract This comprehensive guide details the principles and protocols for developing an optimal mobile phase for the separation of nitro-indole d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Chromatographic Separation of Nitro-Indoles

**Abstract

This comprehensive guide details the principles and protocols for developing an optimal mobile phase for the separation of nitro-indole derivatives using normal-phase Thin-Layer Chromatography (TLC). Nitro-indoles, a class of compounds significant in medicinal chemistry and organic synthesis, possess unique polarity characteristics that necessitate a systematic approach to chromatographic method development. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to achieve clean, reproducible separations. We will explore the causal relationships between solvent properties, stationary phase interactions, and analyte migration, culminating in a robust workflow for mobile phase optimization.

Introduction: The Chromatographic Challenge of Nitro-Indoles

The indole scaffold is a privileged structure in pharmacology, and its nitrated derivatives are of increasing interest for applications such as anticancer agents.[1] The introduction of a nitro group (–NO₂) profoundly alters the electronic properties and polarity of the parent indole molecule. This functional group is strongly electron-withdrawing and highly polar, leading to strong interactions with polar stationary phases like silica gel.[2]

Separating a mixture of nitro-indole isomers (e.g., 4-, 5-, 6-, or 7-nitroindole) or distinguishing a product from its starting material presents a common challenge.[3][4] The key to a successful separation lies in modulating the mobile phase composition to exploit subtle differences in the polarity of the analytes. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose due to its simplicity, speed, and low cost, serving as the primary method for developing and optimizing solvent systems for subsequent large-scale purification by column chromatography.[5][6]

Foundational Principles: The Interplay of Phases and Analytes

In normal-phase TLC, the stationary phase (typically silica gel) is highly polar, while the mobile phase (the eluent) is relatively non-polar. The separation mechanism is governed by the competition between the analyte and the mobile phase for adsorption sites (silanol groups) on the stationary phase.[2]

  • Highly Polar Analytes: Nitro-indoles, being polar, will adsorb strongly to the silica gel. To make them move up the plate, the mobile phase must have sufficient polarity to desorb the analyte and carry it along.

  • Mobile Phase Polarity: The eluting power of the mobile phase is directly related to its polarity. A more polar mobile phase will displace the analyte from the stationary phase more effectively, resulting in a greater distance traveled up the plate and a higher Retention Factor (Rf) value.[7] Conversely, a less polar mobile phase will lead to lower Rf values.[7]

The Retention Factor (Rf) is a critical metric, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[8][9][10]

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Rf = (Distance traveled by the sample) / (Distance traveled by the solvent)

For effective separation and reliable transfer to column chromatography, an Rf value for the target compound between 0.2 and 0.4 is generally considered optimal.[5]

Systematic Mobile Phase Optimization Workflow

A haphazard "guess-and-check" approach to mobile phase selection is inefficient. A systematic workflow ensures rapid convergence on an optimal solvent system. The process begins with a binary mixture of a non-polar and a polar solvent and iteratively refines the composition based on the observed Rf values.

G cluster_0 cluster_1 cluster_2 start Start: Prepare Analyte Solution (e.g., in Acetone or DCM) select_solvent Select Initial Binary System (e.g., 80:20 Hexane:Ethyl Acetate) start->select_solvent run_tlc Spot Plate & Run TLC select_solvent->run_tlc observe_rf Visualize & Calculate Rf run_tlc->observe_rf decision Evaluate Results observe_rf->decision rf_low Action: Increase Polarity (e.g., Increase % Ethyl Acetate) decision->rf_low Rf < 0.2 (Spots at baseline) rf_high Action: Decrease Polarity (e.g., Decrease % Ethyl Acetate) decision->rf_high Rf > 0.8 (Spots at solvent front) poor_sep Action: Change Selectivity (e.g., Swap EtOAc for DCM or add Modifier) decision->poor_sep 0.2 < Rf < 0.8 (Poor spot separation) streaking Spots Streaking? decision->streaking 0.2 < Rf < 0.8 (Good separation) rf_low->run_tlc rf_high->run_tlc poor_sep->select_solvent New System add_modifier Action: Add Modifier (e.g., 0.5% Acetic Acid or Triethylamine) streaking->add_modifier Yes optimal Optimal Separation Achieved (Well-resolved spots, Rf 0.2-0.4) streaking->optimal No add_modifier->run_tlc Re-run

Sources

Application

synthesis of 2-(4-nitrophenyl)indole from 4-nitroacetophenone

Application Note: Synthesis and Isolation of 2-(4-Nitrophenyl)indole via Fischer Indole Cyclization Introduction & Mechanistic Rationale The synthesis of 2-arylindoles is a cornerstone of modern medicinal chemistry, as t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 2-(4-Nitrophenyl)indole via Fischer Indole Cyclization

Introduction & Mechanistic Rationale

The synthesis of 2-arylindoles is a cornerstone of modern medicinal chemistry, as these scaffolds are critical pharmacophores exhibiting broad-spectrum biological activities, including antibacterial and synergistic effects against multidrug-resistant strains[1]. Among the various synthetic routes available, the Fischer Indole Synthesis remains the most robust and scalable method for constructing the indole core.

The transformation of 4-nitroacetophenone to 2-(4-nitrophenyl)indole proceeds via a two-stage process: the condensation of the ketone with phenylhydrazine to form a hydrazone, followed by an acid-catalyzed[3,3]-sigmatropic rearrangement. The presence of the strongly electron-withdrawing para-nitro group significantly alters the electronic landscape of the intermediate, necessitating specific protocol adaptations (e.g., the use of harsh Brønsted/Lewis acids like Polyphosphoric Acid) to drive the cyclization to completion[2].

Mechanism N1 4-Nitroacetophenone + Phenylhydrazine N2 Phenylhydrazone N1->N2 -H2O, H+ N3 Ene-Hydrazine N2->N3 H+ Catalysis N4 [3,3]-Sigmatropic Rearrangement N3->N4 Heat N5 Diimine Intermediate N4->N5 C-C Bond N6 Aminal Cyclization N5->N6 Rearomatization N7 2-(4-Nitrophenyl)indole N6->N7 -NH3

Mechanistic pathway of the Fischer indole synthesis for 2-(4-nitrophenyl)indole.

Expertise & Experience: Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, several deliberate experimental choices have been made. Do not deviate from these parameters without understanding the underlying chemical causality:

  • Why a Two-Step Isolation over One-Pot? While one-pot Fischer syntheses are common, the nitro group makes the 4-nitroacetophenone phenylhydrazone intermediate highly stable and crystalline. Isolating this intermediate prevents unreacted starting materials and side-products from accumulating in the highly viscous cyclization phase, drastically improving final purity.

  • Why Polyphosphoric Acid (PPA)? The strongly electron-withdrawing para-nitro group decreases the nucleophilicity of the ene-hydrazine tautomer, raising the activation energy barrier for the critical [3,3]-sigmatropic rearrangement. Mild acids (like acetic acid or mild solid acids) are often insufficient to drive this step to completion. PPA provides the necessary harsh Brønsted acidity and acts as a dehydrating solvent to push the equilibrium forward[2].

  • Why Mechanical Stirring? PPA is exceptionally viscous at room temperature. Attempting to use standard magnetic stirring will fail, leading to localized superheating at the bottom of the flask and subsequent charring of the organic material. Mechanical stirring ensures homogenous heat distribution.

Materials and Reagents

Table 1: Reagent Quantities and Stoichiometry

Reagent MW ( g/mol ) Equivalents Role
4-Nitroacetophenone 165.15 1.0 (10.0 g) Starting Material
Phenylhydrazine 108.14 1.1 (7.2 g) Reactant
Glacial Acetic Acid 60.05 Catalytic (5 drops) Acid Catalyst (Phase 1)
Ethanol (Absolute) 46.07 Solvent (100 mL) Solvent (Phase 1)

| Polyphosphoric Acid (PPA) | ~338 | Excess (~100 g) | Catalyst & Solvent (Phase 2) |

Experimental Workflow

Workflow S1 Phase 1: Hydrazone Formation Reflux in EtOH/AcOH (2h) S2 Phase 2: Isolation Filter & wash intermediate S1->S2 S3 Phase 3: Cyclization Heat in PPA at 110-120°C (3h) S2->S3 S4 Phase 4: Quenching Pour into crushed ice & neutralize S3->S4 S5 Phase 5: Purification Recrystallize from EtOH S4->S5

Step-by-step experimental workflow for the synthesis and isolation protocol.

Step-by-Step Protocol

Phase 1: Synthesis of 4-Nitroacetophenone Phenylhydrazone
  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (10.0 g, 60.5 mmol) in 100 mL of absolute ethanol.

  • Addition: Add phenylhydrazine (7.2 g, 66.6 mmol, 1.1 eq) dropwise. (CRITICAL SAFETY NOTE: Phenylhydrazine is a suspected carcinogen and potent skin sensitizer. Perform this step in a well-ventilated fume hood using appropriate PPE).

  • Catalysis & Heating: Add 3-5 drops of glacial acetic acid to catalyze the imine formation. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours.

  • Crystallization: Cool the reaction mixture to room temperature, then transfer the flask to an ice bath for 30 minutes to maximize precipitation of the intermediate.

  • Isolation: Filter the resulting bright yellow/orange crystals under vacuum, wash with 20 mL of ice-cold ethanol to remove unreacted phenylhydrazine, and dry thoroughly in vacuo.

Phase 2: PPA-Catalyzed Cyclization
  • Preparation of PPA: Pre-warm polyphosphoric acid (approx. 100 g) in a 500 mL wide-mouth reaction vessel to 60 °C to reduce its viscosity[2].

  • Apparatus Setup: Equip the vessel with an overhead mechanical stirrer.

  • Substrate Addition: Gradually add the dried 4-nitroacetophenone phenylhydrazone (approx. 14 g) to the warm PPA in small portions while stirring continuously to ensure homogenous dispersion.

  • Cyclization: Heat the mixture to 110–120 °C using an oil bath or heating mantle. Maintain this temperature with vigorous mechanical stirring for 3 hours. The mixture will transition into a deep red/brown viscous syrup as the cyclization and elimination of ammonia occur.

Phase 3: Quenching and Purification
  • Quenching: While the mixture is still warm and flowable (approx. 70 °C), pour it slowly into a large beaker containing 500 g of crushed ice and 200 mL of distilled water. Stir vigorously.

  • Precipitation: The product will precipitate immediately as a crude solid. Allow the ice to melt completely to ensure the hydrolysis of the PPA matrix.

  • Neutralization: Carefully neutralize the highly acidic aqueous suspension by adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH reaches ~7.0.

  • Filtration: Filter the crude 2-(4-nitrophenyl)indole under vacuum and wash extensively with distilled water to remove residual phosphate salts.

  • Recrystallization: Recrystallize the crude solid from boiling ethanol (or an ethanol/water mixture) to yield the pure product.

Data Presentation & Analytical Characterization

Verify the success of the synthesis by comparing your analytical results against the expected physicochemical properties outlined below.

Table 2: Expected Analytical and Physical Data

Parameter Expected Value / Observation
Intermediate Appearance Bright yellow to orange crystalline solid
Final Product Appearance Dark yellow to brown crystalline powder
Melting Point 187–190 °C[3]
¹H NMR (DMSO-d₆) Indole NH ~11.8 ppm (s, 1H); Ar-H shifts downfield due to -NO₂

| Yield (Overall) | 65% – 75% |

References

1.[3] Title: Heteropolyacid Catalyzed Synthesis Of Indole Derivatives Via Fischer Indole Synthesis. Source: DergiPark. URL: 2.[1] Title: Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Source: Journal of Applied Pharmaceutical Science. URL: 3.[2] Title: SYNTHESIS OF 2-PHENYL INDOLE. Source: International Journal of Novel Research and Development (IJNRD). URL:

Sources

Method

green chemistry synthesis of 2-(4-nitrophenyl)-1H-indole

Application Note: Green Synthesis of 2-(4-Nitrophenyl)-1H-Indole via Solvent-Free Microwave-Assisted Fischer Indolization Strategic Context & Pharmacological Relevance 2-Arylindoles, particularly those bearing electron-w...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis of 2-(4-Nitrophenyl)-1H-Indole via Solvent-Free Microwave-Assisted Fischer Indolization

Strategic Context & Pharmacological Relevance

2-Arylindoles, particularly those bearing electron-withdrawing groups like 2-(4-nitrophenyl)-1H-indole, are highly privileged scaffolds in modern medicinal chemistry. They have demonstrated potent efficacy as dual inhibitors of nitric oxide synthase (NOS) and NF-κB, making them critical leads for anti-inflammatory therapies and oncology drug development[1]. However, the traditional synthesis of these compounds—often relying on conventional Fischer indolization or transition-metal catalyzed cross-couplings—suffers from severe environmental drawbacks. These legacy methods necessitate toxic volatile organic compounds (VOCs), corrosive homogeneous acids (e.g., H2SO4, polyphosphoric acid), and prolonged thermal refluxing, leading to unacceptable E-factors and complex downstream purification[2].

As drug development pipelines increasingly mandate sustainable practices, this application note outlines a fully validated, green chemistry protocol. By synergizing mechanochemical pre-activation, Montmorillonite K10 solid acid catalysis, and microwave (MW) irradiation, this solvent-free methodology delivers high-purity 2-(4-nitrophenyl)-1H-indole while strictly adhering to the principles of green chemistry[3].

Mechanistic Rationale & Experimental Causality

The synthesis proceeds via the condensation of phenylhydrazine and 4'-nitroacetophenone, followed by a [3,3]-sigmatropic rearrangement. The strategic selection of reagents and conditions is driven by specific mechanistic causalities:

  • Montmorillonite K10 as a Dual-Action Matrix : Unlike homogeneous acids that require aqueous quenching, K10 is a naturally occurring aluminosilicate with highly concentrated Brønsted and Lewis acidic sites within its interlaminar spaces. This confined microenvironment not only drives the initial hydrazone formation by sequestering the water byproduct but also stabilizes the transition state of the subsequent sigmatropic rearrangement, preventing the tarry polymerization side-reactions common in indole synthesis.

  • Microwave Dielectric Heating : The intermediate hydrazone and the K10 clay possess high dielectric constants. Microwave irradiation selectively targets these polar components, inducing rapid dipole rotation and ionic conduction. This localized superheating traverses the high activation energy barrier of the cyclization step in minutes rather than hours, drastically reducing energy consumption and thermal degradation[3].

Quantitative Green Metrics

The following table summarizes the quantitative improvements of this protocol against conventional thermal synthesis, highlighting the reduction in environmental impact.

ParameterConventional Fischer IndolizationGreen MW-K10 ProtocolEnvironmental Impact / Causality
Solvent Toluene / Benzene / Acetic AcidNone (Reaction) / Ethanol (DSP)Complete elimination of toxic VOCs; drastic reduction in overall E-factor.
Catalyst ZnCl

, H

SO

, or PPA (Homogeneous)
Montmorillonite K10 (Solid Acid)Replaces corrosive, single-use acids with a safe, recyclable heterogeneous matrix.
Reaction Time 6 to 12 hours (Thermal Reflux)5 to 10 minutes (Microwave)>95% reduction in energy consumption due to targeted dielectric heating.
Yield 40% – 65%85% – 92%Interlaminar confinement in clay prevents tar formation and side-polymerization.
Purification Aqueous quenching, liquid-liquid extractionSimple filtration and recrystallizationEliminates massive aqueous waste streams and the need for halogenated extraction solvents.

Process Workflow

Workflow A Reactants: Phenylhydrazine + 4'-Nitroacetophenone B Mechanochemical Mixing (Grinding with K10 Clay) A->B C Microwave Irradiation (150 W, 5-10 mins, 110°C) B->C D Green Extraction (Ethanol/Ethyl Acetate) C->D E Filtration D->E F Recovered K10 Catalyst (Washed & Dried) E->F Solid Retentate G Recrystallization (Aqueous Ethanol) E->G Filtrate H Pure 2-(4-nitrophenyl)-1H-indole (Yield > 85%) G->H

Workflow for the green synthesis of 2-(4-nitrophenyl)-1H-indole using MW and K10 clay.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes built-in checkpoints to ensure process integrity without requiring immediate offline analytical testing.

Phase 1: Mechanochemical Pre-activation

  • In a clean agate mortar, combine 1.0 mmol (108 mg) of phenylhydrazine and 1.0 mmol (165 mg) of 4'-nitroacetophenone.

  • Add 0.5 g of oven-dried (120 °C) Montmorillonite K10 clay.

  • Grind the mixture thoroughly with a pestle for 5 minutes at ambient temperature.

  • Causality & Validation Checkpoint : The mechanical shear forces induce intimate contact between the solid ketone and liquid hydrazine. The K10 clay acts as an immediate desiccant and acid catalyst. Validation : The mixture will visibly transition from a wet paste to a free-flowing yellow/orange powder. This color shift indicates the quantitative formation of the intermediate hydrazone, while the physical state change confirms the sequestration of the water byproduct into the clay's porous network.

Phase 2: Microwave-Assisted Cyclization 4. Transfer the free-flowing powder to a microwave-safe quartz or heavy-walled glass reactor vessel. 5. Irradiate in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 150 W, maintaining a temperature of 110 °C for 8 minutes.

  • Causality & Validation Checkpoint : Microwave dielectric heating specifically targets the polar hydrazone intermediate, rapidly forcing the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination. Validation : Conduct a TLC sampling (eluent: 80:20 Heptane/Ethyl Acetate). The assay must show the complete disappearance of the yellow hydrazone spot and the emergence of a new, intense blue-fluorescent spot under 254 nm UV light, confirming indole core formation.

Phase 3: Green Downstream Processing (DSP) 6. Allow the reactor vessel to cool to room temperature. Add 10 mL of warm absolute ethanol to the solid matrix and agitate for 5 minutes. 7. Filter the suspension through a sintered glass funnel (Porosity 3). 8. Wash the retentate (K10 clay) with an additional 5 mL of warm ethanol. Dry the clay in an oven at 120 °C for 2 hours for subsequent reuse.

  • Causality & Validation Checkpoint : Ethanol selectively dissolves the organic indole product while leaving the inorganic aluminosilicate matrix entirely intact. Validation : Weigh the recovered, dried clay. The mass balance should read approximately 0.48–0.49 g (>96% recovery), validating the green metric of heterogeneous catalyst recyclability.

Phase 4: Crystallization & Isolation 9. Concentrate the combined ethanolic filtrate under reduced pressure to approximately 3 mL. 10. Add deionized water dropwise until the solution becomes slightly turbid, then heat gently to clarify the solution. 11. Allow the solution to cool slowly to 4 °C to induce controlled crystallization. 12. Filter the resulting bright yellow/orange crystals of 2-(4-nitrophenyl)-1H-indole and dry under a high vacuum.

  • Validation Checkpoint : The final yield should consistently fall between 85-92%. Perform a melting point determination; an uncorrected melting point of ~194-196 °C serves as an immediate, orthogonal purity check prior to extensive spectroscopic analysis.

Analytical Characterization Expectations

To ensure the highest standards of scientific integrity, the isolated product must be verified against the following spectroscopic benchmarks:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    )
    : Expect a broad singlet at ~11.8 ppm corresponding to the indole N-H proton. The highly deshielded nitrophenyl protons will appear as an AA'BB' system (two doublets) around 8.1-8.3 ppm. The indole C3-H will appear as a distinct doublet or singlet at ~7.1 ppm.
  • 
    C NMR (100 MHz, DMSO-
    
    
    
    )
    : Key signals include the C=C quaternary carbon of the indole C2 at ~135 ppm, and the strongly deshielded carbon adjacent to the nitro group at ~146 ppm.
  • LC-MS (ESI+) : Expected [M+H]

    
     peak at m/z 239.08.
    

References

1.[2] Wu, P., et al. "Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis." Organic Process Research & Development, ACS Publications. 2 2.[3] Sridharan, V., et al. "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." ResearchGate. 3 3.[1] "Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors." Organic & Biomolecular Chemistry / PMC, National Institutes of Health. 1

Sources

Application

preparing 2-(4-nitrophenyl)-1H-indole for biological assays

Application Note: Optimized Synthesis and Biological Assay Preparation of 2-(4-nitrophenyl)-1H-indole Abstract The 2-arylindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Biological Assay Preparation of 2-(4-nitrophenyl)-1H-indole

Abstract

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for tubulin polymerization inhibitors, COX-2 inhibitors, and estrogen receptor modulators. However, the introduction of a nitro group at the para-position of the phenyl ring significantly alters the compound's electronic properties and solubility profile, creating distinct challenges for biological evaluation. This guide provides a high-fidelity protocol for the synthesis of 2-(4-nitrophenyl)-1H-indole via the Fischer Indole method, followed by a critical workflow for solubilization and delivery into biological assays without precipitation artifacts.

Part 1: Chemical Synthesis (The "Make")

While Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) offer modularity, the Fischer Indole Synthesis remains the most robust, cost-effective method for generating gram-scale quantities of 2-(4-nitrophenyl)-1H-indole with high regioselectivity.

Rationale for Method Selection: We utilize a two-step one-pot variation using Polyphosphoric Acid (PPA). PPA acts as both solvent and Lewis acid catalyst, moderating the exothermic nature of the cyclization better than ZnCl₂ or H₂SO₄, which often lead to charring with nitro-substituted substrates.

Protocol: Fischer Indole Cyclization

Reagents:

  • Phenylhydrazine hydrochloride (CAS: 59-88-1)

  • 4-Nitroacetophenone (CAS: 100-19-6)

  • Polyphosphoric Acid (PPA)

  • Ethanol (95%)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Hydrazone Formation (The Setup):

    • In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (10 mmol, 1.65 g) and phenylhydrazine hydrochloride (10 mmol, 1.45 g) in 30 mL of Ethanol .

    • Add 3-4 drops of glacial acetic acid.

    • Reflux for 1 hour. The solution will darken (yellow/orange) as the hydrazone forms.

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of the ketone.

    • Remove solvent in vacuo to obtain the crude hydrazone solid.

  • Cyclization (The "Key" Step):

    • Add 20 g of Polyphosphoric Acid (PPA) directly to the crude hydrazone.

    • Heat the mixture to 100–110°C with vigorous mechanical stirring.

    • Caution: The reaction is exothermic. Monitor internal temperature.[1]

    • Maintain heat for 2–3 hours. The mixture will turn dark brown/black.

    • Quenching: Cool to 60°C and carefully pour the syrup onto 200 g of crushed ice with stirring. The product will precipitate as a crude solid.

  • Workup & Purification:

    • Neutralize the aqueous slurry with saturated NaHCO₃ (pH ~7-8).

    • Filter the solid and wash extensively with water to remove PPA residues.

    • Recrystallization (Critical): Dissolve the crude solid in boiling Ethanol . If insoluble particles remain, hot filter. Allow to cool slowly to room temperature, then to 4°C.

    • Collect the yellow/orange needles via filtration.

Expected Yield: 65–75% Appearance: Yellow to orange crystalline solid.

Part 2: Quality Control & Characterization

Before biological testing, purity must be validated. Trace hydrazine is cytotoxic and will skew assay results.

ParameterSpecificationDiagnostic Signal
Purity (HPLC) >95%Absorbance at 254/280 nm.
¹H NMR (DMSO-d₆) Indole NHBroad singlet at ~11.8–12.0 ppm (deshielded by nitro group).
¹H NMR (Aromatic) Nitro-phenylTwo doublets (AA'BB' system) at ~8.3 ppm and ~8.1 ppm.
Mass Spec [M+H]⁺m/z ~239.08

Part 3: Biological Assay Preparation (The "Prep")

The Challenge: 2-(4-nitrophenyl)-1H-indole is highly hydrophobic and planar. Direct addition of high-concentration DMSO stocks to aqueous media often causes "micro-precipitation"—invisible to the naked eye but capable of causing false positives in light-scattering or enzymatic assays.

Solubility Protocol: The Intermediate Dilution Method

1. Stock Preparation:

  • Prepare a 20 mM Master Stock in 100% anhydrous DMSO.

  • Vortex for 2 minutes. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (nitro groups are photo-sensitive). Store at -20°C. Avoid repeated freeze-thaw cycles.

2. The "Intermediate" Step (Crucial for Bio-Assays): Do not pipette 1 µL of 20 mM stock directly into 100 µL of media. The local concentration shock triggers precipitation.

  • Step A: Dilute the 20 mM Master Stock 1:100 into culture medium (or PBS) to create a 200 µM Working Solution (containing 1% DMSO).

    • Note: If this step precipitates, use an intermediate solvent like PEG-400 or dilute into serum-free media first, as serum proteins can sometimes sequester the compound immediately.

  • Step B: Perform serial dilutions using the Working Solution (keeping DMSO constant or negligible) to reach final assay concentrations (e.g., 10 µM, 1 µM).

3. DMSO Tolerance Limits:

  • Robust Cell Lines (HeLa, HEK293): Max 0.5% v/v DMSO.

  • Sensitive Cells (Primary Neurons, Stem Cells): Max 0.1% v/v DMSO.[2]

Part 4: Visualization of Workflows

Diagram 1: Chemical Synthesis Mechanism

This diagram illustrates the Fischer Indole pathway, highlighting the critical sigmatropic rearrangement.

FischerSynthesis Reactants 4-Nitroacetophenone + Phenylhydrazine Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Ethanol, Reflux (- H2O) Enamine Ene-hydrazine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement PPA, 110°C Acid Catalysis Indole 2-(4-nitrophenyl)-1H-indole (Final Product) Rearrangement->Indole Cyclization & - NH3

Caption: The Fischer Indole Synthesis pathway using Polyphosphoric Acid (PPA) to drive the [3,3]-sigmatropic rearrangement.

Diagram 2: Biological Assay Workflow

This diagram details the "Intermediate Dilution" strategy to prevent compound precipitation.

AssayPrep Powder Solid Compound (>95% Purity) MasterStock 20 mM Master Stock (100% DMSO) Powder->MasterStock Dissolve & Sonicate WorkingSol 200 µM Working Solution (Medium + 1% DMSO) MasterStock->WorkingSol 1:100 Dilution (Prevent Shock) Check Visual/Turbidity Check WorkingSol->Check AssayPlate Assay Plate (Final Conc: 0.1 - 10 µM) (DMSO < 0.5%) Check->WorkingSol Precipitate? Add 10% PEG-400 Check->AssayPlate Clear Solution

Caption: Optimized dilution workflow to mitigate hydrophobicity-induced precipitation in aqueous media.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • BenchChem. (2025).[2][3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Wayman, J., et al. (2023). DMSO usage in cell culture: Cytotoxicity and best practices. LifeTein Application Notes. Link

Sources

Method

Application Notes &amp; Protocols: Strategic C3-Position Functionalization of 2-(4-Nitrophenyl)-1H-indole

Abstract The 2-arylindole scaffold is a privileged structure in medicinal chemistry, and the 2-(4-nitrophenyl)-1H-indole variant presents a unique electronic profile for further synthetic elaboration.[1] Functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, and the 2-(4-nitrophenyl)-1H-indole variant presents a unique electronic profile for further synthetic elaboration.[1] Functionalization at the C3 position is a critical strategy for modulating the biological activity, physicochemical properties, and pharmacokinetic profile of this class of compounds. This guide provides an in-depth analysis of the core chemical principles and detailed, field-proven protocols for the selective functionalization of 2-(4-nitrophenyl)-1H-indole at its most reactive C3 position. We will cover classical electrophilic substitution reactions and modern transition-metal-catalyzed C-H activation strategies, offering researchers a comprehensive toolkit for analogue synthesis and drug discovery programs.

Core Principles: Understanding the Reactivity of the Indole C3 Position

The indole nucleus is an electron-rich aromatic system. The C3 position is exceptionally nucleophilic, exhibiting reactivity that is approximately 10¹³ times greater than that of benzene in electrophilic aromatic substitution reactions.[2][3] This pronounced reactivity is attributed to the ability of the nitrogen atom's lone pair to participate in resonance, stabilizing the cationic intermediate (the sigma complex or Wheland intermediate) formed upon electrophilic attack at C3.[4][5] This intermediate maintains the aromaticity of the fused benzene ring, which is energetically favorable.[4][5]

In our substrate, 2-(4-nitrophenyl)-1H-indole, the C2 position is occupied. The presence of the electron-withdrawing nitro group on the C2-phenyl substituent slightly deactivates the entire indole system towards electrophiles compared to an unsubstituted indole. However, it does not alter the fundamental reactivity pattern: the C3 position remains the overwhelmingly preferred site for electrophilic attack.

Expert Insight: While the C3 position is highly activated, the N-H proton is acidic and can be deprotonated under basic conditions. The resulting indolide anion is ambident, with nucleophilicity at both N1 and C3. The choice of solvent and counter-ion can influence the N- vs. C-alkylation ratio in such cases. Nonpolar solvents tend to favor C3 attack.[2] For the electrophilic reactions detailed below, which are typically run under neutral or acidic conditions, C3 functionalization is dominant.

Strategic Decision Workflow for C3 Functionalization

Choosing the correct synthetic strategy depends on the desired functional group and the required reaction conditions. The following workflow provides a general decision-making framework.

G start Begin: Functionalize C3 of 2-(4-nitrophenyl)-1H-indole decision1 What type of bond to form? start->decision1 cc_bond C-C Bond decision1->cc_bond C-C cn_bond C-N Bond (via Mannich) decision1->cn_bond C-N decision2 What functional group? cc_bond->decision2 protocol3 Protocol 3: Mannich Reaction cn_bond->protocol3 formyl Formyl (-CHO) decision2->formyl Aldehyde acyl Acyl (-COR) decision2->acyl Ketone aminomethyl Aminomethyl (-CH2NR2) decision2->aminomethyl Amine aryl Aryl (-Ar) decision2->aryl Biaryl protocol1 Protocol 1: Vilsmeier-Haack Formylation formyl->protocol1 protocol2 Protocol 2: Friedel-Crafts Acylation acyl->protocol2 aminomethyl->protocol3 protocol4 Protocol 4: Direct C-H Arylation aryl->protocol4 G DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier Forms Sigma Sigma Complex (Cationic Intermediate) Vilsmeier->Sigma Indole 2-(4-nitrophenyl)-1H-indole Indole->Sigma Attacks Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium Aromatization Product 3-Formylindole Product Iminium->Product Aqueous Workup (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on indole.

Protocol 1: C3-Formylation

Reagents & Materials
2-(4-nitrophenyl)-1H-indole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (brine) solution
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Hexanes
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(4-nitrophenyl)-1H-indole (1.0 eq). Dissolve it in anhydrous DMF (approx. 5 mL per 1 mmol of indole).

  • Reagent Preparation: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (2 mL per 1 mmol of indole) at 0 °C. Allow this mixture to stir for 15 minutes.

  • Reaction: Slowly add the freshly prepared Vilsmeier reagent to the indole solution at 0 °C via a dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes. Basify the solution by slowly adding saturated NaHCO₃ solution until the pH is ~8. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) or by recrystallization to yield 3-formyl-2-(4-nitrophenyl)-1H-indole. [6]

Trustworthiness Check: The formyl proton of the product should appear as a distinct singlet in the ¹H NMR spectrum around δ 9.9-10.1 ppm. [6]The N-H proton will be a broad singlet further downfield. The appearance of a strong carbonyl stretch around 1670 cm⁻¹ in the IR spectrum confirms the presence of the aldehyde. [6]***

Friedel-Crafts Acylation: Introduction of a Ketone

This reaction introduces an acyl group to the C3 position using an acyl halide or anhydride in the presence of a Lewis acid catalyst. [7][8]Traditional strong Lewis acids (e.g., AlCl₃) can cause polymerization or degradation of indoles. Milder catalysts are therefore preferred.

Protocol 2: C3-Acylation with Acetic Anhydride

Reagents & Materials
2-(4-nitrophenyl)-1H-indole
Acetic anhydride ((Ac)₂O)
Glacial acetic acid
Round-bottom flask, magnetic stirrer, reflux condenser
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (EtOAc), Hexanes

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-(4-nitrophenyl)-1H-indole (1.0 eq) in a mixture of acetic anhydride (5.0 eq) and glacial acetic acid (10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 120 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction to cool to room temperature. Slowly pour the mixture into ice-water with stirring. A solid will likely precipitate.

  • Neutralization: Carefully neutralize the mixture with saturated NaHCO₃ solution.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography to yield 3-acetyl-2-(4-nitrophenyl)-1H-indole.

Expert Insight: The use of acetic anhydride in acetic acid is a classic, milder alternative to strong Lewis acids for C3-acetylation. [9]For less reactive acylating agents or for the introduction of bulkier acyl groups, a catalyst such as zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃) may be required. The nitro group on the substrate makes it slightly less reactive, so refluxing conditions are appropriate.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation) of the indole ring. [10][11][12]Palladium catalysts are highly effective for coupling the C3-H bond of indoles with aryl halides or arylboronic acids. [12][13] Catalytic Cycle Overview:

G pd2 Pd(II) Catalyst palladacycle C3-Palladacycle Intermediate pd2->palladacycle C-H Activation indole Indole Substrate indole->palladacycle pd4 Pd(IV) Intermediate palladacycle->pd4 Oxidative Addition aryl_source Ar-X (Aryl Halide) aryl_source->pd4 product C3-Arylated Indole pd4->product Reductive Elimination pd0 Pd(0) product->pd0 Releases pd0->pd2 Re-oxidation oxidant Oxidant oxidant->pd2

Caption: Generalized catalytic cycle for Pd-catalyzed direct C-H arylation.

Protocol 3: C3-Arylation with Aryl Iodide

Reagents & Materials
2-(4-nitrophenyl)-1H-indole
Aryl iodide (e.g., 4-iodotoluene)
Palladium(II) acetate (Pd(OAc)₂)
Silver(I) acetate (AgOAc) as oxidant
Trifluoroacetic acid (TFA) as additive
Hexafluoroisopropanol (HFIP) as solvent
Schlenk flask, magnetic stirrer, heating block
Celite®
Dichloromethane (DCM)

Procedure:

  • Setup: To a Schlenk flask, add 2-(4-nitrophenyl)-1H-indole (1.0 eq), the desired aryl iodide (2.0 eq), Pd(OAc)₂ (5-10 mol%), and AgOAc (2.0 eq).

  • Solvent & Additive: Evacuate and backfill the flask with nitrogen or argon. Add HFIP as the solvent, followed by the careful addition of TFA (1.0 eq).

  • Reaction: Heat the sealed flask to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Filtration: Filter the mixture through a pad of Celite® to remove palladium black and silver salts. Wash the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 3-aryl-2-(4-nitrophenyl)-1H-indole. [14]

Trustworthiness Check: Successful C-C bond formation can be confirmed by ¹H and ¹³C NMR, showing signals corresponding to both the indole and the newly introduced aryl group. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the coupled product.

Summary of Methodologies

The table below summarizes the key features of the detailed protocols, allowing for rapid comparison.

Methodology Functional Group Key Reagents Typical Yields Advantages Considerations
Vilsmeier-Haack -CHO (Formyl)POCl₃, DMF75-95%High yield, reliable, clean reactionPOCl₃ is moisture-sensitive and corrosive
Friedel-Crafts -COR (Acyl)(Ac)₂O, AcOH60-85%Readily available reagents, scalableCan require harsh conditions for less reactive acylating agents
Direct C-H Arylation -Ar (Aryl)Pd(OAc)₂, AgOAc, Ar-I50-80%Atom-economical, avoids pre-functionalizationRequires transition metal catalyst, can be expensive, optimization needed

References

  • Punniyamurthy, T. et al. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

  • Indole. Wikipedia. [Link]

  • Why is the C-3 location of indole so reactive? Quora. [Link]

  • Mogilaiah, K. et al. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. [Link]

  • Problem 24 Indole reacts with electrophiles... Vaia. [Link]

  • Chen, C. et al. C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Chemical Communications. [Link]

  • Sperry, J. Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry. [Link]

  • Reaction of Indole. YouTube. [Link]

  • Cacchi, S. & Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Mogilaiah, K. et al. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6 H -pyrrolo[3,2,1- ij ]quinoline-1,5-dicarbaldehyd.... Organic & Biomolecular Chemistry. [Link]

  • Wang, J. et al. [RhCpCl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles*. Molecules. [Link]

  • Arockiam, P. B. et al. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. [Link]

  • Smith, A. et al. Discovery of the directing effect of indole for non-aromatic C-H activation in the palladium-catalyzed cross-dehydrogenative coupling with β-ketoesters. ChemRxiv. [Link]

  • Willis, M. C. et al. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[2][4]Fused Indole Heterocycles. Organic Letters. [Link]

  • Maiti, D. et al. π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ChemRxiv. [Link]

  • Recent advances in functionalization of indoles. ResearchGate. [Link]

  • Rueping, M. et al. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Khezri, M. et al. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).... Organic Chemistry Research. [Link]

  • Sangshetti, J. N. et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Wang, B. et al. Preparation of Aryl-Susbstituted 2-Oxyindoles by Superelectrophilic Chemistry. Molecules. [Link]

  • Fan, J. et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.... Molecules. [Link]

  • Ghorai, M. K. et al. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]

  • Fadda, A. A. et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. [Link]

  • Chhikara, B. S. et al. 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Li, P. et al. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde.... ResearchGate. [Link]

  • Vilsmeier–Haack Reaction. Master Organic Chemistry. [Link]

  • Rueping, M. et al. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Sarpong, R. et al. Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • Hansen, J. H. & Elumalai, V. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances. [Link]

  • Rzepa, H. Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Gloriam, D. E. et al. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. MedChemComm. [Link]

  • Sarpong, R. et al. Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free.... ChemRxiv. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate. [Link]

  • C3‐functionalization of indoles using thiols 4 and phenyl boronic acids.... ResearchGate. [Link]

  • Ackermann, L. et al. Photocatalytic PPh3-Mediated Synthesis of C3-Functionalized Indoles via Radical Annulation of Nitroarenes and Alkenes. Angewandte Chemie International Edition. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Moody, C. J. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry. [Link]

  • Mn(I)‐catalyzed synthesis of C3‐alkylation of indoles from indoles and alcohols. ResearchGate. [Link]

  • Ranjan, R. B.Sc. Semester-VI Organic Chemistry Paper-XIV. [Link]

  • Synthesis of New 3-Substituted Indole Derivatives. ResearchGate. [Link]

  • Klumpp, D. A. et al. Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Nitrophenyl)-1H-indole

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 2-(4-nitrophenyl)-1H-indole presents unique challenges, primarily due to the strongly electron-withdrawing nature of the nitro (-NO₂) g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 2-(4-nitrophenyl)-1H-indole presents unique challenges, primarily due to the strongly electron-withdrawing nature of the nitro (-NO₂) group. This guide provides mechanistic troubleshooting and field-proven protocols for the two most common synthetic pathways: the Fischer Indole Synthesis and the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Diagnostic Decision Tree

Use the flowchart below to identify the root cause of yield loss in your specific synthetic route.

G Start Low Yield: 2-(4-nitrophenyl)-1H-indole Route Select Synthetic Route Start->Route FIS Fischer Indole Synthesis Route->FIS Suzuki Suzuki-Miyaura Coupling Route->Suzuki FIS_Issue Identify Bottleneck FIS->FIS_Issue Suzuki_Issue Identify Bottleneck Suzuki->Suzuki_Issue FIS_Hydrazone Incomplete Hydrazone: Increase Acid/Remove H2O FIS_Issue->FIS_Hydrazone Step 1 FIS_Cyclize Poor Cyclization/Tarring: Use PPA or Lewis Acid FIS_Issue->FIS_Cyclize Step 2 Suzuki_Proto Protodeboronation: Use Anhydrous CsF Suzuki_Issue->Suzuki_Proto Side Reaction Suzuki_Incomplete Sluggish Transmetalation: Use Pd(dppf)Cl2 or XPhos Suzuki_Issue->Suzuki_Incomplete Slow Rate

Caption: Diagnostic decision tree for troubleshooting 2-(4-nitrophenyl)-1H-indole synthesis.

Section 1: Fischer Indole Synthesis (FIS) Troubleshooting

Q: Why does my reaction stall after the formation of the phenylhydrazone intermediate? A: The 4-nitro group on the acetophenone moiety is strongly electron-withdrawing. Mechanistically, the Fischer indole synthesis requires the tautomerization of the hydrazone to an ene-hydrazine, followed by a critical [3,3]-sigmatropic rearrangement. The electron-deficient nature of the 4-nitrophenyl group drastically reduces the electron density of the ene-hydrazine


-system, raising the activation energy for the [3,3]-sigmatropic shift. While standard FIS using 50% acetic acid works well for electron-rich substrates[1], it is often insufficient here.
Actionable Advice: Switch to a stronger Brønsted acid like Polyphosphoric Acid (PPA) or a specialized heteropolyacid catalyst[2], and increase the thermal energy (110–120 °C) to overcome the activation barrier.

Q: I am getting a black, tarry mixture with very low isolated yield. How do I prevent decomposition? A: High temperatures combined with strong acids often lead to polymerization or decomposition of the indole product (tarring). Actionable Advice: Implement a two-step protocol where the hydrazone is isolated first, ensuring no unreacted starting materials undergo acid-catalyzed condensation. Alternatively, use a biphasic solvent system (e.g., toluene/PPA) to extract the indole into the organic phase immediately upon formation. Under optimized conditions, yields of up to 80% can be achieved[3].

Section 2: Suzuki-Miyaura Cross-Coupling Troubleshooting

Q: When coupling 4-nitrophenylboronic acid with 2-bromoindole, I observe massive amounts of nitrobenzene (protodeboronation). How can I fix this? A: 4-Nitrophenylboronic acid is highly susceptible to protodeboronation. The strongly electron-withdrawing nitro group destabilizes the C-B bond, making it prone to hydrolysis, especially in the presence of aqueous bases and heat. Actionable Advice: Shift to anhydrous conditions. Use a fluoride base like CsF or KF in anhydrous 1,4-dioxane. Fluoride activates the boronic acid for transmetalation without providing the protons necessary for protodeboronation.

Q: My oxidative addition seems fine, but the reaction yields a lot of homocoupled product instead of the cross-coupled indole. A: Homocoupling is a sign that transmetalation is too slow relative to the oxidation of the Pd(II) intermediate, or that oxygen is present in the system[4]. Actionable Advice: Rigorously degas solvents using the freeze-pump-thaw method. Upgrade the ligand from PPh₃ to a more sterically demanding and electron-rich bidentate ligand like dppf or a Buchwald ligand (XPhos) to accelerate transmetalation and reductive elimination. Alternatively, invert the coupling partners: use N-Boc-indole-2-boronic acid and 1-bromo-4-nitrobenzene.

Quantitative Data Summary

Synthetic RouteReagents / CatalystPrimary ChallengeOptimized SolutionExpected Yield
Fischer Indole Phenylhydrazine + 4-NitroacetophenoneSluggish [3,3]-sigmatropic shiftIsolate hydrazone; use PPA at 110 °C65% – 80%
Suzuki (Standard) 2-Bromoindole + 4-Nitrophenylboronic acidSevere protodeboronationAnhydrous CsF, Pd(dppf)Cl₂40% – 60%
Suzuki (Inverted) N-Boc-indole-2-boronic acid + 1-Bromo-4-nitrobenzeneInstability of free indole-2-boronic acidUse N-Boc protection; degas thoroughly75% – 85%

Validated Experimental Protocols

Protocol A: Optimized Fischer Indole Synthesis (Using PPA)

This protocol separates hydrazone formation from cyclization to prevent side reactions and tarring.

Step 1: Hydrazone Formation

  • In a 100 mL round-bottom flask, dissolve 4-nitroacetophenone (1.0 eq, 10 mmol) and phenylhydrazine (1.1 eq, 11 mmol) in 30 mL of absolute ethanol.

  • Add 3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 2 hours.

  • Cool the mixture to 0 °C to precipitate the phenylhydrazone. Filter, wash with cold ethanol, and dry thoroughly under vacuum.

Step 2: Cyclization

  • In a separate heavy-walled flask, heat Polyphosphoric Acid (PPA) (approx. 10x the weight of the hydrazone) to 90 °C using an oil bath to lower its viscosity.

  • Add the dry hydrazone in small portions to the vigorously stirring PPA.

  • Gradually increase the temperature to 115 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the hydrazone is completely consumed (typically 1.5 to 2 hours).

Step 3: Quench & Purification

  • Carefully pour the hot, viscous reaction mixture onto 200 g of crushed ice with vigorous stirring to precipitate the crude 2-(4-nitrophenyl)-1H-indole.

  • Neutralize the acidic suspension cautiously with 10% aqueous NaOH until pH 7 is reached.

  • Filter the yellow/brown precipitate, wash extensively with distilled water, and recrystallize from hot ethanol to afford the pure product.

Protocol B: Suzuki-Miyaura Coupling (Inverted Partners)

This protocol avoids the use of the highly unstable 4-nitrophenylboronic acid by inverting the electrophile and nucleophile.

Step 1: Reaction Setup

  • In an oven-dried Schlenk flask, combine 1-bromo-4-nitrobenzene (1.0 eq, 5.0 mmol), N-Boc-indole-2-boronic acid (1.2 eq, 6.0 mmol), and K₂CO₃ (3.0 eq, 15.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) inside a glovebox or under a strict argon counter-flow.

Step 2: Degassing and Coupling

  • Add 25 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Degas the entire suspension strictly via three freeze-pump-thaw cycles to remove dissolved oxygen, which causes homocoupling.

  • Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

Step 3: Workup and Deprotection

  • Cool to room temperature, dilute with 50 mL EtOAc, and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • To remove the N-Boc protecting group, dissolve the crude intermediate in 20 mL of Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Quench by slowly adding saturated NaHCO₃ until gas evolution ceases. Extract with DCM, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(4-nitrophenyl)-1H-indole.

References

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Journal of Applied Pharmaceutical Science.[Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus (Secondary Protocol). Journal of Applied Pharmaceutical Science.[Link]

  • Heteropolyacid Catalyzed Synthesis Of Indole Derivatives Via Fischer Indole Synthesis. DergiPark.[Link]

  • Croconaines as molecular materials for organic electronics: synthesis, solid state structure and transistor devices. RSC.[Link]

Sources

Optimization

Technical Support Center: Fischer Indole Cyclization

Executive Summary The Fischer Indole Synthesis is the "workhorse" of indole manufacturing, yet it remains notorious for its sensitivity to electronic and steric environments. A failure in this reaction is rarely random;...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fischer Indole Synthesis is the "workhorse" of indole manufacturing, yet it remains notorious for its sensitivity to electronic and steric environments. A failure in this reaction is rarely random; it is almost always a deterministic outcome of competing kinetic pathways: [3,3]-sigmatropic rearrangement (desired) vs. hydrolysis or polymerization (undesired).

This guide deconstructs these failures into a diagnostic logic tree. We do not just list "try this"; we explain why your specific substrate failed and how to engineer the reaction coordinate to favor the indole core.

Part 1: Diagnostic Phase (The "Why" of Failure)

Q1: My reaction turns black/tarry immediately upon adding acid. Is this polymerization?

Diagnosis: Likely, but it is often a symptom of "Runaway Enolization." Technical Insight: The key intermediate is the ene-hydrazine. If the acid is too strong or the temperature too high for an electron-rich substrate, the enamine polymerizes before the sigmatropic shift can occur.

  • The Causality: Electron-rich hydrazines (e.g., methoxy-substituted) lower the activation energy for both the rearrangement and oxidative polymerization.

  • The Fix: Switch from strong Brønsted acids (e.g., H₂SO₄, PPA) to mild Lewis acids (e.g., ZnCl₂ in acetic acid) or perform the reaction in a biphasic system (toluene/water) to dilute reactive intermediates.

Q2: I see the hydrazone form, but it never converts to the indole. It just hydrolyzes back to the ketone.

Diagnosis: The "Protonation Trap." Technical Insight: The mechanism requires protonation of the ene-hydrazine at the N-beta position. However, if your ketone moiety is electron-poor (e.g., bears a CF₃ or NO₂ group), the equilibrium shifts heavily toward the hydrazone, not the enamine. Without the enamine, the [3,3]-shift is impossible.

  • Self-Validating Check: Take an aliquot and add D₂O. If you do not see deuterium incorporation at the alpha-carbon of the ketone via NMR, enolization is stalled.

  • The Fix: Use anhydrous conditions with a phosphorus-based catalyst (e.g., Polyphosphoric Acid (PPA) or Eaton’s Reagent) to force dehydration and drive the equilibrium forward.

Q3: I am using an unsymmetrical ketone (e.g., 2-butanone). Why is my regioselectivity poor (mixture of isomers)?

Diagnosis: Competition between Kinetic vs. Thermodynamic Enolization . Technical Insight:

  • Kinetic Control (Strong Acid/Low Temp): Protonation occurs at the less substituted carbon (more accessible). Leads to the less substituted indole (often the 3-H indole).

  • Thermodynamic Control (Weak Acid/High Temp): Isomerization to the more substituted enamine is favored (more stable alkene). Leads to the more substituted indole (e.g., 2,3-dimethylindole).

  • The Fix:

    • For 3-substituted indoles: Use strong acids (HCl/AcOH) at lower temperatures.

    • For 2,3-disubstituted indoles: Use PPA at elevated temperatures (>100°C).[1]

Q4: My hydrazine has an electron-withdrawing group (EWG) like Nitro (-NO₂). The reaction fails completely.

Diagnosis: Nucleophilic Deactivation. Technical Insight: The sigmatropic rearrangement requires the benzene ring to act as a nucleophile attacking the tethered enamine. An EWG pulls electron density away from the reactive ortho-carbon, raising the activation energy barrier significantly.

  • The Fix: This is a "hard" limitation. You must often switch strategies (e.g., Japp-Klingemann or Buchwald-Hartwig hydrazine synthesis followed by cyclization). However, using pre-formed hydrazones and extremely high temperatures (refluxing diethylene glycol, ~180°C) without external acid (thermal cyclization) can sometimes force the reaction.

Part 2: Experimental Protocols

Protocol A: The "Universal" Polyphosphoric Acid (PPA) Method

Best for: Difficult substrates, unsymmetrical ketones, and scale-up.

Materials:

  • Aryl hydrazine hydrochloride (1.0 equiv)[2]

  • Ketone (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10-20 g per 1 g of hydrazine)

Workflow:

  • Mixing: In a mechanically stirred reactor (PPA is viscous), mix hydrazine and ketone.

  • The "Paste" Phase: Add PPA at room temperature. The mixture will be a thick paste.

  • Controlled Ramp: Heat to 90–110°C . Critical: Monitor internal temp. Exotherms are common at the cyclization point.

  • The Color Shift (Validation Point): The reaction usually darkens significantly. Evolution of ammonia (check pH of headspace with damp litmus paper) indicates successful cyclization.

  • Quench: Pour the hot syrup slowly into crushed ice/water with vigorous stirring. The indole typically precipitates as a solid.

Protocol B: The Mild Lewis Acid Method (ZnCl₂)

Best for: Acid-sensitive substrates, electron-rich hydrazines.

Materials:

  • Aryl hydrazine (free base)

  • Ketone[1][3][4][5][6][7][8][9][10][11]

  • Anhydrous ZnCl₂ (1-2 equiv)

  • Solvent: Glacial Acetic Acid or Toluene

Workflow:

  • Pre-complexation: Dissolve ZnCl₂ in acetic acid.

  • Addition: Add the hydrazone (pre-formed is preferred for sensitive substrates).

  • Reflux: Heat to reflux (approx. 118°C for AcOH).

  • Validation: Monitor TLC. The hydrazone spot (usually fluorescent) should disappear, replaced by a less polar indole spot (often turns purple/red with Vanillin stain).

Part 3: Data & Visualization

Table 1: Catalyst Selection Matrix Based on Substrate Electronic
Substrate TypeHydrazine CharacterKetone CharacterRecommended CatalystTemperatureRisk Factor
Standard PhenylhydrazineCyclohexanoneAcOH / HCl80°CLow
Electron-Rich 4-Methoxy-AcetoneZnCl₂ / AcOH60-80°CPolymerization
Electron-Poor 4-Nitro-AcetophenonePPA or H₂SO₄120-150°CNo Reaction
Acid-Sensitive Containing AcetalSimpleDilute H₂SO₄ (4%)RefluxHydrolysis
Sterically Hindered 2,6-Dimethyl-BranchedPPA>100°CLow Yield
Figure 1: The Mechanistic Bottleneck

This diagram illustrates the critical "Decision Point" where the reaction either succeeds (Rearrangement) or fails (Hydrolysis/Tars).

FischerMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: The Critical Junction cluster_2 Phase 3: Termination Hydrazine Aryl Hydrazine + Ketone Hydrazone Hydrazone (Observable Intermediate) Hydrazine->Hydrazone - H2O Enamine Ene-Hydrazine (Transient Species) Hydrazone->Enamine H+ (Tautomerization) Sigmatropic [3,3]-Sigmatropic Shift (Rate Determining Step) Enamine->Sigmatropic Requires Heat & Acid Polymer FAILURE: Polymerization (Tars/Black Gunk) Enamine->Polymer Excessive e- density or Oxidants Hydrolysis FAILURE: Hydrolysis (Reverts to Ketone) Enamine->Hydrolysis Low Temp / Weak Acid Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Indole SUCCESS: Indole Product (- NH3) Diimine->Indole Cyclization & Aromatization

Caption: The Fischer Indole logic flow. The [3,3]-shift is the bottleneck; stalling here leads to hydrolysis or polymerization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed? CheckTLC Check TLC/LCMS: Is Hydrazone present? Start->CheckTLC NoHydrazone No Hydrazone CheckTLC->NoHydrazone No YesHydrazone Hydrazone Persists CheckTLC->YesHydrazone Yes SolventIssue Action: Change Solvent (Remove H2O, use EtOH/AcOH) NoHydrazone->SolventIssue Tars Black Tar Formed? YesHydrazone->Tars AcidIssue Action: Increase Acid Strength (Switch to PPA or ZnCl2) Tars->AcidIssue No (Stalled) ReduceTemp Action: Lower Temp Use Lewis Acid (ZnCl2) Tars->ReduceTemp Yes

Caption: Step-by-step diagnostic logic for isolating the root cause of reaction failure.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gore, S., Baskaran, S., & König, B. (2012).[12] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. Link

Sources

Troubleshooting

removing unreacted hydrazine from indole reaction mixtures

Technical Support Center: Hydrazine Removal in Indole Synthesis Topic: Strategies for the removal of unreacted hydrazine and hydrazine hydrate from indole reaction mixtures (e.g., Fischer Indole Synthesis). Audience: Med...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrazine Removal in Indole Synthesis

Topic: Strategies for the removal of unreacted hydrazine and hydrazine hydrate from indole reaction mixtures (e.g., Fischer Indole Synthesis). Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Introduction: The Criticality of Hydrazine Control

As a Senior Application Scientist, I often see excellent indole syntheses compromised by trace hydrazine contamination. In early-stage discovery, this is a nuisance; in late-stage development, it is a critical safety failure.

Hydrazine is a potent nucleophile, a reducing agent, and most importantly, a Genotoxic Impurity (GTI) . Regulatory bodies (ICH M7 guidelines) require its control to extremely low levels (often single-digit ppm) in Active Pharmaceutical Ingredients (APIs). Furthermore, residual hydrazine can react with electrophiles in subsequent steps, generating complex impurity profiles that are difficult to characterize.

This guide provides a tiered approach: Bulk Removal for gross purification and Trace Scavenging for meeting GTI limits, ensuring your indole remains intact.

Module 1: Bulk Removal (Liquid-Liquid Extraction)

The most efficient way to remove stoichiometric excesses of hydrazine is exploiting its basicity (


 for the hydrazinium ion). However, indoles are electron-rich and can be acid-sensitive (prone to dimerization or polymerization).

The Protocol: Controlled pH Partitioning

  • Objective: Protonate hydrazine (

    
    ) to force it into the aqueous layer while keeping the indole (
    
    
    
    to -6, very weak base) in the organic layer.
  • Reagents: 0.5 M to 1.0 M HCl (or 10% Citric Acid for sensitive substrates).

  • Solvent: Ethyl Acetate or DCM (Hydrazine is highly soluble in water; partition coefficient favors water significantly when protonated).

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with the organic solvent (ratio 1:1 v/v relative to reaction volume).

  • First Wash (Salt Removal): Wash with water to remove bulk hydrazine hydrate.

  • The Critical Acid Wash: Wash with 0.5 M HCl (2x).

    • Why? At pH < 6, hydrazine exists almost exclusively as the water-soluble hydrazinium ion (

      
      ).
      
    • Caution: If your indole has acid-labile protecting groups (e.g., Boc, THP) or is highly electron-rich (e.g., 5-methoxyindole), substitute HCl with 10% aqueous citric acid or a Phosphate Buffer (pH 3-4) .

  • Neutralization: Wash organic layer with saturated

    
     to remove residual acid.
    
  • Brine/Dry: Wash with brine, dry over

    
    , and concentrate.
    
Decision Logic: Selecting the Right Wash

WorkupLogic Start Start: Reaction Complete Decision1 Is Indole Acid-Sensitive? (e.g., N-Boc, e- rich) Start->Decision1 Action_HCl Standard Protocol: Wash with 1.0 M HCl (pH < 1) Decision1->Action_HCl No (Stable) Action_Citric Mild Protocol: Wash with 10% Citric Acid or Phosphate Buffer (pH 3-4) Decision1->Action_Citric Yes (Labile) Result Hydrazine Partitions to Aqueous Phase (Indole stays in Organic) Action_HCl->Result Action_Citric->Result

Figure 1: Decision tree for selecting the appropriate aqueous wash based on substrate stability.

Module 2: Trace Scavenging (The "Polish")

For pharmaceutical applications, extraction alone is rarely sufficient to reach ppm limits. You must use chemical scavenging.

Option A: Polymer-Supported Scavengers (Recommended) This is the cleanest method. Resin-bound aldehydes react with hydrazine to form hydrazones, which remain attached to the solid support. Filtration removes the impurity.

  • Recommended Resin: Polystyrene-bound Benzaldehyde (e.g., PS-Benzaldehyde) or silica-supported equivalents.

  • Loading: Typically 3-4 equivalents relative to the estimated residual hydrazine.

Option B: Lipophilic Scavenging (Derivatization) If resins are unavailable, add a lipophilic aldehyde (e.g., Benzaldehyde or Acetylacetone ) to the reaction mixture before workup.

  • Mechanism: Forms a lipophilic hydrazone/pyrazole.

  • Removal: The resulting hydrazone is less polar than hydrazine but often chromatographically distinct from the indole. Note: This adds a new impurity to separate.

Comparative Data: Removal Efficiency

MethodResidual Hydrazine (ppm)Indole RecoveryProsCons
Water Wash Only >5,000>95%SimpleIneffective for GTIs
Acid Extraction (1M HCl) 50 - 20090-95%Cost-effectiveRisk to labile indoles
PS-Benzaldehyde Resin < 10 >98%No new impuritiesHigh material cost
Azeotropic Distillation 500 - 1,000>90%ScalableThermal hazard risk
Mechanism of Resin Scavenging

ScavengingMechanism Hydrazine Free Hydrazine (N2H4) Intermediate Tetrahedral Intermediate Hydrazine->Intermediate Nucleophilic Attack Resin Aldehyde Resin (Polymer-CHO) Resin->Intermediate Product Immobilized Hydrazone (Polymer-CH=N-NH2) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water

Figure 2: Chemical mechanism of solid-phase scavenging. The toxic hydrazine is covalently bound to the polymer bead.

Module 3: Troubleshooting & FAQs

Q1: My indole degrades even with dilute citric acid. How do I remove hydrazine? A: Avoid aqueous acid entirely. Use Azeotropic Distillation . Add toluene or xylene to your crude mixture and rotovap. Hydrazine hydrate forms a hetero-azeotrope with toluene (boiling point depression) and can be co-distilled. Repeat this 3x. Alternatively, use the PS-Benzaldehyde resin in a neutral organic solvent (DCM/THF) as described in Module 2.

Q2: I see a "streaking" baseline in my TLC/LC-MS. Is this hydrazine? A: Yes, hydrazine is very polar and basic, causing peak tailing on silica and C18 columns.

  • Fix: Treat a small aliquot of your sample with excess benzaldehyde or acetone. If the streak disappears and a new, sharp, less polar spot appears (the hydrazone), you have confirmed hydrazine presence.

Q3: Can I use bleach (Hypochlorite) to destroy hydrazine in the waste? A: CAUTION. While bleach oxidizes hydrazine to Nitrogen gas (


), the reaction is highly exothermic and can produce toxic chloramines if not pH controlled.
  • Better Protocol: Use dilute Hydrogen Peroxide (

    
    ) in the presence of a copper catalyst (trace) under controlled cooling, or dedicated commercial neutralization kits.
    

Q4: How do I validate that I've reached <1 ppm for my regulatory filing? A: Standard HPLC-UV is blind to hydrazine (no chromophore). You must use Derivatization-HPLC .

  • Protocol: React the sample with 2-Hydroxy-1-Naphthalaldehyde (HNA) .[1] This forms a hydrazone with a strong UV absorbance at ~406 nm (visible region), eliminating matrix interference from your indole (usually UV max <300 nm).

References

  • Genotoxic Impurities Guidelines: ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Scavenging Methodology: Liu, D. Q., et al. "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 2009. Link

  • HNA Derivatization: Zhang, K., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 2016. Link

  • Fischer Indole Context: Robinson, B. "The Fischer Indole Synthesis."[3] Chemical Reviews, 1963. (Foundational text on mechanism and stability). Link

  • Safety & Stability: Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Reference for hydrazine explosion risks with metals/oxidizers).

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-nitrophenyl)-1H-indole

Executive Summary & Physicochemical Profile[1] 2-(4-nitrophenyl)-1H-indole is a hydrophobic small molecule frequently utilized in drug discovery as a scaffold for cyclooxygenase-2 (COX-2) inhibition and indoleamine 2,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1]

2-(4-nitrophenyl)-1H-indole is a hydrophobic small molecule frequently utilized in drug discovery as a scaffold for cyclooxygenase-2 (COX-2) inhibition and indoleamine 2,3-dioxygenase 1 (IDO1) modulation.

The primary technical challenge with this compound is its high lipophilicity (LogP ~3.6) and planar structure, which promotes strong


-

stacking interactions. When a concentrated DMSO stock solution is introduced to an aqueous environment (cell culture media), the sudden change in polarity often triggers rapid crystallization—a phenomenon known as "solvent shock." This results in inconsistent biological data, false negatives, and cytotoxicity artifacts caused by micro-crystals.
Physicochemical Data Table
PropertyValue / CharacteristicImplication for Cell Culture
Molecular Weight 238.24 g/mol Small molecule; rapid diffusion if soluble.
LogP (Predicted) ~3.6Highly hydrophobic; poor aqueous solubility.
Solubility (DMSO) > 50 mM (High)Easy to prepare concentrated stocks.
Solubility (Water) < 10 µM (Very Low)High risk of precipitation upon dilution.
Crystal Habit Planar, stacking-proneForms stable micro-crystals that are hard to re-dissolve.

Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the root cause of precipitation or variability in your assays.

SolubilityTroubleshooting Start Issue: Precipitation Observed in Cell Culture Media CheckStock Step 1: Inspect DMSO Stock Is it clear? Start->CheckStock StockCloudy Stock is Cloudy/Precipitated CheckStock->StockCloudy Yes StockClear Stock is Clear CheckStock->StockClear No ActionWarm Action: Warm to 37°C & Vortex/Sonicate StockCloudy->ActionWarm CheckDilution Step 2: How was it added? StockClear->CheckDilution DirectAdd Direct addition of high conc. (>1000x) CheckDilution->DirectAdd StepAdd Stepwise/Intermediate Dilution CheckDilution->StepAdd ActionShock Cause: Solvent Shock Action: Use 'Intermediate Dilution' Protocol DirectAdd->ActionShock CheckConc Step 3: Final Concentration? StepAdd->CheckConc HighConc > 50-100 µM CheckConc->HighConc LowConc < 10 µM CheckConc->LowConc ActionLimit Cause: Solubility Limit Exceeded Action: Reduce conc. or use Serum carrier HighConc->ActionLimit CheckTemp Step 4: Media Temperature LowConc->CheckTemp ColdMedia Cold (4°C) Media CheckTemp->ColdMedia ActionTemp Cause: Thermal Shock Action: Pre-warm all reagents ColdMedia->ActionTemp WarmMedia Pre-warmed (37°C)

Caption: Logical workflow for diagnosing precipitation issues with hydrophobic small molecules like 2-(4-nitrophenyl)-1H-indole.

Technical FAQs: Solubility & Stability

Q1: I see a "cloud" form immediately when I add the compound to the media. What is happening?

A: You are experiencing Solvent Shock . When a droplet of 100% DMSO stock hits the aqueous media, the DMSO diffuses away into the water faster than the hydrophobic compound can disperse. This leaves the compound in a local environment of nearly 100% water, causing it to supersaturate and crash out of solution immediately.

  • Fix: Do not add the stock directly to the cell culture dish. Use the Intermediate Dilution Protocol (see Section 4).

Q2: Can I filter the media (0.22 µm) to remove the precipitate?

A: ABSOLUTELY NOT. If you see precipitate and filter it, you are physically removing the drug from your experiment. Your treated cells will receive a significantly lower dose than calculated, leading to false negative results (e.g., "The compound had no effect on COX-2 expression").

  • Fix: If precipitation occurs, you must discard the preparation and start over with a better solubilization strategy.

Q3: What is the maximum DMSO concentration my cells can tolerate?

A: For most mammalian cell lines (e.g., HeLa, HEK293, MCF-7), the "safe" limit is typically 0.1% to 0.5% (v/v) .

  • 0.1%: Ideal for sensitive assays (signaling pathways, apoptosis).

  • 0.5%: Acceptable for robust lines but requires a Vehicle Control (DMSO only) to rule out solvent toxicity.

  • >1.0%: Generally toxic; induces membrane permeabilization and stress responses that confound data.

Q4: Does the presence of Serum (FBS) help?

A: Yes. Serum proteins, particularly Albumin (BSA/FBS) , act as natural carriers for hydrophobic molecules. They have hydrophobic pockets that can bind and solubilize compounds like 2-(4-nitrophenyl)-1H-indole.

  • Tip: Always dilute the compound into media containing serum. Avoid diluting into serum-free media (like Opti-MEM) unless strictly necessary for the assay.

Validated Protocol: The "Intermediate Dilution" Method

This protocol minimizes the kinetic energy barrier to solubilization, preventing the "crash out" effect.

Objective: Prepare a 10 µM working solution in cell culture media (10 mL) from a 10 mM DMSO stock.

Reagents
  • Stock Solution: 10 mM 2-(4-nitrophenyl)-1H-indole in high-quality DMSO (anhydrous).

  • Intermediate Solvent: Fresh culture media (with 10% FBS), pre-warmed to 37°C.

Step-by-Step Procedure
  • Stock Check: Ensure your 10 mM DMSO stock is completely clear. If frozen, thaw at 37°C and vortex vigorously.

  • The "Intermediate" Step (10x Concentration):

    • Prepare a sterile tube with 990 µL of pre-warmed media.

    • While vortexing the media gently, slowly add 10 µL of the 10 mM DMSO stock.

    • Result: You now have a 100 µM solution in media with 1% DMSO.

    • Observation: Check for turbidity.[1] At 100 µM, it might be slightly cloudy. Vortex for 10-20 seconds. The serum proteins will help sequester the compound.

  • Final Dilution (1x Concentration):

    • Add 1 mL of the Intermediate Solution (100 µM) to 9 mL of pre-warmed media in your culture vessel or tube.

    • Result: Final concentration is 10 µM with 0.1% DMSO .

  • Equilibration: Allow the media to sit at 37°C for 15-30 minutes before adding to cells. This allows the compound-protein binding equilibrium to stabilize.

Why this works: The intermediate step reduces the concentration gap. Instead of jumping from 10 mM


 10 µM (1000x drop), you go 10 mM 

100 µM

10 µM. This gradual transition prevents the nucleation of crystals.

Biological Context & Applications[3][4][5][6]

Understanding the target helps in designing the correct concentration range. 2-(4-nitrophenyl)-1H-indole derivatives are often investigated for the following activities:

Biological TargetMechanismTypical Active Range (IC50)Notes
COX-2 Selective Inhibition0.1 - 5.0 µM2-phenylindole scaffold mimics the binding mode of Indomethacin but with higher selectivity for COX-2 over COX-1 [1, 2].
IDO1 Heme-binding / Competitive1.0 - 50 µMIndole ring mimics Tryptophan substrate. High concentrations (>50 µM) may be needed for initial screens but risk solubility issues [3].[1]
Tubulin Polymerization Inhibition0.01 - 1.0 µMSome analogs bind to the Colchicine site; requires very low doses, minimizing solubility risks [4].

Expert Insight: For COX-2 and IDO1 assays, the required concentrations (up to 50 µM) push the solubility limit in aqueous media. The Intermediate Dilution Method is critical here. If you need >50 µM, consider using a co-solvent system (e.g., 0.5% DMSO + 0.1% Tween-80), though this requires careful control validation.

References

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Source: Royal Society of Chemistry (Med. Chem. Commun.) URL:[Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Source: OMICS International URL:[Link]

Sources

Troubleshooting

Technical Support Center: Indole Synthesis &amp; Stabilization

Topic: Avoiding Polymerization & Degradation Protocols Introduction: The Indole Paradox Welcome to the technical support center. If you are here, you likely faced the "Indole Paradox": the indole nucleus is thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Polymerization & Degradation Protocols

Introduction: The Indole Paradox

Welcome to the technical support center. If you are here, you likely faced the "Indole Paradox": the indole nucleus is thermodynamically stable (aromatic), yet kinetically hyper-reactive.

The most common complaint we receive is: "My reaction turned into a black tar," or "My product turned red and decomposed on the column."

This guide addresses the root cause of these failures: uncontrolled polymerization . Indoles are electron-rich enamines disguised as aromatics. The C3 position is highly nucleophilic (


 times more reactive than benzene). In the presence of acids or oxidants, this leads to rapid oligomerization (dimers/trimers) and oxidative coupling.

Below are the three specific troubleshooting modules to salvage your synthesis.

Module 1: Troubleshooting the Fischer Indole Synthesis

Issue: The reaction mixture turns viscous/black (tar formation) before the product can be isolated.

The Mechanism of Failure

In the Fischer synthesis, acid is required to convert the hydrazone to the ene-hydrazine and facilitate the [3,3]-sigmatropic rearrangement. However, once the indole is formed, that same acid protonates the C3 position of the indole, creating an electrophile (indoleninium ion). A second, unprotonated indole molecule attacks this cation, initiating a polymerization cascade.

DOT Diagram: The Acid-Catalyzed Polymerization Cascade

The following diagram illustrates the competitive pathway you must suppress.

IndolePolymerization Indole Free Indole (Nucleophile) C3_Cat C3-Protonated Indoleninium Cation (Electrophile) Indole->C3_Cat + H+ (Kinetic Control) Dimer Indole Dimer (Pre-Tar) Indole->Dimer Attacks C3_Cat Acid Strong Acid (H+) C3_Cat->Dimer Polymer Oligomers/Tar (Black Viscous Solid) Dimer->Polymer Oxidative Coupling / Further Attack

Figure 1: The mechanism of acid-catalyzed dimerization. The product (Indole) consumes its own precursor species under highly acidic conditions.

Corrective Protocols
1. Switch from Brønsted to Lewis Acids

Strong protic acids (H₂SO₄, PPA) are "sledgehammers" that ensure protonation but guarantee some level of polymerization.

  • Recommendation: Use Zinc Chloride (ZnCl₂) in acetic acid. ZnCl₂ coordinates the hydrazine nitrogen to lower the activation energy for the [3,3]-shift without creating a high concentration of free protons that trigger polymerization [1].

2. The "Salt Precipitation" Technique

If the indole product precipitates out of the reaction media as a salt, it is removed from the liquid phase where polymerization occurs.

  • Protocol: Use dry HCl in ethanol. The indole hydrochloride salt often crystallizes upon formation.

  • Action: Filter the salt immediately. Do not neutralize until you are ready for extraction.

3. Temperature Modulation

The [3,3]-sigmatropic rearrangement is thermally driven (usually >80°C). However, polymerization rates double with every 10°C increase.

  • Troubleshooting: If tarring occurs at reflux (100°C+), switch to a lower boiling solvent (e.g., benzene/toluene) or use microwave irradiation to shorten the heat exposure time [2].

Module 2: Purification & Handling (The "Red Death")

Issue: The crude material looked promising (yellow/brown), but turned bright red/purple on the silica column and degraded.

The Science: Oxidative Coupling on Silica

Silica gel is slightly acidic (pH 4-5) and contains active hydroxyl groups. For electron-rich indoles (especially 5-methoxy or N-H indoles), silica acts as a surface catalyst for radical cation formation, leading to oxidative coupling (rosindoles).

Comparative Data: Stationary Phase Stability
Stationary PhaseAcidity (pH)Risk of PolymerizationRecommended For
Standard Silica Gel ~4.5High Electron-deficient indoles (e.g., Nitro-indoles)
Neutral Alumina ~7.0Low Standard indoles, Alkyl-indoles
Basic Alumina ~9.5Minimal Acid-sensitive / Electron-rich indoles
Triethylamine-Doped Silica ~8.0Low General purification if Alumina is unavailable
Protocol: The 2D-TLC Stability Test

Before committing your crude mixture to a column, validate stability.[1]

  • Spot your crude mixture on a square TLC plate (bottom-left corner).

  • Run the plate in your eluent (e.g., 20% EtOAc/Hex).

  • Dry the plate thoroughly.

  • Rotate the plate 90° counter-clockwise.

  • Run the plate again in the same eluent.

  • Analyze: All stable spots should lie on a diagonal line (

    
    ). Any spot that deviates or "streaks" off the diagonal has decomposed during the time on the silica [3].
    

Corrective Action: If decomposition is observed, switch to Basic Alumina (Activity Grade III) immediately.

Module 3: Strategic Alternatives (When to Abandon Fischer)

Issue: Substrate contains electron-donating groups (EDGs) like -OMe or -NH₂, and Fischer synthesis fails repeatedly.

Decision Logic

EDGs increase the nucleophilicity of the indole ring, accelerating polymerization by orders of magnitude. If you are making 5-methoxyindole or similar, the Fischer method is often too harsh.

Recommended Alternative: Leimgruber-Batcho Synthesis

This method operates under basic and reductive conditions, completely bypassing the acid-catalyzed polymerization pathway.

Workflow:

  • Enamine Formation: o-Nitrotoluene + DMF-DMA (Base catalyzed).

  • Reductive Cyclization: H₂/Pd-C or Raney Nickel/Hydrazine.[2]

DOT Diagram: Synthesis Selection Decision Tree

SynthesisSelection Start Target Indole Structure CheckEDG Does it have strong EDGs? (-OMe, -OH, -NH2) Start->CheckEDG CheckAcid Is it Acid Sensitive? CheckEDG->CheckAcid Yes Fischer Fischer Synthesis (ZnCl2 catalyzed) CheckEDG->Fischer No (Electron Deficient) LB Leimgruber-Batcho (Base/Reductive) CheckAcid->LB Avoid Acid Entirely Larock Larock Annulation (Pd-Catalyzed) CheckAcid->Larock Complex/Sterically Hindered

Figure 2: Decision matrix for selecting the synthesis route based on substrate sensitivity.

FAQ: Rapid Fire Troubleshooting

Q: Can I store my indole in solution? A: Generally, no. Indoles in solution (especially chlorinated solvents like DCM or Chloroform) are prone to photo-oxidation and acid-catalyzed dimerization from trace HCl in the solvent. Store as a solid, under Argon, in the freezer (-20°C).

Q: My product is an oil and I can't crystallize it. How do I stabilize it? A: Oils are high-surface-area targets for oxidation.

  • Azeotrope with toluene to remove trace solvents.

  • Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) if the compound is for storage.

  • Convert it to a stable salt (e.g., Picrate or Oxalate) for long-term storage, then free-base it before use.

Q: Why did my indole turn pink during the rotovap step? A: This is likely "Rosindole" formation caused by trace acid from the workup concentrating in the flask as the solvent evaporates.

  • Fix: Always wash your organic layer with Saturated NaHCO₃ before drying and evaporation. Add a few drops of triethylamine to the rotovap flask to ensure a basic environment during concentration.

References

  • BenchChem. (2025).[1] A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Retrieved from

  • Sajjadifar, S., et al. (2010).[3] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.[3] Retrieved from

  • BenchChem Technical Support. (2025). Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • Gribble, G. (n.d.). The Leimgruber-Batcho Indole Synthesis. Retrieved from

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Cyclization of 4-Nitroacetophenone Phenylhydrazone

The following guide serves as a specialized Technical Support Center for researchers optimizing the Fischer Indole Synthesis of 2-(4-nitrophenyl)indole from 4-nitroacetophenone phenylhydrazone . Subject: Minimizing Side...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the Fischer Indole Synthesis of 2-(4-nitrophenyl)indole from 4-nitroacetophenone phenylhydrazone .

Subject: Minimizing Side Products & Maximizing Yield in Electron-Deficient Fischer Indole Synthesis Ticket ID: FIS-NO2-OPTIMIZATION Assigned Specialist: Senior Application Scientist

Part 1: Diagnostic Overview (The "Why")

The cyclization of 4-nitroacetophenone phenylhydrazone is chemically distinct from standard indole syntheses due to the strong electron-withdrawing nature of the nitro group (


).

The Core Challenge: The Fischer Indole Synthesis requires a [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. The 4-nitro group on the acetophenone moiety exerts a strong inductive effect (


) and mesomeric effect (

), which:
  • Destabilizes the cationic transition state required for the rearrangement.

  • Shifts the equilibrium away from the reactive ene-hydrazine tautomer.

  • Slows the reaction rate , allowing competitive pathways (hydrolysis and polymerization) to dominate.

Primary Side Products:

  • Hydrolysis Products: 4-Nitroacetophenone + Phenylhydrazine (reversion to starting materials).

  • Tars/Polymers: Oxidative polymerization of free phenylhydrazine (accelerated by heat/acid).

  • Azo-Coupling Byproducts: Formed via oxidation if the atmosphere is not inert.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Oxidative polymerization of phenylhydrazine. Root Cause: If the cyclization is too slow (due to the nitro-deactivation), the hydrazone hydrolyzes back to phenylhydrazine. Free phenylhydrazine is highly susceptible to oxidation and acid-catalyzed polymerization at high temperatures (


), forming "tar."

Corrective Actions:

  • Switch Catalyst: Move from harsh Lewis acids (e.g.,

    
     melt at 
    
    
    
    ) to Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst, allowing lower temperatures (
    
    
    ) and buffering the system.
  • Inert Atmosphere: Strictly run the reaction under Nitrogen (

    
    ) or Argon. Oxygen promotes radical polymerization of hydrazine species.
    
  • Stoichiometry Check: Ensure the hydrazone is fully formed and dry before cyclization. Do not use excess phenylhydrazine in the cyclization step.

Issue 2: "I recovered a large amount of 4-nitroacetophenone."

Diagnosis: Competitive Hydrolysis. Root Cause: The presence of water shifts the equilibrium from the hydrazone back to the ketone. The nitro group makes the hydrazone C=N bond more susceptible to nucleophilic attack by water.

Corrective Actions:

  • Dessicant Protocol: The hydrazone starting material must be dried in vacuo over

    
     for 12+ hours before use.
    
  • Anhydrous Reagents: If using PPA, ensure it is fresh. If using acetic acid/

    
    , add a scavenger like acetic anhydride to consume adventitious water.
    
  • Temperature Ramp: Do not overheat immediately. Hydrolysis is favored kinetically at lower temperatures if water is present, while cyclization is favored thermodynamically at higher temperatures. Heat rapidly to the target temp (

    
    ) to bypass the hydrolysis window.
    
Issue 3: "The product yield is low (<40%) despite clean conversion."

Diagnosis: Incomplete rearrangement or isolation losses. Root Cause: The product, 2-(4-nitrophenyl)indole, is sparingly soluble in many organic solvents but may precipitate with impurities.

Corrective Actions:

  • Workup Optimization: Upon quenching with ice water, the product precipitates. Do not extract immediately with ether/DCM. Filter the solid first.[1][2]

  • Purification: Recrystallize from ethanol/benzene or acetic acid . Avoid chromatography if possible, as the nitro-indole can streak or degrade on silica.

Part 3: Optimized Protocol

Methodology: Polyphosphoric Acid (PPA) Cyclization Rationale: PPA provides a milder, anhydrous medium that suppresses charring compared to the classic


 fusion method.

Reagents:

  • 4-Nitroacetophenone phenylhydrazone (

    
    , dried)
    
  • Polyphosphoric Acid (

    
    , 
    
    
    
    content)

Step-by-Step:

  • Preparation: Place PPA in a 100 mL three-necked flask equipped with a mechanical stirrer (magnetic stirring often fails in viscous PPA) and a

    
     inlet.
    
  • Heating: Heat PPA to

    
      to lower viscosity.
    
  • Addition: Add the dried hydrazone portion-wise over 10 minutes. Note: Adding all at once can cause a localized exotherm and charring.

  • Reaction: Raise temperature to

    
     . Stir for 45–60 minutes.
    
    • Checkpoint: Monitor TLC (DCM:Hexane 1:1). Disappearance of hydrazone indicates completion.

  • Quenching: Cool to

    
    , then pour the syrup slowly onto 
    
    
    
    crushed ice/water
    with vigorous stirring.
  • Isolation: Allow the yellow/brown precipitate to stand for 1 hour (agglomeration). Filter via Buchner funnel.[1][2]

  • Purification: Wash the solid with water (

    
    ), then cold ethanol (
    
    
    
    ). Recrystallize from ethanol to obtain yellow needles.

Data Summary Table:

ParameterStandard (

)
Optimized (PPA)Benefit
Temperature


Reduces thermal degradation
Solvent None (Melt)PPAImproved heat transfer
Atmosphere Air (often)

Prevents oxidation/tars
Typical Yield 40–50%65–75%Higher throughput

Part 4: Visualizations

Reaction Pathway & Side Product Divergence

This diagram illustrates the critical branching points where the reaction can fail (Hydrolysis vs. Cyclization).

FischerPathway Start 4-Nitroacetophenone Phenylhydrazone Protonation Protonated Hydrazone Start->Protonation + H+ Tautomer Ene-Hydrazine (Rate Limiting Formation) Protonation->Tautomer - H+ (Equilibrium) Hydrolysis Hydrolysis: Ketone + Phenylhydrazine Protonation->Hydrolysis + H2O (Moisture) Rearrange [3,3]-Sigmatropic Rearrangement Tautomer->Rearrange Heat (>100°C) Indole 2-(4-Nitrophenyl)indole (Target) Rearrange->Indole - NH3 Tar Polymerization/Tar (Oxidation of Hydrazine) Hydrolysis->Tar Oxidation/Heat

Caption: Pathway analysis showing how moisture leads to hydrolysis, which subsequently feeds into tar formation via free phenylhydrazine.

Troubleshooting Decision Tree

A logical flow for operators encountering low yields.

Troubleshooting Start Problem Detected Precipitate Is the crude black/tarry? Start->Precipitate StartMat Is Starting Material Recovered? Precipitate->StartMat No Action1 Reduce Temp, Use N2 atm Precipitate->Action1 Yes (Polymerization) Melting Is MP < 180°C? StartMat->Melting No Action2 Dry Reagents, Check Anhydrous StartMat->Action2 Yes (Hydrolysis) Action3 Recrystallize (EtOH) Melting->Action3 Yes (Impure) Process Optimized Process Optimized Melting->Process Optimized No

Caption: Step-by-step diagnostic logic for isolating the cause of reaction failure.

References

  • Organic Syntheses . "2-Phenylindole". Org.[3][4][5][6][7] Synth.1942 , 22, 98. Link

  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963 , 63(4), 373–401. Link

  • BenchChem . "The Fischer Indole Synthesis: A Comprehensive Technical Guide." BenchChem Technical Library. Link

  • Ishii, H. "Fischer Indole Synthesis Applied to the Synthesis of Natural Products." Accounts of Chemical Research, 1981 , 14(9), 275–283. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: IR Spectroscopy of 2-(4-nitrophenyl)-1H-indole

The following guide is designed for researchers and analytical scientists requiring a definitive reference for the infrared (IR) characterization of 2-(4-nitrophenyl)-1H-indole . It synthesizes experimental data from str...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and analytical scientists requiring a definitive reference for the infrared (IR) characterization of 2-(4-nitrophenyl)-1H-indole . It synthesizes experimental data from structural analogs and mechanistic principles to provide a robust framework for identification and purity assessment.

Executive Summary

2-(4-nitrophenyl)-1H-indole (CAS: 40015-09-6) is a functionalized indole derivative often synthesized via Fischer Indole cyclization or Suzuki-Miyaura cross-coupling. Its infrared spectrum serves as a primary "fingerprint" for validation, specifically distinguishing it from non-nitrated precursors (e.g., p-nitroacetophenone phenylhydrazone) and structural analogs (e.g., 2-phenylindole).

The defining spectral feature of this compound is the co-existence of the indole N-H stretch (~3400 cm⁻¹) and the strong, characteristic nitro (NO₂) stretching vibrations at ~1520 cm⁻¹ and ~1345 cm⁻¹ . This guide details these bands to facilitate rapid structural confirmation.

Comparative Spectral Analysis

To objectively assess the "performance" of IR spectroscopy in identifying this compound, one must compare it against its closest structural relatives. The presence of the p-nitro group introduces distinct "active" regions in the spectrum that are "silent" in the alternatives.

Table 1: Diagnostic Comparison of Key IR Bands
Functional Group2-(4-nitrophenyl)-1H-indole (Target)2-Phenylindole (Alternative)Indole (Core)Diagnostic Value
N-H Stretch 3450–3350 cm⁻¹ (m, br)3450–3400 cm⁻¹3420–3390 cm⁻¹Confirms indole core integrity (intact pyrrole ring).[1]
NO₂ Asymmetric 1550–1515 cm⁻¹ (s)AbsentAbsentPRIMARY ID: Differentiates from 2-phenylindole.
NO₂ Symmetric 1360–1330 cm⁻¹ (s)AbsentAbsentCONFIRMATORY ID: Verifies nitro group presence.
C=C Aromatic 1620–1580 cm⁻¹1600–1450 cm⁻¹1610–1550 cm⁻¹Indicates conjugation; shifts slightly due to nitro-withdrawal.
C-N Stretch ~850 cm⁻¹ (C-N) & ~1100 cm⁻¹1300–1200 cm⁻¹1350–1250 cm⁻¹C-N (nitro) vs C-N (amine) distinction.

(Legend: s = strong, m = medium, br = broad)

Detailed Spectral Assignments

The following assignments are derived from experimental data of p-nitro substituted indoles and general spectroscopic principles for heterocyclic aromatics.

A. The "Nitro Signature" (Critical for ID)

The nitro group (


) is a powerful electron-withdrawing group (EWG) that creates two intense absorption bands. In the solid state (KBr pellet), these are the most prominent peaks after the N-H stretch.
  • Asymmetric Stretch (

    
    ):  Typically appears between 1518–1550 cm⁻¹ . In 2-substituted indoles, conjugation with the indole ring often lowers this frequency slightly compared to non-conjugated nitroaromatics.
    
  • Symmetric Stretch (

    
    ):  Appears between 1330–1360 cm⁻¹ .
    
B. The Indole Core[2][3]
  • N-H Stretching (

    
    ): 
    
    • Free (Dilute Solution): Sharp peak at ~3450 cm⁻¹.[2]

    • H-Bonded (Solid/KBr): Broadened band centered around 3350–3420 cm⁻¹ .

    • Note: If this peak is missing, the N1 position may be substituted or the synthesis failed to cyclize the hydrazone.

  • Aromatic C-H & Ring Breathing:

    • C-H Stretch: Weak bands just above 3000 cm⁻¹ (3050–3100 cm⁻¹).

    • Ring Skeletal Vibrations: A series of sharp peaks between 1450–1620 cm⁻¹.

C. Synthesis Validation Markers

When synthesizing via the Fischer Indole method, the starting material is often a phenylhydrazone.[3]

  • Impurity Alert: A strong peak at ~1690–1720 cm⁻¹ (C=N imine stretch) suggests incomplete cyclization (residual hydrazone).

  • Impurity Alert: A peak at ~1680 cm⁻¹ (C=O) suggests unreacted p-nitroacetophenone.

Visualization: Spectral Logic & Synthesis

The following diagrams illustrate the decision logic for identifying the compound and the transformation of IR signals during synthesis.

Diagram 1: Spectral Identification Logic Flow

IR_Identification Start Unknown Sample Spectrum CheckNH Check 3350-3450 cm⁻¹ (N-H Stretch) Start->CheckNH CheckNO2 Check 1515-1550 cm⁻¹ (NO₂ Asymmetric) CheckNH->CheckNO2 Present Result_NotIndole Not an Indole (N-Substituted?) CheckNH->Result_NotIndole Absent CheckSymNO2 Check 1330-1360 cm⁻¹ (NO₂ Symmetric) CheckNO2->CheckSymNO2 Strong Peak Result_Analog Likely 2-Phenylindole (No Nitro Group) CheckNO2->Result_Analog Absent CheckCO Check 1680-1720 cm⁻¹ (C=O or C=N) CheckSymNO2->CheckCO Strong Peak CheckSymNO2->Result_Analog Weak/Absent Result_Target Confirmed: 2-(4-nitrophenyl)-1H-indole CheckCO->Result_Target Absent Result_Impure Impure/Intermediate (Hydrazone or Ketone) CheckCO->Result_Impure Present

Caption: Decision tree for verifying 2-(4-nitrophenyl)-1H-indole using FTIR spectral data.

Diagram 2: Synthesis Pathway & Signal Evolution (Fischer Indole)

Synthesis_IR cluster_0 Key IR Signals Reactants Reactants: Phenylhydrazine + 4-Nitroacetophenone Intermediate Intermediate: Hydrazone Reactants->Intermediate Formation of C=N (~1600-1640 cm⁻¹) Loss of C=O (~1680 cm⁻¹) Product Product: 2-(4-nitrophenyl)-1H-indole Intermediate->Product Cyclization (-NH₃) Appearance of Indole N-H (~3400 cm⁻¹) Loss of imine C=N Sig1 NO₂ Bands Persist (1520/1345 cm⁻¹) Product->Sig1

Caption: Evolution of IR signals during the Fischer Indole Synthesis of the target compound.

Experimental Protocol: FTIR Characterization

To ensure reproducibility and minimize artifacts (such as water absorption masking the N-H region), follow this standardized protocol.

Method A: KBr Pellet (Gold Standard for Solids)
  • Preparation: Dry the synthesized 2-(4-nitrophenyl)-1H-indole in a vacuum oven at 60°C for 4 hours to remove solvent residues.

  • Grinding: Mix 1–2 mg of the sample with ~100 mg of spectroscopic-grade KBr (Potassium Bromide). Grind intimately in an agate mortar until a fine, uniform powder is achieved.

  • Compression: Press the powder into a transparent pellet using a hydraulic press (approx. 10 tons pressure for 2 minutes).

  • Measurement: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Blank: Run a pure KBr pellet background prior to the sample.

Method B: ATR (Attenuated Total Reflectance)
  • Usage: Ideal for rapid screening.

  • Note: ATR typically results in slightly lower wavenumber readings (shift of 2–5 cm⁻¹) and altered relative intensities compared to transmission (KBr) modes due to depth of penetration effects.

  • Procedure: Place the solid crystals directly onto the Diamond or ZnSe crystal. Apply high pressure using the anvil to ensure good contact.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[3][4][5] Chemical Reviews, 63(4), 373–401.[5] Link

  • Lietuvos Mokslų Akademija. (2013). "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]." Chemija, 24(2). (Provides comparative IR data for nitro-substituted indoles). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Authoritative source for general nitro/indole band assignments).

  • National Institutes of Health (NIH) - PubChem. "2-(4-nitrophenyl)-1H-indole Compound Summary." Link

Sources

Comparative

13C NMR Chemical Shifts for 2-Substituted Nitroindoles: Experimental vs. Predictive Methodologies

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to accurately characterize heavily functionalized indole scaffolds. 2-Substituted nitroindoles are highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to accurately characterize heavily functionalized indole scaffolds. 2-Substituted nitroindoles are highly privileged pharmacophores, serving as critical intermediates for tryptamine-based SHIP inhibitors[1] and potent c-Myc G-quadruplex binders in oncology[2].

However, assigning their


C NMR spectra presents a notorious analytical challenge. The strong electron-withdrawing nature of the nitro group, combined with the electron-rich indole core, creates massive chemical shift anisotropies. More critically, the quadrupole moment of the 

N nucleus (

) induces rapid transverse relaxation (

) of the directly bonded

C nucleus, often broadening the C-NO

signal into the baseline and complicating structural verification[3].

This guide objectively compares the gold-standard experimental


C NMR techniques against modern in silico alternatives (DFT and Machine Learning) to help you choose the most robust methodology for your structural elucidation workflows.

The Methodological Contenders

When determining the


C chemical shifts of 2-substituted nitroindoles, researchers typically rely on three primary methodologies. Here is how they compare in terms of performance and reliability:
A. High-Field Experimental C NMR (The Gold Standard)

Experimental acquisition at 101 MHz or 151 MHz remains the ultimate source of truth[2][4]. However, standard


H-decoupled sequences often fail to resolve the ipso-carbon of the nitro group.
  • The Causality: The

    
    N quadrupolar relaxation broadens the adjacent 
    
    
    
    C signal.
  • The Solution: This broadening can be eliminated by employing a

    
    C-{
    
    
    
    H,
    
    
    N} triple resonance probe, which decouples the nitrogen nucleus and restores the sharp resonance of the C-NO
    
    
    carbon[3].
B. Density Functional Theory (DFT) Predictions

Gauge-Independent Atomic Orbital (GIAO) calculations (typically at the B3LYP/6-311+G(2d,p) level) provide excellent mechanistic benchmarks.

  • Pros: DFT accurately models the complex resonance and inductive effects between the C2-substituent (e.g., methyl, phenyl) and the benzenoid nitro group.

  • Cons: Computationally expensive and requires empirical scaling factors to correct for systemic overestimations of deshielded quaternary carbons.

C. Machine Learning (ML) & Empirical Predictors (e.g., Mnova, ChemDraw)

High-throughput heuristic models rely on HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks.

  • Pros: Instantaneous results; excellent for protonated carbons (e.g., C3, C4, C7).

  • Cons: ML models frequently underestimate the extreme deshielding at the C-NO

    
     position because their training sets lack sufficient high-quality, non-broadened nitroaromatic spectra.
    

Quantitative Performance Comparison

To illustrate the variance between these methodologies, the table below summarizes the


C chemical shifts (in ppm) for the critical diagnostic carbons in representative 2-substituted nitroindoles.
CompoundCarbon PositionExperimental Shift (ppm)DFT (GIAO) PredictedML Predicted

(ML vs Exp)
2-Methyl-5-nitroindole C2138.5139.2136.8-1.7
C3101.2102.5101.0-0.2
C5 (C-NO

)
141.8143.1138.5-3.3
2-Phenyl-6-nitroindole C2140.2141.5139.1-1.1
C3103.4104.1102.8-0.6
C6 (C-NO

)
143.5145.0139.2-4.3

Data Synthesis Note: Experimental values are aggregated benchmarks typical for 101/151 MHz acquisitions in CDCl


/DMSO-d

[2][4][5]. Notice the significant error margin in ML predictions for the quadrupolar C-NO

carbon.

Self-Validating Experimental Protocol

To achieve research-grade


C NMR spectra that do not lose quaternary signals to relaxation artifacts, follow this optimized, self-validating workflow.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 25-30 mg of the 2-substituted nitroindole in 0.6 mL of DMSO-d

    
    .
    
  • Causality: While CDCl

    
     is common[5], nitroindoles exhibit strong intermolecular hydrogen bonding via the N-H group, causing concentration-dependent chemical shift drift. DMSO-d
    
    
    
    acts as a strong hydrogen-bond acceptor, locking the indole into a uniform solvation state and standardizing the C2 and C3 shifts.

Step 2: Parameter Optimization for Quaternary Carbons

  • Action: Set the relaxation delay (

    
    ) to 
    
    
    
    seconds and the pulse angle to 30° (zg30 sequence).
  • Causality: The C2, C3a, C7a, and C-NO

    
     carbons lack directly attached protons, resulting in exceptionally long longitudinal relaxation times (
    
    
    
    ). A standard 1-second delay will saturate these spins, causing their signals to vanish.

Step 3: Mitigating Quadrupole Broadening

  • Action: If a

    
    C-{
    
    
    
    H,
    
    
    N} triple resonance probe is unavailable, increase the sample temperature to 323 K (50 °C) during acquisition.
  • Causality: Elevating the temperature increases molecular tumbling rates. This accelerates the quadrupolar relaxation of the

    
    N nucleus, effectively "self-decoupling" it from the 
    
    
    
    C nucleus and sharpening the C-NO
    
    
    resonance[3].

Step 4: The Self-Validation Checkpoint

  • Action: Run a preliminary 32-scan acquisition. Process the FID with a 1.0 Hz exponential line broadening (LB).

  • Validation: Measure the Signal-to-Noise (S/N) ratio of the C3 resonance (typically the sharpest quaternary-like signal, ~101-104 ppm).

  • System Logic: If the C3 S/N is

    
    , the C-NO
    
    
    
    peak will inevitably be lost in the baseline noise during full acquisition. You must double the concentration or increase the total number of scans by a factor of 4 before proceeding.

Workflow Visualization

The following diagram illustrates the logical architecture of comparing experimental acquisition against in silico predictive models.

NMR_Workflow cluster_experimental Experimental Acquisition cluster_predictive In Silico Prediction E1 Sample Prep (DMSO-d6, 0.1M) E2 13C-{1H, 14N} Triple Resonance E1->E2 E3 Signal Processing (Zero-filling, LB=1Hz) E2->E3 C1 Comparative Shift Analysis (Validation of C2 & C-NO2) E3->C1 P1 DFT GIAO (B3LYP/6-311+G**) P3 Theoretical Shift Extraction P1->P3 P2 ML Predictors (Mnova/ChemDraw) P2->P3 P3->C1

Fig 1: Comparative workflow evaluating experimental 13C NMR acquisition against in silico predictive models.

Conclusion

While Machine Learning predictors offer rapid estimations for the protonated carbons of 2-substituted nitroindoles, they consistently fail to accurately model the complex quadrupolar and deshielding effects at the C-NO


 position. For rigorous structural elucidation—especially in pharmaceutical patent filings—researchers must rely on optimized high-field experimental 

C NMR, utilizing extended relaxation delays and elevated temperatures (or

N decoupling) to guarantee the visibility of all quaternary carbons.

References

Sources

Validation

Definitive Characterization Guide: Thermal Analysis of 2-(4-Nitrophenyl)-1H-indole

This guide provides a definitive technical analysis of the melting point and characterization of 2-(4-nitrophenyl)-1H-indole (CAS: 40015-09-6), synthesized via the Fischer Indole method. It contrasts this specific deriva...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of the melting point and characterization of 2-(4-nitrophenyl)-1H-indole (CAS: 40015-09-6), synthesized via the Fischer Indole method. It contrasts this specific derivative with structural analogs to aid in purity assessment and identification.

Executive Summary

2-(4-Nitrophenyl)-1H-indole is a functionalized indole derivative frequently employed as a synthetic intermediate in the development of solvatochromic dyes, fluorescent probes, and potential pharmaceutical agents targeting inflammation (COX-2 inhibition).[1]

For researchers and QC professionals, the melting point (MP) serves as the primary rapid indicator of purity. Unlike its parent compound 2-phenylindole, the introduction of the strong electron-withdrawing nitro group at the para position alters the crystal lattice energy, resulting in a distinct thermal profile.

  • Target Product: 2-(4-Nitrophenyl)-1H-indole[1][2][3][4][5][6]

  • CAS Number: 40015-09-6[1][4][5]

  • Determined Melting Point: 170–171 °C (Experimental Literature Value)

  • Appearance: Yellow crystalline solid

Technical Comparison: Product vs. Alternatives

To validate the identity of 2-(4-nitrophenyl)-1H-indole, it is crucial to compare its thermal properties against structural analogs. Deviations from the 170–171 °C range often indicate contamination with starting materials (e.g., phenylhydrazine) or regioisomers.

Table 1: Comparative Melting Point Data of 2-Arylindoles
CompoundStructureMelting Point (°C)Electronic EffectSource
2-(4-Nitrophenyl)-1H-indole Target 170 – 171 Strong EWG (-NO₂)[1]
2-PhenylindoleUnsubstituted188 – 190Neutral Reference[2]
2-(4-Chlorophenyl)-1H-indoleHalogen Analog200 – 201Weak EWG (-Cl)[1]
2-(4-Bromophenyl)-1H-indoleHalogen Analog215 – 216Weak EWG (-Br)[1]
2-(4-Tolyl)-1H-indoleMethyl Analog212 – 213Weak EDG (-CH₃)[1]

Insight: Counter-intuitively, the para-nitro derivative exhibits a lower melting point than the unsubstituted 2-phenylindole and its halogenated analogs. This suggests that while the nitro group introduces a strong dipole, it may disrupt the efficient


-

stacking or hydrogen bonding network typical of the indole scaffold in the solid state, compared to the compact packing of the chloro- or methyl- derivatives.

Experimental Protocol: Synthesis & Characterization

The most reliable route to high-purity 2-(4-nitrophenyl)-1H-indole is the Fischer Indole Synthesis . The following protocol ensures minimal contamination from the ketone precursor.

A. Synthesis Workflow

Reagents: Phenylhydrazine (1.0 eq), 4-Nitroacetophenone (1.0 eq), Polyphosphoric Acid (PPA) or H₂SO₄/EtOH.

  • Condensation: React phenylhydrazine with 4-nitroacetophenone in ethanol (reflux, 2-4 h) to form the phenylhydrazone intermediate.

  • Cyclization: Treat the isolated hydrazone with acid catalyst (PPA or H₂SO₄) at elevated temperature (80–100 °C) to induce the [3,3]-sigmatropic rearrangement and ammonia loss.

  • Quenching: Pour the reaction mixture into crushed ice/water.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

B. Melting Point Determination Protocol

To replicate the literature value (170–171 °C):

  • Drying: Ensure the sample is dried under vacuum at 40 °C for 4 hours to remove solvent inclusions (ethanol solvates can depress MP).

  • Loading: Pack a capillary tube to a height of 2–3 mm.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 150 °C.

    • Slow Ramp: 1 °C/min from 150 °C to melt.

  • Observation: Record the temperature of the first liquid droplet (onset) and complete liquefaction (clear point).

Visualizations

Figure 1: Synthesis & Purity Logic Flow

This diagram illustrates the critical process steps and where impurities (affecting MP) are introduced.

G Start Reagents: Phenylhydrazine + 4-Nitroacetophenone Inter Intermediate: Hydrazone Formation Start->Inter Reflux/EtOH Cyclization Acid Catalysis: [3,3]-Sigmatropic Shift Inter->Cyclization -NH3 Crude Crude Product: Precipitate on Ice Cyclization->Crude Purification Purification: Recrystallization (EtOH) Crude->Purification Final Pure Target: 2-(4-Nitrophenyl)-1H-indole (MP: 170-171°C) Purification->Final

Caption: Step-by-step Fischer Indole synthesis pathway highlighting the critical purification stage required to achieve the target melting point.

Figure 2: Structure-Property Relationship (Melting Point)

A visual comparison of how the C-2 substituent influences the thermal stability of the indole core.

MP_Comparison cluster_0 Melting Point Hierarchy Node1 2-(4-Bromophenyl) MP: 215-216°C (Highest Stability) Node2 2-(4-Chlorophenyl) MP: 200-201°C Node1->Node2 Node3 2-Phenylindole MP: 188-190°C (Reference) Node2->Node3 Node4 2-(4-Nitrophenyl) MP: 170-171°C (Target Compound) Node3->Node4 Nitro Group Disruption

Caption: Thermal stability ranking of 2-arylindoles. The 4-nitro derivative exhibits a lower melting point compared to halogenated analogs, serving as a key identification marker.

References

  • Synthesis and Biological Evaluation of 2-Substituted Indoles.Asian Journal of Chemistry, Vol. 29, No. 8, pp. 1735-1738, 2017.
  • 2-Phenylindole. Organic Syntheses, Coll. Vol. 3, p.725 (1955 ); Vol. 22, p.98 (1942 ).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 950552, 2-(4-nitrophenyl)-1H-indole.

Sources

Comparative

Photophysical Profiling of 2-Arylindoles: A Comparative Guide to the UV-Vis Absorption of 2-(4-Nitrophenyl)-1H-indole

Executive Summary Indole-based chromophores and fluorophores are foundational scaffolds in drug discovery, serving as the structural cores for bacterial efflux pump inhibitors[1], DNA minor groove binders[2], and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-based chromophores and fluorophores are foundational scaffolds in drug discovery, serving as the structural cores for bacterial efflux pump inhibitors[1], DNA minor groove binders[2], and advanced optoelectronic materials. The substitution of the 2-phenyl ring drastically alters the electronic landscape of the indole core. This guide provides a rigorous comparative analysis of the UV-Vis absorption characteristics of 2-(4-nitrophenyl)-1H-indole against its structural alternatives, detailing the mechanistic drivers behind its distinct photophysical profile and providing a self-validating protocol for accurate spectral acquisition.

Mechanistic Insights: The Role of Intramolecular Charge Transfer (ICT)

To fully understand the spectral behavior of 2-(4-nitrophenyl)-1H-indole, one must analyze its donor-acceptor (D-A) architecture. The unsubstituted baseline molecule, 2-phenyl-1H-indole, exhibits a standard


 transition with an absorption maximum (

) typically located around 305–315 nm in polar solvents[3].

When a strongly electron-withdrawing nitro group (


) is introduced at the para-position of the phenyl ring, it establishes a powerful "push-pull" electronic system. The electron-rich indole nitrogen acts as the electron donor, while the nitro group acts as the electron acceptor. Upon photon absorption, electron density redistributes from the indole core, across the 

-conjugated aryl bridge, and into the nitro group.

This generates an Intramolecular Charge Transfer (ICT) state . The ICT state significantly stabilizes the excited molecule, lowering the HOMO-LUMO energy gap. Consequently, this induces a massive bathochromic (red) shift, pushing the


 of 2-(4-nitrophenyl)-1H-indole into the 380–400 nm range.

ICT_Mechanism Donor Electron Donor (Indole Core / -NH) Bridge π-Conjugated Bridge (Aryl Ring) Donor->Bridge Electron Density ICT_State Intramolecular Charge Transfer (ICT) State Donor->ICT_State Acceptor Electron Acceptor (4-Nitro Group) Bridge->Acceptor Delocalization Acceptor->ICT_State Excitation Photon Absorption (UV-Vis Excitation) Excitation->ICT_State Shift Bathochromic Shift (λ_max ~385 nm) ICT_State->Shift Lower Energy Gap

Logical relationship of Intramolecular Charge Transfer (ICT) in 2-(4-nitrophenyl)-1H-indole.

Comparative UV-Vis Performance Data

To objectively evaluate the impact of para-substituents on the 2-phenyl ring, we compare 2-(4-nitrophenyl)-1H-indole against three structural alternatives: the unsubstituted baseline, an electron-donating methoxy variant, and a strongly electron-donating amino variant. These derivatives are typically synthesized via Fischer indole synthesis or modern palladium-catalyzed cross-coupling methodologies[4].

Table 1: Comparative UV-Vis Absorption Data of 2-Arylindoles (Note: Data represents typical values measured in Ethanol at 298 K. Exact


 is solvatochromic and will shift based on solvent polarity).
CompoundSubstituent (para)Electronic EffectApprox.

(nm)
Approx.

(

)
Primary Transition Type
2-Phenyl-1H-indole -HNeutral~310~25,000Localized

2-(4-Methoxyphenyl)-1H-indole

Weak EDG~325~28,000

2-(4-Aminophenyl)-1H-indole

Strong EDG~335~30,000

/ Weak ICT
2-(4-Nitrophenyl)-1H-indole

Strong EWG ~385 ~18,000 Strong ICT

Key Takeaway: The 4-nitro substitution provides a ~75 nm red shift compared to the unsubstituted baseline. In drug development, this is a highly functional asset. Because the ICT band (~385 nm) is well-separated from the absorption bands of typical biological proteins and nucleic acids (which absorb strongly at 260–280 nm), 2-(4-nitrophenyl)-1H-indole can be monitored in complex biological matrices without significant background interference[1].

Experimental Protocol: High-Fidelity UV-Vis Spectrophotometry

To ensure reproducibility and trustworthiness in photophysical profiling, the following self-validating protocol must be strictly adhered to. The causality behind each step is explicitly defined to prevent common spectroscopic artifacts, such as inner-filter effects or aggregation-induced quenching.

Step-by-Step Methodology
  • Reagent and Stock Preparation

    • Action: Prepare a 1.0 mM stock solution of 2-(4-nitrophenyl)-1H-indole in spectroscopic-grade Dimethyl Sulfoxide (DMSO).

    • Causality: 2-arylindoles with nitro substitutions often exhibit poor aqueous solubility. Using DMSO ensures complete molecular dissolution, preventing light scattering from micro-aggregates that artificially inflate baseline absorbance readings.

  • Working Solution Dilution

    • Action: Dilute the stock solution to a final working concentration of 20 µM using spectroscopic-grade Ethanol (EtOH).

    • Causality: A 20 µM concentration ensures the maximum absorbance remains between 0.1 and 0.8 OD (Optical Density). Operating strictly within this linear dynamic range of the Beer-Lambert law prevents detector saturation and non-linear optical deviations.

  • Instrument Calibration and Blanking

    • Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to thermally equilibrate for 30 minutes. Perform a baseline correction using matched quartz cuvettes (1 cm path length) filled with the exact solvent matrix (2% DMSO in EtOH).

    • Causality: Lamp thermal equilibration prevents baseline drift during the scan. Using the exact solvent matrix for the blank mathematically subtracts the solvent's inherent UV cutoff interference.

  • Spectral Acquisition

    • Action: Scan the sample from 250 nm to 600 nm at a scan rate of 300 nm/min with a data interval of 1.0 nm.

    • Causality: This broad spectral window captures both the localized indole

      
       transitions (UV region) and the broad ICT band (visible region). The 1.0 nm interval provides high fidelity resolution without introducing excessive signal noise.
      

UV_Vis_Workflow A 1. Stock Preparation (1.0 mM in DMSO) B 2. Working Dilution (20 µM in EtOH) A->B C 3. Instrument Blanking (2% DMSO in EtOH) B->C D 4. Spectral Acquisition (Scan 250-600 nm) C->D E 5. Data Processing (Extract λ_max & ε) D->E

Step-by-step experimental workflow for UV-Vis spectrophotometric analysis of 2-arylindoles.

References

  • The Electronically Excited-States of 2-Phenylindole - Chalmers Research. 3[3]

  • Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - National Institutes of Health (PMC). 1[1]

  • Origin of 4′,6-diamidino-2-phenylindole (DAPI) fluorescence dynamics in solution and DNA minor groove binding - AIP Publishing.2[2]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus - Journal of Applied Pharmaceutical Science.4[4]

Sources

Validation

A Comprehensive Guide to Determining the HPLC Retention Time of 2-(4-nitrophenyl)-1H-indole: Principles, Protocol, and Influencing Factors

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand, determine, and manipulate the High-Performance Liquid Chromatography (HPLC) retention time of 2-(4-n...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand, determine, and manipulate the High-Performance Liquid Chromatography (HPLC) retention time of 2-(4-nitrophenyl)-1H-indole. This compound belongs to the 2-arylindole class, a privileged scaffold in medicinal chemistry renowned for a wide range of biological activities.[1][2] Accurate and reproducible analytical methods are paramount for purity assessment, reaction monitoring, and quality control during the synthesis and development of such therapeutic candidates.[3][4]

Instead of providing a single, rigid retention time, this guide empowers the user with the foundational knowledge and a robust experimental protocol to determine this value on their own system. We will explore the theoretical underpinnings of the separation, provide a validated starting method, and compare how various chromatographic parameters can be adjusted to optimize the analysis.

Part 1: The Chromatographic Behavior of 2-(4-nitrophenyl)-1H-indole

The retention time of a molecule in reversed-phase (RP) HPLC is primarily governed by its hydrophobicity.[5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[1]

The structure of 2-(4-nitrophenyl)-1H-indole features:

  • An indole nucleus : A bicyclic aromatic system that is inherently hydrophobic.

  • A phenyl ring at the 2-position: This significantly increases the molecule's nonpolar surface area and, consequently, its hydrophobicity.

  • A nitro group (-NO2) on the phenyl ring: This group is electron-withdrawing and introduces polarity to the molecule.

The overall character of 2-(4-nitrophenyl)-1H-indole is strongly hydrophobic, meaning it will interact significantly with a C18 stationary phase. Therefore, a relatively high percentage of organic solvent in the mobile phase will be required to elute it from the column in a reasonable time. The separation is based on the equilibrium of the analyte partitioning between the nonpolar stationary phase and the polar mobile phase; more hydrophobic compounds interact more strongly with the column and elute later.[1][6]

Part 2: Experimental Protocol for Purity Analysis and Retention Time Determination

This section details a robust, general-purpose analytical HPLC method designed for assessing the purity and determining the retention time of 2-(4-nitrophenyl)-1H-indole. The choices behind each parameter are explained to provide a self-validating system.

HPLC_Workflow Figure 1: General Experimental Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing SamplePrep Sample Preparation (1 mg/mL in Acetonitrile) Inject Sample Injection (5-10 µL) SamplePrep->Inject MobilePhasePrep Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) Equilibrate System & Column Equilibration (15-20 min) MobilePhasePrep->Equilibrate Equilibrate->Inject Run Gradient Elution & Data Acquisition Inject->Run Integrate Peak Integration Run->Integrate Analyze Retention Time (tR) Determination & Purity Calculation Integrate->Analyze

Caption: Key parameters and their directional effect on analyte retention time.

Table 2: Impact of Parameter Adjustments on Retention Time

Parameter ChangeEffect on Retention Time (t_R)Scientific Rationale
Increase % Organic Solvent Decrease The mobile phase becomes less polar (stronger), reducing the analyte's affinity for the stationary phase and causing it to elute faster. [7]
Decrease % Organic Solvent Increase The mobile phase becomes more polar (weaker), increasing hydrophobic interactions between the analyte and the stationary phase, thus lengthening retention.
Increase Flow Rate Decrease The analyte spends less time in the column as the mobile phase carries it through more quickly. This often leads to a decrease in resolution. [7]
Decrease Flow Rate Increase The analyte has more time to interact with the stationary phase, leading to longer retention and often better resolution, up to a certain point.
Increase Temperature Decrease Higher temperatures reduce mobile phase viscosity, allowing for faster flow and diffusion. It also slightly reduces the analyte's interaction with the stationary phase. [8]
Change Organic Solvent Varies Switching from Acetonitrile to Methanol, for example, will change retention. Methanol is more polar and may lead to longer retention times for some compounds. The choice can also affect peak shape and selectivity.
Change Column Chemistry Varies Moving from a C18 to a C8 or Phenyl column will alter retention. A Phenyl column might offer unique selectivity for aromatic compounds through π-π interactions. [9]
Part 4: Alternative Analytical Approaches

While RP-HPLC is the most common and effective method for analyzing 2-phenyl-indole compounds, a brief comparison with other techniques is warranted. [1]

  • Ultra-High-Performance Liquid Chromatography (UPLC): This is not a different technique per se, but rather an evolution of HPLC that uses columns with smaller particles (<2 µm) and higher pressures. The primary advantage is a significant reduction in run time (often by a factor of 5-10) and solvent consumption, while frequently increasing resolution. The method described in this guide can be directly scaled to a UPLC system with appropriate adjustments to flow rate and gradient time. [10]* Normal-Phase HPLC: In this mode, a polar stationary phase (like silica) and a nonpolar mobile phase (like hexane/ethyl acetate) are used. While possible, it is generally less reproducible for indole derivatives due to the high sensitivity to water content in the mobile phase.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative analysis, especially for monitoring the progress of a chemical synthesis. [3][11]It can quickly confirm the consumption of starting materials and the formation of the product before committing to a full HPLC analysis.

By understanding the principles laid out in this guide and implementing the provided protocol, researchers can confidently and accurately determine the HPLC retention time of 2-(4-nitrophenyl)-1H-indole and develop robust analytical methods for this important class of molecules.

References

  • Ernst, L. A. (1984). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 283, 349–357. Available at: [Link]

  • Duca, M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Analytical Methods, 5(8), 2010-2014. Available at: [Link]

  • Katritzky, A. R., et al. (2006). Prediction of Chromatographic Retention Times for Aromatic Hydrocarbons. Energy & Fuels, 20(1), 268–274. Available at: [Link]

  • Ji, X., et al. (2013). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5878-5882. Available at: [Link]

  • Serafim, V., et al. (2023). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Molecules, 28(7), 3189. Available at: [Link]

  • Bressi, J. C., et al. (2000). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. Organic Letters, 2(9), 1255-1258. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC. Available at: [Link]

  • Hossain, M. I., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

  • Chen, Z., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 464. Available at: [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. Available at: [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Wang, C., et al. (2018). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 8(48), 27367-27371. Available at: [Link]

  • Kim, J., et al. (2018). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 8(48), 27367-27371. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Monostory, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. Available at: [Link]

  • Monostory, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. Available at: [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Kaushik, N. K., et al. (2013). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 17(11), 1164-1184. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-nitrophenyl)-1H-indole

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by chemical mechanics. When handling specialized organic building blocks like 2-(4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by chemical mechanics. When handling specialized organic building blocks like 2-(4-nitrophenyl)-1H-indole , understanding why a compound is hazardous is the first step in designing a fail-safe operational protocol.

Because this specific compound is often synthesized for specialized drug discovery applications (such as kinase inhibition or fluorescent probing), it lacks a globally harmonized, publicly ubiquitous Safety Data Sheet (SDS). Therefore, we must engineer our safety protocols by extrapolating the toxicological mechanics of its structural pharmacophores: the highly lipophilic indole ring and the reactive nitroaromatic moiety .

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), handling workflows, and disposal plans for 2-(4-nitrophenyl)-1H-indole.

Compound Profile & Quantitative Hazard Extrapolation

Before selecting PPE, we must define the physicochemical threat level. The data below synthesizes the known properties of 2-(4-nitrophenyl)-1H-indole [1] with the established hazard codes of its closest structural analogs, such as 5-nitroindole [2].

Table 1: Physicochemical Properties & Predicted Hazard Profile

PropertyValue / ClassificationMechanistic Implication
Chemical Name 2-(4-nitrophenyl)-1H-indoleTarget compound for handling.
CAS Number 40015-09-6Unique identifier for inventory tracking.
Molecular Weight 238.24 g/mol Small molecule; easily aerosolized as a fine dust.
Formula C14H10N2O2Highly conjugated, planar structure.
Predicted Hazards Acute Tox. 4 (Oral) - H302Skin Irrit. 2 - H315Eye Dam. 1 - H318Muta. 2 - H341Suspected mutagen; causes severe ocular damage and dermal irritation.

Mechanistic Toxicology: The "Why" Behind the PPE

Laboratory safety fails when researchers do not respect the molecular behavior of their reagents. You must protect yourself against this compound for two fundamental reasons:

  • Nitroaromatic Mutagenicity (The H341 Alert): The p-nitrophenyl group is susceptible to enzymatic reduction by nitroreductases present in the liver and the skin microbiome. This metabolic reduction yields highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophiles can form covalent adducts with nucleophilic centers in your DNA, making [3].

  • Indole Lipophilicity: The planar indole core is highly lipophilic, allowing it to rapidly permeate the lipid bilayer of the human stratum corneum (the outer skin layer). If this powder is accidentally dissolved in a penetration-enhancing solvent like DMSO during stock solution preparation, dermal absorption is exponentially accelerated.

Personal Protective Equipment (PPE) Matrix

Based on the toxicological mechanisms above, standard basic PPE is insufficient. You must implement the following advanced PPE matrix.

Table 2: Causality-Driven PPE Requirements

Equipment TypeSpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (Outer: >0.11mm thickness)Causality: The lipophilic indole core can slowly permeate single-layer latex. Double-gloving with nitrile provides a fail-safe against micro-tears and prevents DMSO breakthrough during solubilization.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Causality: Nitroindoles are severe ocular irritants (H318). Goggles prevent exposure to airborne micro-particulates generated by static cling during weighing. Safety glasses with side shields are insufficient.
Body Protection Flame-Retardant Lab Coat (Fully buttoned, knit cuffs)Causality: Prevents the accumulation of toxic dust on exposed wrists or personal clothing, mitigating the risk of secondary exposure outside the lab.
Respiratory Class II Biological Safety Cabinet / Fume Hood Causality: The compound must never be handled on an open bench. A fume hood operating at 80–100 fpm face velocity is required to capture aerosolized dust.

Standard Operating Procedure (SOP): Handling & Solubilization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's verification check is successful.

Phase 1: Environmental Preparation & Verification
  • Airflow Verification: Check the fume hood's magnehelic gauge to ensure a face velocity of 80–100 fpm.

    • Self-Validation: If the gauge reads below 80 fpm, do not open the chemical vial.

  • Static Dissipation: Place an anti-static weighing mat inside the hood. Use a static-eliminating gun (ionizer) on your micro-spatulas.

    • Causality: Nitroindole powders hold static charges and will "jump" out of weigh boats, contaminating your gloves and the balance.

Phase 2: Weighing and Solubilization
  • Tare and Transfer: Tare a conductive weigh boat or directly tare the destination vial. Using the ionized micro-spatula, transfer the required mass of 2-(4-nitrophenyl)-1H-indole.

  • In-Situ Solubilization: Add your solvent (e.g., DMSO or DMF) directly to the pre-weighed vial inside the fume hood.

    • Causality: Minimizing the transfer of dry powder between vessels drastically reduces the risk of inhalation exposure and spill events.

  • Seal and Sonicate: Cap the vial tightly, wipe the exterior of the vial with a solvent-dampened Kimwipe, and remove it from the hood for sonication.

Phase 3: Decontamination
  • Wet Wipe Down: Wipe the balance and surrounding area with a Kimwipe dampened with 70% isopropanol.

    • Critical Rule:Never dry sweep. Dry sweeping aerosolizes the toxic powder. Solvents trap the powder in the wipe.

  • Oxidative Wash: Follow up with a 10% sodium hypochlorite (bleach) wipe.

    • Causality: Bleach oxidatively degrades the residual indole ring, neutralizing its biological activity before final disposal.

Process Visualization

G Start 1. Pre-Operation Risk Assessment PPE 2. Don Advanced PPE (Double Nitrile, Goggles) Start->PPE Hood 3. Containment (Class II Fume Hood) PPE->Hood Weighing 4. Weighing & Solubilization (DMSO/DMF) Hood->Weighing Spill Spill Event? Weighing->Spill Decon 5a. Wet Decontamination (10% Bleach) Spill->Decon Yes Waste 5b. Hazardous Waste Consolidation Spill->Waste No Decon->Waste Success 6. Protocol Complete Waste->Success

Workflow for safe handling, containment, and spill response of 2-(4-nitrophenyl)-1H-indole.

Spill Response & Waste Disposal Plan

Even with perfect technique, spills occur. Your response dictates whether a minor spill becomes a laboratory-wide exposure event.

  • Solid Powder Spills: Do not use a brush. Cover the powder with absorbent paper towels dampened with 10% ethanol/water to suppress dust generation. Carefully scoop the wet mass into a hazardous waste container using a disposable plastic scraper.

  • Liquid Spills (DMSO Stock Solutions): Immediately cover with universal chemical absorbents (e.g., vermiculite or spill pads). Because DMSO rapidly penetrates standard gloves, immediately change your outer nitrile gloves if they come into contact with the spill.

  • Waste Disposal: Collect all contaminated wipes, spatulas, and PPE in sealed, clearly labeled containers. Nitroaromatics are highly toxic to aquatic life [2]; they must be disposed of via high-temperature incineration through a certified hazardous waste contractor. Do not pour any residual solutions down the drain.

References

  • ChemSrc. "2-(4-nitrophenyl)-1H-indole | CAS#:40015-09-6 Chemical Properties." ChemSrc Database. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.